Butyl-delta(9)-tetrahydrocannabinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h10-12,15-16,21H,5-9H2,1-4H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCQSGYWGBDSIY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208712 | |
| Record name | Tetrahydrocannabinol-C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60008-00-6 | |
| Record name | (6aR-trans)-3-Butyl-6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl-delta(9)-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinol-C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BUTYL-.DELTA.9-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIC9QAS59U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a naturally occurring cannabinoid and a homolog of delta(9)-tetrahydrocannabinol (Δ⁹-THC).[1][2] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.
Chemical Identity and Structure
This compound, also known as Δ⁹-THC-butyl or THCB, is a phytocannabinoid identified in the Cannabis sativa L. plant.[1] Its chemical structure is characterized by a dibenzopyran core with a butyl side chain at the C3 position, distinguishing it from the more abundant pentyl homolog, Δ⁹-THC.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | [3] |
| Chemical Formula | C₂₀H₂₈O₂ | [1][4] |
| Molecular Weight | 300.44 g/mol | [2][5][6] |
| CAS Number | 60008-00-6 | [1][4] |
| Synonyms | Δ⁹-THC-butyl, Δ⁹-THC-C4, THCB, Butyl-delta(9)-thc | [1][3][4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While extensive experimental data for Δ⁹-THCB is still emerging, a combination of predicted and available experimental data for it and its close analog, Δ⁹-THC, provides valuable insights.
Table 2: Physicochemical Data for this compound
| Property | Value | Type | Source(s) |
| Melting Point | Not available | Experimental | |
| Boiling Point | 375.7 ± 42.0 °C | Predicted | [6][7] |
| Density | 1.024 ± 0.06 g/cm³ | Predicted | [6][7] |
| Water Solubility | Insoluble | Qualitative | [8] |
| pKa | 9.78 ± 0.60 | Predicted | [6] |
| logP | 6.4 | Computed | [3] |
Note on Analog Data (Δ⁹-THC): For comparative purposes, the experimentally determined pKa of Δ⁹-THC is approximately 10.6.[9][10] The experimental boiling point of Δ⁹-THC is reported as 200 °C at 0.02 mmHg.[11][12] Its water solubility is approximately 2.8 mg/L at 23 °C.[10][11]
Solubility in Organic Solvents: Δ⁹-THCB exhibits good solubility in a range of organic solvents, a characteristic typical of lipophilic cannabinoids.[6][13]
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 50 mg/mL | [6][13] |
| Dimethyl sulfoxide (DMSO) | 60 mg/mL | [6][13] |
| Ethanol | 35 mg/mL | [6][13] |
| Methanol | 30 mg/mL | [6][13] |
Experimental Protocols for Physicochemical Property Determination
Standard methodologies are employed to determine the physicochemical properties of cannabinoids. The following sections outline the general experimental protocols that can be applied to Δ⁹-THCB.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline compound is a key indicator of its purity. The capillary method is a widely used technique for its determination.[14][15][16]
Caption: Workflow for micro-boiling point determination using a Thiele tube.
Methodology:
-
Sample Preparation: A small volume of liquid Δ⁹-THCB is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube. [17]2. Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). [18]3. Heating and Observation: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as bubbles. The heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the sample equals the atmospheric pressure. [17]4. Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. [17]
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a standard procedure.
Experimental Workflow: logP Determination
Caption: Workflow for determining logP using the shake-flask method.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together and allowing them to separate.
-
Partitioning: A known amount of Δ⁹-THCB is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the analyte between the two immiscible liquids.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of Δ⁹-THCB in both the n-octanol and water phases is determined using a validated analytical method, typically reverse-phase HPLC with UV or mass spectrometric detection. [19]5. Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of Δ⁹-THCB in the n-octanol phase to its concentration in the water phase.
Signaling Pathways
Δ⁹-THCB exerts its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). [2]The affinity of Δ⁹-THCB for these receptors is reported to be comparable to that of Δ⁹-THC. [2]
CB1 and CB2 Receptor Signaling Cascade
Upon binding of Δ⁹-THCB to CB1 or CB2 receptors, a conformational change is induced, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. [4][5]This initiates a cascade of intracellular signaling events.
Signaling Pathway of Δ⁹-THCB at Cannabinoid Receptors
Caption: Simplified signaling cascade following Δ⁹-THCB binding to CB1/CB2 receptors.
Key Signaling Events:
-
G-Protein Activation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits. [3]2. Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [1][4][6]This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels. [5]4. Activation of MAPK Pathway: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including the ERK pathway. [2][5][7]This pathway is crucial for regulating cell proliferation, differentiation, and survival.
-
Transcriptional Regulation: Changes in PKA and MAPK activity ultimately lead to the altered phosphorylation and activity of various transcription factors, resulting in changes in gene expression. [20] This comprehensive guide provides foundational knowledge on the physicochemical properties of this compound. As research into this and other minor cannabinoids continues, a deeper understanding of their properties and biological activities will undoubtedly emerge, paving the way for new therapeutic applications.
References
- 1. The peripheral cannabinoid receptor: adenylate cyclase inhibition and G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cannabinoid inhibition of adenylate cyclase-mediated signal transduction and interleukin 2 (IL-2) expression in the murine T-cell line, EL4.IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabis-induced cytotoxicity in leukemic cell lines: the role of the cannabinoid receptors and the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumirlab.com [lumirlab.com]
- 9. Physiochemical properties, solubility, and protein binding of delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. Tetrahydrocannabinol | C21H30O2 | CID 16078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. research.tue.nl [research.tue.nl]
- 13. Khan Academy [khanacademy.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. davjalandhar.com [davjalandhar.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Butyl-delta(9)-tetrahydrocannabinol: A Technical Guide for Research Applications
For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the synthesis of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC or Δ⁹-THCB), a homologue of delta(9)-tetrahydrocannabinol (THC). This document provides detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and biological signaling pathways.
Butyl-THC, a naturally occurring phytocannabinoid, is distinguished from its more prevalent counterpart, THC, by the presence of a butyl side chain instead of a pentyl group on the aromatic ring. This structural variation influences its pharmacological profile, making it a molecule of significant interest for cannabinoid research. The primary route for the synthesis of Butyl-THC involves the acid-catalyzed condensation of 4-butylresorcinol with a suitable monoterpene, most commonly (+)-p-mentha-2,8-dien-1-ol.
Experimental Protocols
The following section details the key experimental procedures for the synthesis of this compound.
Synthesis of (-)-trans-Δ⁹-Butyl-tetrahydrocannabinol
This procedure is adapted from established methods for the synthesis of THC analogues, employing a Friedel-Crafts alkylation reaction.
Materials:
-
4-Butylresorcinol
-
(+)-p-Mentha-2,8-dien-1-ol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 4-butylresorcinol (1 equivalent) and (+)-p-mentha-2,8-dien-1-ol (1-1.2 equivalents) in anhydrous dichloromethane.
-
Reaction Initiation: Cool the reaction mixture to -10 °C to -5 °C using an ice-salt bath. Slowly add boron trifluoride diethyl etherate (1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at this temperature, monitoring the progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer and wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure (-)-trans-Δ⁹-Butyl-tetrahydrocannabinol.
Quantitative Data
The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₂ | General Chemical Knowledge |
| Molecular Weight | 300.44 g/mol | General Chemical Knowledge |
| Appearance | Resin | Analogous Compounds |
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Characteristic signals include aromatic protons, olefinic protons, and aliphatic protons of the butyl and terpene moieties. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Resonances corresponding to the aromatic carbons, olefinic carbons, and aliphatic carbons of the molecule. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 300, with characteristic fragmentation patterns. |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of Butyl-THC.
Signaling Pathway of Butyl-THC
The following diagram illustrates the signaling pathway of this compound upon binding to cannabinoid receptors.
The Discovery and Isolation of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) from Cannabis sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Δ⁹-THCB was first identified and isolated from the medicinal Cannabis sativa L. variety FM2.[1][2][3][4] This document details the experimental protocols for the extraction, isolation, and purification of this novel phytocannabinoid. Furthermore, it presents quantitative data on its binding affinities to cannabinoid receptors CB1 and CB2, and summarizes the findings from in vivo studies assessing its pharmacological effects. Visualizations of the isolation workflow and the putative signaling pathway of Δ⁹-THCB are provided to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Introduction
The diverse chemical landscape of Cannabis sativa L. continues to yield novel phytocannabinoids with unique pharmacological profiles. The discovery of Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), a butyl analog of Δ⁹-THC, has opened new avenues for cannabinoid research.[1][2][3][4] Isolated from the Italian medicinal cannabis variety FM2, Δ⁹-THCB possesses a four-term alkyl side chain, distinguishing it from its more prevalent pentyl counterpart, Δ⁹-THC.[1][2][3][4] This structural variation has significant implications for its interaction with the endocannabinoid system, demonstrating a binding affinity for the human CB1 receptor comparable to that of Δ⁹-THC.[1][2][3][4] This guide serves as a technical resource, compiling the essential methodologies and data related to the discovery and isolation of Δ⁹-THCB.
Isolation and Purification of Δ⁹-THCB from Cannabis sativa var. FM2
The isolation of Δ⁹-THCB from the inflorescence of the medicinal Cannabis sativa variety FM2 involves a multi-step process encompassing extraction and chromatographic separation. The general workflow is depicted below.
Experimental Protocol: Extraction
The initial step involves the extraction of cannabinoids from the plant material. While the specific solvent system used for the initial discovery of Δ⁹-THCB is detailed in the primary literature, a general protocol is as follows:
-
Plant Material Preparation: The inflorescences of Cannabis sativa var. FM2 are dried and ground to a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Common solvents for cannabinoid extraction include ethanol, hexane, or supercritical CO₂.[5] The choice of solvent influences the profile of the extracted compounds. For instance, ethanol is effective at extracting a broad range of cannabinoids.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract rich in cannabinoids and other plant metabolites.
Experimental Protocol: Chromatographic Purification
The crude extract is a complex mixture requiring further purification to isolate individual cannabinoids. Flash chromatography is a commonly employed technique for this purpose.[6]
-
Column Preparation: A chromatography column is packed with a suitable stationary phase, such as silica gel or a reversed-phase C18 material.[6]
-
Sample Loading: The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.
-
Elution: A mobile phase, consisting of a gradient of solvents with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate for normal phase chromatography), is passed through the column.
-
Fraction Collection: As the solvent mixture flows through the column, the different compounds in the extract separate based on their affinity for the stationary and mobile phases. Fractions of the eluate are collected sequentially.
-
Analysis of Fractions: Each fraction is analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compound of interest, in this case, Δ⁹-THCB.
-
Pooling and Concentration: Fractions containing pure Δ⁹-THCB are pooled, and the solvent is removed to yield the isolated compound. The purity is then confirmed using analytical techniques.[6]
Characterization of Δ⁹-THCB
Once isolated, the chemical structure and purity of Δ⁹-THCB are confirmed through various spectroscopic and spectrometric methods.
Spectroscopic and Spectrometric Analysis
The definitive identification of Δ⁹-THCB was achieved through a combination of the following techniques[1][2][3][4]:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the elucidation of its precise chemical structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Determines the electronic absorption properties of the molecule, which is characteristic of the chromophore present in the cannabinoid structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their vibrational frequencies.
-
Electronic Circular Dichroism (ECD): Used to determine the absolute configuration (stereochemistry) of the chiral centers in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. The fragmentation pattern can also provide structural information.[7]
Quantitative Data
The pharmacological activity of Δ⁹-THCB is primarily determined by its interaction with cannabinoid receptors. The binding affinities for human CB1 and CB2 receptors were determined through competitive binding assays.
| Compound | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) | Reference |
| Δ⁹-THCB | 15 | 51 | [1][2][3][4] |
| (-)-trans-Δ⁹-THC | Comparable to Δ⁹-THCB | Comparable to Δ⁹-THCB | [1][2][3][4] |
Table 1: Binding Affinities of Δ⁹-THCB and Δ⁹-THC for Human Cannabinoid Receptors.
In Vivo Pharmacological Assessment
The physiological effects of Δ⁹-THCB were investigated in mice using established behavioral models.
Formalin Test
This test is used to assess both acute and inflammatory pain responses. The administration of Δ⁹-THCB was evaluated for its potential analgesic and anti-inflammatory properties.[1][3]
Experimental Protocol:
-
Animal Acclimatization: Mice are acclimatized to the testing environment to minimize stress-induced behavioral changes.
-
Drug Administration: A specific dose of Δ⁹-THCB (e.g., 10 or 20 mg/kg, intraperitoneally) is administered to the test group, while a control group receives a vehicle.[8]
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.
-
Behavioral Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (acute pain, 0-5 minutes post-injection) and the late phase (inflammatory pain, 15-30 minutes post-injection).
-
Data Analysis: The nociceptive scores of the Δ⁹-THCB-treated group are compared to the control group to determine the analgesic and anti-inflammatory effects.
Tetrad Test
The tetrad test is a series of four assays used to characterize the cannabimimetic activity of a compound, which are mediated by the CB1 receptor. The four components are hypomotility, catalepsy, hypothermia, and analgesia.[9][10] Δ⁹-THCB was found to exhibit partial agonistic activity towards the CB1 receptor in this test.[1][3]
Experimental Protocol:
-
Drug Administration: Mice are administered with Δ⁹-THCB or a vehicle control.
-
Hypomotility Assessment (Open Field Test): The spontaneous locomotor activity of the mouse is measured in an open field arena by tracking the distance traveled over a specific period.[9]
-
Catalepsy Assessment (Bar Test): The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded. A prolonged period of immobility indicates catalepsy.[9]
-
Hypothermia Assessment: The rectal body temperature of the mouse is measured before and after drug administration.
-
Analgesia Assessment (Hot Plate Test): The mouse is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.[9]
Signaling Pathway
The primary mechanism of action for cannabinoids like Δ⁹-THC is through the activation of cannabinoid receptors, which are G protein-coupled receptors (GPCRs).[11] While the specific downstream signaling cascade of Δ⁹-THCB has not been fully elucidated, it is presumed to follow a similar pathway to that of Δ⁹-THC due to its structural similarity and comparable CB1 receptor affinity.
Upon binding to the CB1 receptor, Δ⁹-THCB is expected to activate the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream signaling pathways, ultimately resulting in the various physiological effects observed, such as altered neurotransmitter release.
Conclusion
The discovery and isolation of Δ⁹-THCB from Cannabis sativa highlight the ongoing potential for identifying novel phytocannabinoids with distinct pharmacological properties. The methodologies outlined in this guide provide a framework for the extraction, purification, and characterization of this and other rare cannabinoids. The comparable CB1 receptor binding affinity to Δ⁹-THC, coupled with its demonstrated in vivo activity, underscores the importance of further research into the therapeutic potential of Δ⁹-THCB. This technical guide is intended to support researchers and drug development professionals in their efforts to explore the full potential of the cannabinoid chemical space.
References
- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isolation-of-a-high-affinity-cannabinoid-for-the-human-cb1-receptor-from-a-medicinal-cannabis-sativa-variety-9-tetrahydrocannabutol-the-butyl-homologue-of-9-tetrahydrocannabinol - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetrad test - Wikipedia [en.wikipedia.org]
- 10. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Core Mechanism of Action of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) is a naturally occurring homologue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of Cannabis sativa. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Δ⁹-THCB, with a focus on its interaction with cannabinoid receptors and the subsequent downstream signaling cascades. This document synthesizes available quantitative data, details experimental methodologies from key studies, and presents visual representations of the relevant biological pathways to serve as a resource for researchers and professionals in the field of cannabinoid pharmacology and drug development.
Introduction
Δ⁹-THCB was first isolated and characterized from a medicinal Cannabis sativa variety, FM2.[1] As a butyl homologue of Δ⁹-THC, its molecular structure differs in the length of the alkyl side chain, a feature known to influence the pharmacological activity of cannabinoids. Understanding the precise mechanism of action of Δ⁹-THCB is crucial for elucidating its potential therapeutic applications and differentiating its pharmacological profile from that of Δ⁹-THC and other cannabinoids.
Interaction with Cannabinoid Receptors
The primary mechanism of action of Δ⁹-THCB involves its interaction with the two main cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that are integral components of the endocannabinoid system.
Binding Affinity
Δ⁹-THCB has been demonstrated to bind to both human CB1 and CB2 receptors with significant affinity. A key study by Linciano et al. (2020) determined the binding affinity (Ki) of Δ⁹-THCB for these receptors.[1] The results are summarized in the table below.
| Compound | hCB1 Receptor Ki (nM) | hCB2 Receptor Ki (nM) | Reference |
| Δ⁹-THCB | 15 | 51 | [1] |
| (-)-trans-Δ⁹-THC | 40.7 | 36 | [2] |
Table 1: Binding Affinities of Δ⁹-THCB and Δ⁹-THC for Human Cannabinoid Receptors
The data indicate that Δ⁹-THCB possesses a higher binding affinity for the CB1 receptor compared to Δ⁹-THC, suggesting it may be more potent in eliciting CB1-mediated effects. Its affinity for the CB2 receptor is comparable to that of Δ⁹-THC.[1][2]
Agonist Activity
In vivo studies in mice have characterized Δ⁹-THCB as a partial agonist at the CB1 receptor.[1] This was determined through the canonical cannabinoid tetrad test, which assesses four key physiological and behavioral effects mediated by CB1 receptor activation.
Downstream Signaling Pathways
As a partial agonist at the CB1 receptor, Δ⁹-THCB is presumed to activate the canonical downstream signaling pathways associated with this receptor. While specific studies on the signaling cascades of Δ⁹-THCB are limited, the established mechanisms for CB1 receptor agonists like Δ⁹-THC provide a strong predictive framework.
G-Protein Coupling
CB1 receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.[3] Upon agonist binding, a conformational change in the receptor facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, leading to its activation and dissociation from the βγ-subunits.
Figure 1: Δ⁹-THCB-induced G-protein coupling at the CB1 receptor.
Inhibition of Adenylyl Cyclase
The activated Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase.[2] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins.
Figure 2: Inhibition of the adenylyl cyclase pathway by Δ⁹-THCB.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway
CB1 receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[3] This activation can be mediated by both the Gβγ subunits and through other signaling intermediates. The activation of the MAPK/ERK pathway is implicated in the regulation of gene expression and neuroplasticity.
Figure 3: Activation of the MAPK/ERK signaling pathway by Δ⁹-THCB.
Experimental Protocols
Cannabinoid Receptor Binding Assay
The following is a generalized protocol for determining the binding affinity of a ligand to cannabinoid receptors, based on standard methodologies in the field.
Figure 4: Workflow for a cannabinoid receptor binding assay.
Methodology:
-
Cell Membrane Preparation: Membranes from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (Δ⁹-THCB).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Tetrad Test
The tetrad test is a series of four behavioral assessments used to evaluate the in vivo cannabimimetic activity of a compound.[1]
Figure 5: Workflow for the mouse cannabinoid tetrad test.
Methodology:
-
Animal Dosing: Male mice are administered with either the vehicle or different doses of Δ⁹-THCB via intraperitoneal injection.[1]
-
Locomotor Activity: Spontaneous locomotor activity is measured by placing the mouse in an open-field arena and recording the distance traveled or the number of beam breaks over a specific period.
-
Catalepsy: The bar test is used to assess catalepsy. The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded.
-
Analgesia: The tail-flick or hot-plate test is used to measure the analgesic effect. The latency to withdraw the tail from a heat source is recorded.
-
Hypothermia: The core body temperature is measured using a rectal probe.
Conclusion
Δ⁹-THCB is a high-affinity partial agonist at the CB1 receptor, with a binding affinity that surpasses that of Δ⁹-THC. Its mechanism of action is primarily mediated through the activation of CB1 receptors, leading to the engagement of canonical downstream signaling pathways, including G-protein coupling, inhibition of adenylyl cyclase, and activation of the MAPK/ERK pathway. Further research is warranted to fully elucidate the specific signaling profile of Δ⁹-THCB and to explore its potential therapeutic applications, particularly in areas where its distinct potency at the CB1 receptor may offer a therapeutic advantage. This guide provides a foundational understanding of the core mechanism of action of Δ⁹-THCB to aid in these future research and development endeavors.
References
- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol [iris.unimore.it]
- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro pharmacological profile of Butyl-delta(9)-tetrahydrocannabinol.
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Butyl-delta(9)-tetrahydrocannabinol
Executive Summary
This compound (Δ⁹-THCB), a butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), is a phytocannabinoid found in medicinal Cannabis sativa varieties.[1][2] Its structural similarity to Δ⁹-THC, the primary psychoactive component of cannabis, has prompted investigations into its pharmacological profile. This document provides a comprehensive overview of the in vitro pharmacology of Butyl-Δ⁹-THC, focusing on its interactions with cannabinoid receptors. It consolidates available quantitative data, details the experimental protocols used for its characterization, and visualizes key cellular signaling pathways and experimental workflows.
Cannabinoid Receptor Binding Profile
The primary mechanism of action for many cannabinoids is through direct interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Butyl-Δ⁹-THC has been characterized for its binding affinity at these receptors using competitive radioligand binding assays. The affinity, reported as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled ligand.
A study by Linaldi et al. (2020) determined the binding affinities of Butyl-Δ⁹-THC for the human CB1 and CB2 receptors, revealing a high affinity for CB1, comparable to that of Δ⁹-THC itself.[1][2][3]
Table 1: Cannabinoid Receptor Binding Affinities of Butyl-Δ⁹-THC
| Compound | Receptor | Kᵢ (nM) | Source |
|---|---|---|---|
| Butyl-Δ⁹-THC (Δ⁹-THCB) | Human CB1 | 15 | [1][3] |
| Butyl-Δ⁹-THC (Δ⁹-THCB) | Human CB2 | 51 |[1][3] |
Cannabinoid Receptor Functional Activity
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4] Agonist activation of these receptors initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]
While detailed in vitro functional data such as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) from assays like GTPγS binding or cAMP accumulation for Butyl-Δ⁹-THC are not extensively reported in the reviewed literature, in vivo studies provide insight into its functional nature. The tetrad test in mice, a classic behavioral assay for CB1 receptor activation, showed that Butyl-Δ⁹-THC exhibits partial agonistic activity at the CB1 receptor.[1][2][3] This suggests that it binds to and activates the receptor but elicits a submaximal response compared to a full agonist.
Cellular Signaling Pathway
As a CB1/CB2 receptor agonist, Butyl-Δ⁹-THC is presumed to follow the canonical Gi/o-coupled signaling pathway. The binding of Butyl-Δ⁹-THC to the receptor induces a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This activation causes the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi-GTP complex then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.
Detailed Experimental Protocols
The characterization of Butyl-Δ⁹-THC relies on standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).[7] Cells are harvested, homogenized in a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in a storage buffer and protein concentration is determined.[7]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.[8]
-
Incubation: In a 96-well plate, membrane homogenates (e.g., 5 µg of protein) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (Butyl-Δ⁹-THC).[8]
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled, potent cannabinoid agonist (e.g., 5,000 nM CP-55,940) to define non-specific binding.[8]
-
Reaction & Termination: The plates are incubated for 60-90 minutes at 30°C with gentle shaking.[8] The reaction is terminated by rapid filtration through glass fiber filter plates (e.g., Unifilter GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.[8]
-
Quantification: The filters are washed with ice-cold wash buffer and dried. A scintillation cocktail is added, and the radioactivity trapped on the filters is counted using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a receptor agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Experimental Protocol:
-
Membrane Preparation: As described in the binding assay protocol, membranes from cells expressing the receptor of interest are used.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 150 mM NaCl, 9 mM MgCl₂, 0.2 mM EGTA, and ~1.4 mg/mL BSA, pH 7.4.[9]
-
Incubation: Cell membranes (e.g., 20 µg) are incubated in a 96-well plate with a low concentration of [³⁵S]GTPγS (e.g., 0.5 nM), an excess of GDP (e.g., 30 µM) to ensure a basal state, and varying concentrations of the test agonist (Butyl-Δ⁹-THC).[9]
-
Controls: Basal binding is determined in the absence of an agonist. Non-specific binding is determined using a high concentration of unlabeled GTPγS (e.g., 40 µM).[9] A known full agonist (e.g., 10 µM CP-55,940) is used as a positive control.[9]
-
Reaction & Termination: The reaction mixture is incubated for 1-2 hours at 37°C with gentle shaking.[9] The reaction is terminated by rapid filtration, similar to the binding assay.
-
Quantification: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the agonist. A dose-response curve is fitted using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This is a cell-based functional assay that measures the downstream effect of Gi/o-coupled receptor activation: the inhibition of adenylyl cyclase.
Experimental Protocol:
-
Cell Culture: Whole cells (e.g., CHO-CB2 cells) are cultured in appropriate media and seeded into 96-well plates.[10]
-
Pre-treatment: Cells are typically pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.
-
Agonist Treatment: Cells are treated with varying concentrations of the test agonist (Butyl-Δ⁹-THC).
-
Stimulation: Adenylyl cyclase is then stimulated using an agent like forskolin (e.g., 3 µM) to induce cAMP production.[10] A Gi/o agonist will inhibit this forskolin-stimulated cAMP accumulation.
-
Cell Lysis & Detection: After incubation, the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).[4][11]
-
Data Analysis: The amount of cAMP produced is plotted against the agonist concentration. A dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ for the inhibition of cAMP accumulation.
References
- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. marshall.edu [marshall.edu]
An In-Depth Technical Guide on the Binding Affinity of Butyl-delta(9)-tetrahydrocannabinol for CB1 and CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), for the human cannabinoid receptors CB1 and CB2. This document details the quantitative binding data, experimental methodologies for affinity assessment, and the associated signaling pathways, offering valuable insights for research and drug development in the cannabinoid field.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Recent studies have elucidated the binding profile of Δ⁹-THCB for both human CB1 and CB2 receptors.
A key study isolated Δ⁹-THCB from a medicinal Cannabis sativa variety and determined its binding affinity for human CB1 and CB2 receptors, revealing Kᵢ values of 15 nM and 51 nM, respectively[1][2]. This demonstrates a higher affinity of Δ⁹-THCB for the CB1 receptor compared to the CB2 receptor.
For contextual understanding, the binding affinities of Δ⁹-THCB are presented alongside those of other prominent natural and synthetic cannabinoids in the table below.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Receptor Selectivity |
| Δ⁹-THCB (Butyl-THC) | 15 [1][2] | 51 [1][2] | CB1-preferential |
| Δ⁹-THC (Pentyl-THC) | 10 - 40.7 | 24 - 35.2 | Non-selective |
| Δ⁹-THCV (Propyl-THC) | 75.4 | 63 | Non-selective |
| Cannabidiol (CBD) | >1000 (micromolar range) | >1000 (micromolar range) | Low affinity for CB1/CB2 |
| CP-55,940 (Synthetic Agonist) | 0.5 - 5.0 | 0.69 - 2.8 | Non-selective |
| WIN-55,212-2 (Synthetic Agonist) | 16.7 | 3.7 | CB2-preferential |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for cannabinoid receptors is commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., Δ⁹-THCB) to displace a radiolabeled ligand that has a known high affinity for the receptor. While the specific, detailed protocol from the primary study on Δ⁹-THCB is not fully available, a representative methodology is outlined below based on established protocols.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for CB1 and CB2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compound: Unlabeled this compound (Δ⁹-THCB).
-
Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN-55,212-2 or CP-55,940) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, and bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (CB1 or CB2).
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate storage buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand ([³H]CP-55,940) to each well.
-
Add increasing concentrations of the unlabeled test compound (Δ⁹-THCB).
-
For total binding, add only the radioligand and assay buffer to designated wells.
-
For non-specific binding, add the radioligand and a saturating concentration of a potent unlabeled ligand to designated wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Below is a Graphviz diagram illustrating the workflow of a competitive radioligand binding assay.
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like Δ⁹-THCB, they initiate intracellular signaling cascades that lead to various physiological effects.
Canonical Gαi/o-Protein Coupled Signaling
Both CB1 and CB2 receptors primarily couple to inhibitory G-proteins of the Gαi/o family.[3] This coupling triggers a series of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] The net effect is a reduction in neuronal excitability and neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 and CB2 receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating cell growth, differentiation, and survival.[3]
The following diagrams illustrate the canonical signaling pathways for CB1 and CB2 receptors.
Alternative and Biased Signaling Pathways
Emerging evidence suggests that cannabinoid receptor signaling is more complex than initially understood. The concept of "biased agonism" or "functional selectivity" proposes that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.
-
Gαs and Gαq Coupling: Under certain conditions, the CB1 receptor has been shown to couple to stimulatory G-proteins (Gαs) or G-proteins that activate phospholipase C (Gαq).[6] Gαs coupling would lead to an increase in cAMP, opposing the effect of Gαi coupling. Gαq activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. While less common, some studies suggest the possibility of Gαs coupling for the CB2 receptor as well.[7]
-
β-Arrestin-Mediated Signaling: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, cannabinoid receptors can recruit β-arrestins.[8][9] β-arrestins can act as scaffold proteins to initiate G-protein-independent signaling cascades, such as the activation of the MAPK pathway, and are also involved in receptor desensitization and internalization.[5][10][11]
The diagram below illustrates the concept of biased signaling, where a ligand might preferentially activate one pathway over another.
Conclusion
This compound exhibits a high affinity for both CB1 and CB2 receptors, with a preference for CB1. Its binding initiates canonical Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The potential for biased agonism and the activation of alternative signaling cascades highlight the complexity of cannabinoid receptor pharmacology and open new avenues for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide provides a foundational understanding for researchers and professionals working to harness the therapeutic potential of novel cannabinoids like Δ⁹-THCB.
References
- 1. researchgate.net [researchgate.net]
- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Potential Therapeutic Effects of Butyl-delta(9)-tetrahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a naturally occurring butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), has emerged as a compound of significant interest within the scientific community. Possessing a unique chemical structure, Δ⁹-THCB exhibits distinct pharmacological properties, including a notable affinity for cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the current understanding of Δ⁹-THCB, with a focus on its potential therapeutic applications. We delve into its chemical synthesis, receptor binding characteristics, and the preclinical evidence for its analgesic and anti-inflammatory effects. Detailed experimental protocols for key in vivo assays are provided, alongside a summary of its known signaling pathways. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel cannabinoid-based therapeutics.
Introduction
The cannabis plant contains a complex array of over 100 phytocannabinoids, with Δ⁹-tetrahydrocannabinol (Δ⁹-THC) being the most well-known psychoactive constituent. However, research into the so-called "minor" cannabinoids is uncovering compounds with unique therapeutic potential. Among these is this compound (Δ⁹-THCB), a homolog of Δ⁹-THC distinguished by a butyl side chain instead of the more common pentyl chain.[1] This seemingly subtle structural difference can significantly influence a compound's interaction with the endocannabinoid system, potentially leading to altered potency and therapeutic effects.[1]
Early investigations into Δ⁹-THCB suggest that it may possess analgesic and anti-inflammatory properties.[2] Its interaction with the primary cannabinoid receptors, CB1 and CB2, indicates a potential to modulate various physiological processes, including pain perception and immune responses. This guide synthesizes the available scientific literature on Δ⁹-THCB to provide a detailed technical overview for researchers and drug development professionals.
Chemical Structure and Synthesis
The chemical formula for this compound is C₂₀H₂₈O₂.[3] Like its pentyl counterpart, it possesses a tricyclic dibenzopyran core. The key structural feature that differentiates Δ⁹-THCB from Δ⁹-THC is the presence of a four-carbon butyl chain attached to the aromatic ring, in place of the five-carbon pentyl chain.[1]
Synthetic Pathway
The synthesis of Δ⁹-THCB can be achieved through the acid-catalyzed condensation of 4-butylresorcinol with a suitable chiral monoterpene, such as (+)-p-mentha-2,8-dien-1-ol.[3][4] This reaction forms the characteristic three-ring structure of the tetrahydrocannabinol core.
A general synthetic workflow is outlined below:
Synthetic workflow for this compound.
Pharmacodynamics: Receptor Binding and Signaling
Δ⁹-THCB exerts its effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Receptor Binding Affinity
In vitro binding assays have demonstrated that Δ⁹-THCB has a notable affinity for both human CB1 and CB2 receptors.[2][5][6] The binding affinity, expressed as the inhibition constant (Ki), is a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor (Ki) | CB2 Receptor (Ki) |
| Δ⁹-THCB | 15 nM[2][5] | 51 nM[2][5] |
| Δ⁹-THC | ~25.1 - 40.7 nM[7] | ~35.2 - 36 nM[7] |
These data suggest that Δ⁹-THCB has a comparable, and in some reports, slightly higher affinity for the CB1 receptor than Δ⁹-THC.[6]
Signaling Pathway
Upon binding to the CB1 receptor, which is predominantly expressed in the central nervous system, Δ⁹-THCB acts as a partial agonist.[2][5] CB1 receptors are coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] This cascade of events ultimately modulates downstream cellular processes, including ion channel activity and gene expression.
CB1 receptor signaling pathway activated by Butyl-THC.
Potential Therapeutic Effects: Preclinical Evidence
Preclinical studies in animal models have provided initial evidence for the potential therapeutic effects of Δ⁹-THCB, particularly in the areas of analgesia and anti-inflammatory activity.
Analgesic Effects
The analgesic properties of Δ⁹-THCB have been investigated using the formalin test in mice.[2][5] This test is a widely used model of tonic pain and inflammation. It involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response: an acute neurogenic phase followed by a later inflammatory phase. The time the animal spends licking or biting the injected paw is measured as an indicator of pain. While the specific quantitative results for Δ⁹-THCB in this test are not yet widely published, the initial reports suggest it possesses analgesic properties.[2][5]
Anti-inflammatory Effects
The second phase of the formalin test is also indicative of an inflammatory response. The reported activity of Δ⁹-THCB in this phase suggests potential anti-inflammatory effects.[2][5]
Cannabimimetic Activity
The tetrad test is a battery of four assays used to assess the central effects of cannabinoid compounds in rodents. The four components are:
-
Hypomotility: Reduced spontaneous movement.
-
Catalepsy: A state of immobility.
-
Hypothermia: A decrease in body temperature.
-
Analgesia: Reduced sensitivity to pain.
Studies have shown that Δ⁹-THCB induces a partial agonistic activity toward the CB1 receptor in the tetrad test in mice, indicating some degree of central cannabinoid-like effects.[2][5]
Experimental Protocols
Formalin Test in Mice
Objective: To assess the analgesic and anti-inflammatory effects of a test compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Formalin solution (e.g., 2.5% in saline)
-
Test compound (Butyl-THC) and vehicle
-
Observation chambers
-
Syringes and needles
Procedure:
-
Acclimatize mice to the testing environment for at least 30 minutes.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally).
-
After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the mouse in an individual observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Compare the paw licking/biting time between the treated and vehicle control groups. A significant reduction in this time indicates an analgesic effect.
Tetrad Test in Mice
Objective: To evaluate the cannabimimetic activity of a test compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Test compound (Butyl-THC) and vehicle
-
Rectal probe for temperature measurement
-
Horizontal bar for catalepsy assessment
-
Open field arena for locomotor activity
-
Hot plate or tail-flick apparatus for analgesia
Procedure (performed sequentially on the same animal):
-
Baseline Measurements: Before drug administration, measure the baseline rectal temperature, locomotor activity, and pain response (hot plate latency or tail-flick latency).
-
Drug Administration: Administer the test compound or vehicle.
-
Hypothermia: At a set time post-administration (e.g., 30 minutes), measure the rectal temperature again. A significant decrease compared to baseline and the vehicle group indicates hypothermia.
-
Catalepsy: At a set time post-administration, gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position. Immobility for a defined period (e.g., >20 seconds) is considered catalepsy.
-
Hypomotility: Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, number of line crossings) for a set duration. A significant decrease in activity compared to the vehicle group indicates hypomotility.
-
Analgesia: At a set time post-administration, assess the pain response using a hot plate or tail-flick test. A significant increase in the latency to respond to the thermal stimulus compared to baseline and the vehicle group indicates analgesia.
Analytical Methodologies
The quantification of Butyl-THC in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.
Sample Preparation and Analysis Workflow
Workflow for Butyl-THC analysis in biological samples.
A typical analytical procedure involves:
-
Sample Collection: Collection of the biological matrix of interest (e.g., blood, plasma).
-
Protein Precipitation: Addition of a solvent like acetonitrile to precipitate proteins.
-
Solid Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to further clean up the sample and concentrate the analyte.
-
Elution: The analyte is eluted from the SPE cartridge with an appropriate solvent.
-
LC-MS/MS Analysis: The cleaned extract is injected into an LC-MS/MS system for separation and detection.
Conclusion and Future Directions
This compound is a promising phytocannabinoid with demonstrated affinity for cannabinoid receptors and early evidence of analgesic and anti-inflammatory properties. Its unique chemical structure warrants further investigation to fully elucidate its pharmacological profile and therapeutic potential.
Future research should focus on:
-
Quantitative in vivo studies: To determine the dose-response relationships for its analgesic and anti-inflammatory effects.
-
Comprehensive pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
In vitro functional assays: To fully characterize its efficacy and potency at CB1 and CB2 receptors.
-
Exploration of other potential therapeutic areas: Given its interaction with the endocannabinoid system, its effects on other conditions such as neurodegenerative diseases, anxiety, and appetite regulation should be investigated.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the therapeutic potential of this compound.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous and sensitive LC–MS/MS determination of tetrahydrocannabinol and metabolites in human plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrad test - Wikipedia [en.wikipedia.org]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. researchgate.net [researchgate.net]
The Neuroprotective Potential of Butyl-delta(9)-tetrahydrocannabinol: Acknowledging the Research Frontier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available, though limited, scientific information regarding Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB). It is critical to note that as of the date of this publication, specific research into the neuroprotective properties of this compound is not available in the public domain. Consequently, this guide provides a foundational understanding of Δ⁹-THCB based on existing preclinical data for other pharmacological effects and contextualizes its potential for neuroprotection by drawing parallels with well-studied cannabinoids. The experimental protocols and signaling pathways described are therefore based on general cannabinoid research and should be considered hypothetical in the context of Δ⁹-THCB-specific neuroprotective mechanisms until further research is conducted.
Introduction to this compound (Δ⁹-THCB)
This compound, also known as Δ⁹-THCB, THC-C4, or Butyl-THC, is a naturally occurring phytocannabinoid found in the cannabis plant.[1][2][3] It is a homologue of the more widely known delta(9)-tetrahydrocannabinol (Δ⁹-THC), differing in the length of its alkyl side chain—possessing a butyl group instead of the pentyl group found in Δ⁹-THC.[1][4][5][6][7] This structural difference is significant as the alkyl side chain length is known to influence the biological activity of cannabinoids.[1] While research on Δ⁹-THCB is still in its nascent stages, preliminary studies have begun to elucidate its pharmacological profile.
Known Pharmacological Properties
To date, the primary research on Δ⁹-THCB has focused on its interaction with the endocannabinoid system and its potential analgesic and anti-inflammatory effects.
Receptor Binding Affinity
A key aspect of a cannabinoid's activity is its affinity for the cannabinoid receptors, CB1 and CB2. A preclinical study has determined the binding affinities (Ki) of Δ⁹-THCB for these receptors.[1]
| Compound | Receptor | Binding Affinity (Ki) |
| This compound (Δ⁹-THCB) | CB1 | 15 nM |
| CB2 | 51 nM | |
| delta(9)-tetrahydrocannabinol (Δ⁹-THC) | CB1 | ~40 nM |
Data sourced from a 2023 preclinical study.[1]
This data suggests that Δ⁹-THCB has a higher binding affinity for the CB1 receptor than Δ⁹-THC, indicating it may be a more potent CB1 agonist.[1]
Preclinical In Vivo Studies
A single mouse study has provided the only known in vivo data on the biological effects of Δ⁹-THCB. The study utilized the tetrad test, a standard method for assessing cannabimimetic activity.[1]
| Test | Observation | Implied Property |
| Formalin Test | Reduction in pain behavior | Analgesic |
| Anti-inflammatory |
Findings from a mouse tetrad test.[1]
These initial findings suggest that Δ⁹-THCB exhibits analgesic and anti-inflammatory properties, likely mediated through its interaction with cannabinoid receptors.[1]
Hypothetical Neuroprotective Mechanisms: A Framework for Future Research
While direct evidence for the neuroprotective properties of Δ⁹-THCB is lacking, the well-documented neuroprotective effects of other cannabinoids, such as Δ⁹-THC and Cannabidiol (CBD), provide a theoretical framework for potential mechanisms that could be investigated for Δ⁹-THCB.
CB1 Receptor-Mediated Neuroprotection
The high affinity of Δ⁹-THCB for the CB1 receptor is a strong indicator that it may share some of the neuroprotective mechanisms of Δ⁹-THC. Activation of presynaptic CB1 receptors in the central nervous system is known to inhibit the release of excitatory neurotransmitters, particularly glutamate. This reduction in glutamatergic signaling can mitigate excitotoxicity, a common pathway of neuronal damage in acute and chronic neurodegenerative conditions.
Caption: Hypothetical CB1-mediated reduction of excitotoxicity by Δ⁹-THCB.
Anti-inflammatory Mechanisms
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. The anti-inflammatory properties of cannabinoids are well-established and are mediated in part through the CB2 receptor, which is expressed on immune cells, including microglia in the brain. The observed anti-inflammatory effects of Δ⁹-THCB in peripheral tissues suggest it may also modulate neuroinflammatory responses.
Caption: Potential anti-neuroinflammatory action of Δ⁹-THCB via CB2 receptor modulation.
Proposed Experimental Protocols for Investigating Neuroprotective Properties
To ascertain the neuroprotective potential of Δ⁹-THCB, a systematic approach employing established in vitro and in vivo models is necessary.
In Vitro Neuroprotection Assays
A foundational step would be to assess the ability of Δ⁹-THCB to protect cultured neurons from various insults.
Objective: To determine if Δ⁹-THCB can prevent neuronal cell death induced by excitotoxicity, oxidative stress, or neuroinflammation.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons, or neuronal cell lines (e.g., SH-SY5Y), are cultured under standard conditions.
-
Induction of Neurotoxicity:
-
Excitotoxicity: Cells are exposed to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).
-
Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Neuroinflammation: Neurons are co-cultured with activated microglia or treated with lipopolysaccharide (LPS).
-
-
Treatment: Cells are pre-treated with a range of concentrations of Δ⁹-THCB for a specified duration before the neurotoxic insult.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT assay, LDH release assay, or by using fluorescent live/dead cell staining.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ of Δ⁹-THCB for neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. In the weeds: A comprehensive review of cannabis; its chemical complexity, biosynthesis, and healing abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
The Untapped Anti-inflammatory Potential of Butyl-delta(9)-tetrahydrocannabinol: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the anti-inflammatory potential of Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB). Due to a scarcity of specific research on this particular homolog of Δ9-tetrahydrocannabinol (THC), this document extrapolates potential mechanisms of action and proposes experimental protocols based on the well-established anti-inflammatory properties of Δ9-THC and other cannabinoids. The aim is to furnish a foundational resource to stimulate and guide future research into the therapeutic promise of Δ9-THCB.
Introduction to this compound (Δ9-THCB)
This compound, a lesser-known phytocannabinoid, is a structural analog of Δ9-THC, distinguished by the replacement of the pentyl side chain with a butyl group. While the psychoactive and therapeutic effects of Δ9-THC have been extensively studied, the pharmacological profile of its homologs, such as Δ9-THCB, remains largely unexplored. Preliminary data suggests that Δ9-THCB interacts with the endocannabinoid system, indicating a potential for therapeutic applications, including the modulation of inflammatory processes.
Current State of Knowledge: Quantitative Data
The available scientific literature on the anti-inflammatory activity of Δ9-THCB is sparse. The primary quantitative data points available relate to its binding affinity for the cannabinoid receptors, which are crucial components of the endocannabinoid system involved in regulating inflammation.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Δ9-THCB | Human CB1 | 15 nM | [No specific citation available in search results] |
| Human CB2 | 51 nM | [No specific citation available in search results] |
It has been noted that Δ9-THCB has undergone in vivo testing using the formalin test to assess its analgesic and anti-inflammatory properties; however, specific quantitative results from these studies are not publicly available in the reviewed literature. The significant binding affinity for the CB2 receptor, which is primarily expressed on immune cells, strongly suggests a potential for immunomodulatory and anti-inflammatory effects.
Hypothesized Anti-inflammatory Mechanisms of Action
Based on the known mechanisms of Δ9-THC and other cannabinoids, a putative anti-inflammatory mechanism for Δ9-THCB can be proposed. The primary pathway is likely mediated through the activation of the CB2 receptor on immune cells.
CB2 Receptor-Mediated Signaling
Activation of the CB2 receptor by an agonist like Δ9-THCB is anticipated to trigger a cascade of intracellular signaling events that culminate in the suppression of pro-inflammatory responses. This is primarily achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, can modulate the activity of downstream signaling pathways critical for the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Hypothesized CB2R-mediated anti-inflammatory signaling pathway of Δ9-THCB.
Modulation of Cytokine Production
A key outcome of the proposed signaling cascade is the modulation of cytokine production. It is hypothesized that Δ9-THCB, through its action on CB2 receptors, will lead to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
| Cytokine Type | Specific Cytokines | Expected Effect of Δ9-THCB |
| Pro-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | Decrease |
| Interleukin-6 (IL-6) | Decrease | |
| Interleukin-1beta (IL-1β) | Decrease | |
| Anti-inflammatory | Interleukin-10 (IL-10) | Increase |
Proposed Experimental Protocols for a Comprehensive Evaluation
To rigorously assess the anti-inflammatory potential of Δ9-THCB, a multi-tiered experimental approach is recommended, encompassing both in vitro and in vivo models.
In Vitro Anti-inflammatory Assays
Objective: To determine the direct effects of Δ9-THCB on inflammatory responses in immune cells.
Primary Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
-
Cell Culture and Treatment:
-
Culture cells in appropriate media and conditions.
-
Pre-treat cells with varying concentrations of Δ9-THCB (e.g., 0.1, 1, 10, 100 nM, 1 µM) for 1-2 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
-
Induction of Inflammation:
-
Stimulate cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a specified duration (e.g., 24 hours).
-
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the cell culture supernatant using the Griess reagent assay.
-
Cytokine Profiling: Quantify the levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Nos2, Tnf, Il6, Il1b, Il10).
-
Western Blot Analysis: Analyze cell lysates to determine the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-p38).
-
Caption: Proposed experimental workflow for in vitro anti-inflammatory assessment of Δ9-THCB.
In Vivo Anti-inflammatory Models
Objective: To evaluate the anti-inflammatory efficacy of Δ9-THCB in a living organism.
Animal Model: Male Swiss albino mice or Wistar rats.
Recommended Model: Carrageenan-Induced Paw Edema
-
Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Divide animals into groups: Vehicle control, Δ9-THCB treated (multiple doses), and positive control (e.g., indomethacin).
-
-
Drug Administration:
-
Administer Δ9-THCB or control substances via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject a sub-plantar injection of 1% carrageenan solution into the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
-
Biochemical and Histological Analysis (at the end of the experiment):
-
Euthanize the animals and collect the inflamed paw tissue.
-
Homogenize a portion of the tissue to measure levels of inflammatory mediators (e.g., TNF-α, IL-1β) and myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration).
-
Fix the remaining tissue in formalin for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Future Directions and Conclusion
The preliminary data on Δ9-THCB's affinity for cannabinoid receptors, particularly CB2, presents a compelling case for its investigation as a novel anti-inflammatory agent. The lack of comprehensive studies represents a significant research gap and an opportunity for novel discoveries in cannabinoid pharmacology.
The proposed experimental workflows in this guide provide a robust framework for elucidating the anti-inflammatory properties of Δ9-THCB. Future research should focus on:
-
Comprehensive in vitro and in vivo studies to confirm and quantify its anti-inflammatory effects.
-
Elucidation of the precise molecular mechanisms of action, including its effects on various signaling pathways and a broad spectrum of inflammatory mediators.
-
Pharmacokinetic and toxicological profiling to assess its safety and therapeutic window.
An In-depth Technical Guide to Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB) and its Interaction with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB), a naturally occurring phytocannabinoid, is a butyl homolog of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of Cannabis sativa. Structurally distinct due to its four-carbon alkyl side chain, Δ9-THCB presents a unique pharmacological profile with significant implications for therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of Δ9-THCB, focusing on its interaction with the endocannabinoid system, its pharmacological effects, and the experimental methodologies used for its characterization.
Chemical Properties and Synthesis
Δ9-THCB, formally known as (−)-(6aR,10aR)-6,6,9-trimethyl-3-butyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol, has been isolated from medicinal Cannabis sativa varieties.[1][2] Its synthesis generally mirrors that of Δ9-THC, primarily involving the acid-catalyzed condensation of a butyl-resorcinol derivative (divarinol) with a chiral monoterpene, such as (+)-p-mentha-2,8-dien-1-ol. Stereoselective synthesis methods have been employed to confirm the absolute configuration of the isolated natural product.[1][2]
Interaction with the Endocannabinoid System
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological and cognitive processes. Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. Δ9-THCB exerts its effects by interacting directly with the cannabinoid receptors.
Receptor Binding Affinity
Δ9-THCB demonstrates a notable affinity for both CB1 and CB2 receptors. Competitive radioligand binding assays have been utilized to determine its binding affinity, expressed as the inhibition constant (Ki). These studies reveal that Δ9-THCB binds to the human CB1 receptor with a Ki of 15 nM and to the human CB2 receptor with a Ki of 51 nM.[1][2] This binding affinity is comparable to that of Δ9-THC, suggesting a similar potential for engaging cannabinoid receptor-mediated pathways.
| Cannabinoid | Receptor | Binding Affinity (Ki) [nM] | Reference |
| Δ9-THCB | CB1 | 15 | [1][2] |
| CB2 | 51 | [1][2] | |
| Δ9-THC | CB1 | 10 - 40.7 | [3] |
| CB2 | 24 - 36 | [3] | |
| Δ8-THC | CB1 | ~44 | [4] |
| CB2 | ~47 | [4] | |
| Cannabidiol (CBD) | CB1 | Low Affinity | [5] |
| CB2 | Low Affinity | [5] |
Table 1: Comparative Binding Affinities of Cannabinoids for CB1 and CB2 Receptors.
Functional Activity
In vivo studies in mice, specifically the tetrad test, have characterized Δ9-THCB as a partial agonist of the CB1 receptor.[1][2] The tetrad test assesses four key physiological and behavioral parameters known to be affected by CB1 receptor activation: hypolocomotion, catalepsy, analgesia, and hypothermia. The partial agonism of Δ9-THCB suggests that it activates the CB1 receptor but elicits a submaximal response compared to a full agonist.
Signaling Pathways
Upon binding to cannabinoid receptors, which are G-protein coupled receptors (GPCRs), Δ9-THCB is expected to modulate downstream intracellular signaling cascades. The CB1 and CB2 receptors are primarily coupled to inhibitory G-proteins (Gi/o).[6] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Furthermore, activation of cannabinoid receptors can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels, and can also activate mitogen-activated protein kinase (MAPK) pathways.[6][7]
While specific studies on the downstream signaling of Δ9-THCB are limited, its structural similarity to Δ9-THC and its demonstrated partial agonism at the CB1 receptor strongly suggest that it operates through these canonical cannabinoid receptor signaling pathways. Further research is needed to investigate the potential for biased agonism, where a ligand preferentially activates certain signaling pathways over others.
Pharmacological Effects
Preliminary in vivo studies have begun to elucidate the pharmacological effects of Δ9-THCB.
Analgesic and Anti-inflammatory Properties
The formalin test in mice, a model of persistent pain, has been used to evaluate the analgesic and anti-inflammatory potential of Δ9-THCB.[1] This test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is associated with an inflammatory response. The observation of positive effects for Δ9-THCB in this model suggests it possesses both analgesic and anti-inflammatory properties.[1]
Pharmacokinetics and Metabolism
While specific pharmacokinetic studies on Δ9-THCB in humans are not yet available, research on its metabolism in mice provides valuable insights. The metabolism of the n-butyl homologues of Δ9-THC and Δ8-THC is reported to be very similar to that of their pentyl counterparts.[6]
The primary metabolic routes involve hydroxylation at various positions on the molecule, including the 2', 3', 8, and 11 positions.[6] The resulting 11-hydroxy metabolite is then further oxidized to a carboxylic acid.[6] A notable difference observed in mice is a greater proportion of acidic metabolites produced from the butyl homologues compared to the pentyl homologues.[6]
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Buffer: A suitable buffer is prepared, commonly containing Tris-HCl, MgCl2, and bovine serum albumin (BSA).
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [3H]CP-55,940, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Δ9-THCB).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Tetrad Test in Mice
Objective: To assess the in vivo CB1 receptor agonist or antagonist activity of a test compound.
Methodology:
-
Animals: Male mice are typically used.
-
Drug Administration: The test compound (e.g., Δ9-THCB) is administered to the mice, usually via intraperitoneal (i.p.) injection. A vehicle control group is also included.
-
Assessment of Tetrad Effects: At a specific time point after drug administration (e.g., 30-60 minutes), the following four parameters are measured:
-
Hypolocomotion: Spontaneous locomotor activity is measured in an open-field arena. The number of line crossings or total distance traveled is recorded over a set period.
-
Catalepsy: The "bar test" is used to assess catalepsy. The mouse's forepaws are placed on a raised horizontal bar, and the time it remains immobile in this position is measured.
-
Analgesia: The tail-flick or hot-plate test is used to measure the nociceptive threshold. The latency to withdraw the tail from a heat source is recorded.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
-
Data Analysis: The data for each parameter are compared between the drug-treated groups and the vehicle control group using appropriate statistical tests.
Formalin Test in Mice
Objective: To evaluate the analgesic and anti-inflammatory effects of a test compound.
Methodology:
-
Animals: Male mice are typically used.
-
Drug Administration: The test compound (e.g., Δ9-THCB) or vehicle is administered prior to the formalin injection.
-
Formalin Injection: A small volume of dilute formalin solution (e.g., 1-5%) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, the mouse is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for a set period (e.g., 60 minutes).
-
Data Analysis: The observation period is divided into two phases: the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-60 minutes). The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle control groups.
Conclusion and Future Directions
Δ9-THCB is an intriguing phytocannabinoid with a pharmacological profile that warrants further investigation. Its affinity for both CB1 and CB2 receptors, coupled with its demonstrated partial agonism at CB1 receptors and its analgesic and anti-inflammatory properties, positions it as a compound of interest for potential therapeutic applications.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Δ9-THCB in various species, including humans, are essential for understanding its clinical potential.
-
In-depth Signaling Studies: Elucidation of the specific downstream signaling pathways modulated by Δ9-THCB, including investigation of biased agonism, will provide a more complete understanding of its mechanism of action.
-
Efficacy in a Broader Range of Preclinical Models: Evaluation of Δ9-THCB in a wider array of animal models for various conditions, such as neuropathic pain, inflammation, and neurological disorders, will help to define its therapeutic utility.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of additional butyl- and other short-chain alkyl-substituted cannabinoids will contribute to a better understanding of the structure-activity relationships at cannabinoid receptors.
The continued exploration of minor cannabinoids like Δ9-THCB is crucial for expanding our knowledge of the endocannabinoid system and for the development of novel, targeted cannabinoid-based therapeutics.
References
- 1. Effects of Δ9-tetrahydrocannabivarin on [35S]GTPγS binding in mouse brain cerebellum and piriform cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. The metabolism of delta 9-tetrahydrocannabinol and related cannabinoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary clearance of 11-nor-9-carboxy-Δ9 -tetrahydrocannabinol: A detailed pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion half-life of 11-nor-9-carboxy-delta9-tetrahydrocannabinol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of delta9-tetrahydrocannabinol in serum and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a naturally occurring phytocannabinoid, is the n-butyl homologue of the more widely known Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Identified as a minor cannabinoid in the Cannabis sativa L. plant, early research has focused on its synthesis, metabolic fate, and pharmacological activity, particularly its interaction with the primary targets of the endocannabinoid system, the cannabinoid receptors CB1 and CB2. This technical guide synthesizes the foundational research findings on Δ⁹-THCB, presenting quantitative data, experimental methodologies, and key biological pathways to provide a comprehensive resource for the scientific community.
Synthesis and Biosynthesis
The molecular structure of Δ⁹-THCB differs from Δ⁹-THC only by the length of its alkyl side chain—a butyl (C4) chain instead of a pentyl (C5) chain. This structural difference originates from the biosynthetic precursors utilized by the cannabis plant.
Chemical Synthesis
Early laboratory synthesis of Δ⁹-THCB was achieved through the acid-catalyzed condensation of 5-butyl-1,3-dihydroxybenzene (divarinol) with a chiral monoterpene, (1S)-cis-verbenol.[1][2] This method mirrors the established strategies for synthesizing Δ⁹-THC, demonstrating a reliable route for producing Δ⁹-THCB for research purposes.
Proposed Biosynthetic Pathway
In Cannabis sativa, the biosynthesis of cannabinoids begins with precursors from fatty acid and isoprenoid metabolism.[3][4] The length of the alkyl side chain is determined by the initial fatty acid precursor. For butyl cannabinoids like Δ⁹-THCB, the pathway starts with butyl-CoA instead of the hexanoyl-CoA used for pentyl cannabinoids.[3] Butyl-CoA enters the polyketide pathway to form divarinic acid, which is then prenylated with geranyl pyrophosphate to yield cannabigerobutolic acid (CBGA-C4). This molecule serves as the central precursor, which is subsequently converted by THCA synthase into the acidic form, Butyl-delta(9)-tetrahydrocannabinolic acid (Δ⁹-THCBA).[3]
Pharmacological Profile
The primary pharmacological targets of Δ⁹-THCB are the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).
Receptor Binding Affinity
Studies have demonstrated that Δ⁹-THCB exhibits a notable affinity for both human CB1 and CB2 receptors, with binding affinities comparable to that of Δ⁹-THC.[5] This suggests a strong potential for physiological effects mediated through these receptors.
| Receptor | Ligand | Binding Affinity (Ki) | Reference |
| Human CB1 | Δ⁹-THCB | 15 nM | [5] |
| Human CB2 | Δ⁹-THCB | 51 nM | [5] |
Signaling Pathway
As an agonist at the CB1 receptor, Δ⁹-THCB is expected to trigger the canonical cannabinoid signaling cascade.[5] The CB1 receptor is primarily coupled to the inhibitory G protein, Gαi.[6] Upon agonist binding, Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[6] This modulation of cAMP levels affects downstream cellular processes, including ion channel activity and gene expression, which underlies the psychoactive and therapeutic effects of cannabinoids.
Preclinical In Vivo Studies
Early in vivo research in animal models has provided initial insights into the metabolism and pharmacodynamic effects of Δ⁹-THCB.
Metabolism in Murine Models
A study investigating the metabolism of Δ⁹-THCB in mice following intraperitoneal injection identified thirteen distinct metabolites from liver extracts.[1] The major metabolic routes were found to be:
-
Hydroxylation: Primarily at the 2', 3', 8, and 11 positions of the molecule.[1]
-
Oxidation: Subsequent oxidation of the 11-hydroxy metabolite to form the corresponding carboxylic acid.[1]
The overall metabolic pattern was similar to that of the pentyl homologue (Δ⁹-THC), but with a notable difference: the metabolism of Δ⁹-THCB resulted in a greater proportion of acidic metabolites compared to alcoholic metabolites.[1]
Pharmacodynamic Effects
-
CB1 Receptor Activity: The classic cannabinoid tetrad test in mice, which assesses hypomotility, catalepsy, analgesia, and hypothermia, revealed that Δ⁹-THCB has partial agonistic activity at the CB1 receptor.[5]
-
Analgesic and Anti-inflammatory Potential: The formalin test, a standard in vivo model for assessing pain, was performed on Δ⁹-THCB to investigate its potential analgesic and anti-inflammatory properties.[5]
Experimental Protocols
In Vivo Metabolism Analysis in Mice
The protocol for studying the in vivo metabolism of Δ⁹-THCB involved several key steps.[1]
-
Administration: The n-butyl homologue of Δ⁹-THC was administered to mice via intraperitoneal (i.p.) injection.[1]
-
Sample Collection: Livers were harvested from the mice for metabolite extraction.[1]
-
Extraction and Separation: Metabolites were extracted from the livers and subsequently separated from endogenous lipids using chromatography on a Sephadex LH-20 column.[1]
-
Analysis: The separated fractions were examined by gas-liquid chromatography-mass spectrometry (g.l.c.-MS) to identify the chemical structures of the metabolites.[1]
Receptor Binding Affinity Assay (General Protocol)
While the specific assay details were not fully elaborated in the early reports, the determination of Ki values for cannabinoid receptors typically involves a competitive radioligand binding assay.
-
Preparation: Cell membranes expressing a high density of the target receptor (e.g., human CB1 or CB2) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (Δ⁹-THCB).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
Early research on this compound has established it as a naturally occurring homologue of Δ⁹-THC with significant pharmacological properties. Key findings indicate that Δ⁹-THCB is synthesized both in the laboratory and biosynthetically via a butyl-CoA precursor. It demonstrates high affinity for both CB1 and CB2 receptors, comparable to Δ⁹-THC, and acts as a partial agonist at the CB1 receptor. In vivo studies in mice have elucidated its primary metabolic pathways, which involve hydroxylation and oxidation, leading to a higher proportion of acidic metabolites than its pentyl counterpart. These foundational studies provide a critical framework for further investigation into the therapeutic potential and pharmacological nuances of this less-studied phytocannabinoid. Future research should focus on elucidating its full efficacy and potency at cannabinoid receptors, exploring its downstream signaling effects in more detail, and conducting further preclinical studies to fully characterize its analgesic, anti-inflammatory, and other potential therapeutic activities.
References
- 1. In vivo metabolism of the n-butyl-homologues of delta 9-tetrahydrocannabinol and delta 8-tetrahydrocannabinol by the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 60008-00-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of Δ9-THC analog activity at the Cannabinoid 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Minor Cannabinoid: A Technical Guide to the Biosynthesis of Butyl-delta(9)-tetrahydrocannabinol (THCB) in Cannabis
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Butyl-delta(9)-tetrahydrocannabinol (THCB), a lesser-known cannabinoid, has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the molecular journey from fundamental precursors to the final butyl-analogue of THC, offering valuable insights for the burgeoning field of cannabinoid research.
The biosynthesis of THCB, a homologue of the well-studied psychoactive compound delta(9)-tetrahydrocannabinol (THC), follows a parallel yet distinct pathway, primarily differing in its initial fatty acid precursor.[1][2][3] Instead of the hexanoyl-CoA that initiates the formation of THC, the THCB pathway commences with butyl-CoA.[1][2] This fundamental difference dictates the length of the alkyl side chain on the resulting cannabinoid, a key factor in its pharmacological profile.
The Core Biosynthetic Pathway
The journey to THCB begins with the synthesis of its resorcinolic acid precursor, divarinic acid. This process is analogous to the formation of olivetolic acid in the THC pathway.[1][2] Subsequently, a crucial enzymatic reaction catalyzed by an aromatic prenyltransferase facilitates the addition of a geranyl group from geranyl pyrophosphate (GPP) to divarinic acid.[4][5] This reaction yields cannabigerobutolic acid (CBGBA), the butyl analogue of the central cannabinoid precursor, cannabigerolic acid (CBGA).[3]
The final and decisive step in the formation of the acidic precursor to THCB is the oxidative cyclization of CBGBA. This transformation is believed to be catalyzed by a cannabinoid synthase, likely the same or a closely related enzyme to tetrahydrocannabinolic acid (THCA) synthase, which is responsible for the formation of THCA from CBGA.[6][7][8][9][10] This enzymatic step results in the formation of tetrahydrocannabutolic acid (THCBA).
Finally, non-enzymatic decarboxylation, typically induced by heat or light, removes a carboxyl group from THCBA, yielding the neutral and pharmacologically active this compound (THCB).[1]
References
- 1. trichomeanalytical.com [trichomeanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 60008-00-6 | Benchchem [benchchem.com]
- 4. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbd-alchemy.com [cbd-alchemy.com]
- 6. Tetrahydrocannabinolic acid synthase, the enzyme controlling marijuana psychoactivity, is secreted into the storage cavity of the glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tetrahydrocannabinolic acid synthase(EC 1.21.3.7) - Creative Enzymes [creative-enzymes.com]
- 8. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. blimburnseeds.com [blimburnseeds.com]
A Comprehensive Technical Guide to Butyl-delta(9)-tetrahydrocannabinol: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC), a homolog of delta(9)-tetrahydrocannabinol (THC). The document details its chemical structure, stereochemistry, and pharmacological properties, with a focus on its interaction with cannabinoid receptors. Detailed experimental protocols for its synthesis and analysis are provided, alongside a thorough compilation of its spectroscopic data. Furthermore, this guide elucidates the signaling pathways activated by Butyl-THC and presents its known in vivo effects, offering a valuable resource for researchers in the fields of cannabinoid chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, also known as Δ⁹-Tetrahydrocannabutol (THCB), is a phytocannabinoid and a homolog of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa. The key structural difference lies in the alkyl side chain at the C3 position of the aromatic ring, where Butyl-THC possesses a butyl group instead of the pentyl group found in THC.[1]
The IUPAC name for the naturally occurring enantiomer is (−)-(6aR,10aR)-6,6,9-trimethyl-3-butyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol.[1] Like THC, Butyl-THC has two chiral centers at the 6a and 10a positions, leading to four possible stereoisomers. The naturally occurring and most active form is the (-)-trans isomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C20H28O2 | [1] |
| Molar Mass | 300.442 g·mol−1 | [1] |
| IUPAC Name | (−)-(6aR,10aR)-6,6,9-trimethyl-3-butyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | [1] |
| CAS Number | 60008-00-6 | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Stereochemistry
The stereochemistry of Butyl-THC is crucial for its biological activity. The dibenzopyran ring system has a specific three-dimensional conformation. The two chiral centers at C-6a and C-10a determine the relative orientation of the rings. The naturally occurring and most potent isomer of THC-related cannabinoids is the (−)-(6aR,10aR) or trans-isomer. This specific spatial arrangement is essential for optimal binding to the cannabinoid receptors.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a homolog of delta(9)-tetrahydrocannabinol (Δ⁹-THC). The protocols described herein are applicable to various matrices including cannabis plant material, extracts, and edible products.
Introduction
This compound (Δ⁹-THCB), also known as tetrahydrocannabutol, is a naturally occurring phytocannabinoid found in the cannabis plant. As a homolog of Δ⁹-THC, the primary psychoactive constituent of cannabis, Δ⁹-THCB has a butyl side chain instead of the more common pentyl side chain. The analytical characterization and quantification of Δ⁹-THCB are crucial for understanding the pharmacological profile of different cannabis varieties, ensuring product safety, and complying with regulatory standards. This document outlines validated analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the reliable detection and quantification of Δ⁹-THCB.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics for the analytical methods used in the detection of Δ⁹-THCB.
| Parameter | Value | Method | Notes |
| Limit of Detection (LOD) | 0.013% (w/w) | LC-MS/MS | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1][2][3] |
| Limit of Quantification (LOQ) | 0.038% (w/w) | LC-MS/MS | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][2][3] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective method for the quantification of cannabinoids, including Δ⁹-THCB, in various complex matrices without the need for derivatization.
Sample Preparation (General Protocol for Cannabis Edibles)
A detailed sample preparation workflow for cannabis edibles is presented below. This can be adapted for other matrices such as oils and plant material.
Caption: Workflow for sample preparation of cannabis edibles for LC-MS/MS analysis.
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity liquid chromatograph or equivalent.
-
Mass Spectrometer: Agilent 6470 triple quadrupole mass spectrometer or equivalent.
-
Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or similar.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Optimized for separation of THC homologs. A typical gradient starts at 50% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then re-equilibrates.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor and product ions for Δ⁹-THCB need to be determined by infusing a standard solution. The transitions will be similar to those of Δ⁹-THC, with a mass shift corresponding to the difference in the alkyl side chain.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and reliable technique for cannabinoid analysis. Due to the high temperatures used in the GC inlet, acidic cannabinoids are decarboxylated. For the analysis of neutral cannabinoids like Δ⁹-THCB, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Sample Preparation and Derivatization
The following workflow is suitable for cannabis plant material and extracts.
Caption: Workflow for sample preparation and derivatization for GC-MS analysis.
Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for the silylated derivative of Δ⁹-THCB should be determined from a standard. Based on the fragmentation patterns of other THC homologs, key ions would include the molecular ion and fragments resulting from the loss of a methyl group and cleavage of the butyl side chain.
Signaling Pathways and Logical Relationships
The analytical workflow for ensuring the quality and safety of cannabis products containing Δ⁹-THCB involves a logical progression from sample reception to final reporting. This can be visualized as follows:
Caption: Logical workflow for the analysis of Δ⁹-THCB in cannabis products.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the detection and quantification of this compound. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the analysis, such as the need to analyze acidic cannabinoids concurrently (favoring LC-MS/MS) and laboratory instrumentation availability. Proper method validation is essential before implementing these protocols for routine analysis to ensure data accuracy and reliability.
References
Application Note: Analysis of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a butyl homolog of delta-9-tetrahydrocannabinol (Δ⁹-THC), is a phytocannabinoid found in cannabis. As interest in the pharmacological effects of various cannabinoids grows, robust and reliable analytical methods for their identification and quantification are crucial for researchers, scientists, and drug development professionals. This application note details a comprehensive protocol for the analysis of Δ⁹-THCB using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds. The methodology described herein covers sample preparation, derivatization, GC-MS parameters, and data analysis.
Principle
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. For cannabinoids containing polar hydroxyl groups, a derivatization step, typically silylation, is employed to increase their volatility and improve chromatographic peak shape.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent single quadrupole system.
-
GC Column: DB-1 MS (30 m x 0.25 mm i.d., 0.1 µm film thickness) or similar non-polar capillary column.
-
Autosampler: G4513A autosampler or equivalent.
-
Vials: 2 mL amber glass vials with screw caps and septa.
-
Syringes: Hamilton syringes or equivalent.
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without 1% trimethylchlorosilane (TMCS).
-
Solvents: Acetonitrile, Hexane, Ethyl Acetate (HPLC or GC grade).
-
Internal Standard (IS): Δ⁹-THC-d₃ or other suitable deuterated cannabinoid.
Experimental Protocols
1. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Δ⁹-THCB reference standard and dissolve in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., Δ⁹-THC-d₃) in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to the final working concentration.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample matrix (e.g., plasma, oral fluid), add 25 µL of the internal standard working solution (1 µg/mL).
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean glass tube.
-
Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried extract, add 50 µL of MSTFA (or MSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Parameters
The following table summarizes the recommended GC-MS operating conditions.
| Parameter | Setting |
| GC System | Agilent 7890A |
| Injection Port | Splitless mode |
| Injector Temperature | 260°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 100°C, hold for 1 minRamp 1: 20°C/min to 280°C, hold for 2 minRamp 2: 30°C/min to 310°C, hold for 2 min |
| Transfer Line Temp. | 280°C |
| MS System | Agilent 7000 Series Triple Quadrupole |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
5. Data Analysis and Quantification
-
Identification: The identification of the trimethylsilyl (TMS) derivative of Δ⁹-THCB is based on its retention time and the comparison of its mass spectrum with a reference spectrum.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of Δ⁹-THCB in the samples is then determined from this calibration curve.
Data Presentation
Table 1: GC-MS Method Validation Parameters for Δ⁹-THCB (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 85 - 95% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Note: The data presented in this table is hypothetical and should be determined for each specific laboratory setting and matrix.
Table 2: Characteristic Mass Fragments of TMS-derivatized Δ⁹-THCB
| Analyte | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Δ⁹-THCB-TMS | 400 | 385, 343, 303, 231 |
Note: The molecular weight of the TMS derivative of Δ⁹-THCB is 400.4 g/mol . The fragmentation pattern is expected to be analogous to that of Δ⁹-THC-TMS, with a shift in fragment masses corresponding to the butyl side chain.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of Δ⁹-THCB.
Caption: Silylation of this compound (Δ⁹-THCB).
Discussion
The described GC-MS method provides a robust and sensitive approach for the qualitative and quantitative analysis of this compound. The sample preparation procedure involving liquid-liquid extraction effectively removes interfering matrix components. Derivatization with MSTFA is a critical step to enhance the volatility and chromatographic performance of the analyte.
The choice of a non-polar column like the DB-1 MS provides good separation of cannabinoids. The mass spectrometer operating in EI mode yields reproducible fragmentation patterns, allowing for confident identification. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed, monitoring specific precursor-to-product ion transitions.
Method validation is essential to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. The hypothetical data presented in Table 1 serves as a guideline for expected performance.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound. The method is suitable for use in research, drug development, and forensic applications, enabling the accurate identification and quantification of this important cannabinoid. Adherence to the described protocols and proper method validation will ensure high-quality, reliable data.
Application Note: Quantification of Butyl-delta(9)-tetrahydrocannabinol using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Butyl-delta(9)-tetrahydrocannabinol (Butyl-Δ9-THC). The described protocol is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry. This document provides comprehensive experimental procedures, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible quantification of Butyl-Δ9-THC in various sample matrices.
Introduction
This compound is a naturally occurring homolog of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in Cannabis sativa. It is characterized by a butyl side chain instead of the pentyl chain found in Δ9-THC. The interest in quantifying Butyl-Δ9-THC and other minor cannabinoids is growing due to their potential pharmacological activities and their contribution to the overall therapeutic profile of cannabis-based products. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accepted and reliable technique for the analysis of cannabinoids, as it allows for the quantification of both neutral and acidic forms without the need for derivatization[1]. This application note provides a detailed protocol for the quantification of Butyl-Δ9-THC using a reversed-phase HPLC-UV method.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Samples containing Butyl-Δ9-THC (e.g., plant material, extracts, formulated products)
Sample Preparation
A representative sample preparation protocol for cannabis plant material is described below. This protocol may need to be adapted based on the specific sample matrix.
-
Homogenization: Weigh a representative portion of the homogenized sample (e.g., 100-500 mg) into a centrifuge tube.
-
Extraction: Add a suitable volume of extraction solvent, such as methanol or a methanol/water mixture, to the sample. A typical ratio is 10 mL of solvent per 100 mg of sample.
-
Sonication/Vortexing: Sonicate or vortex the sample for a set period (e.g., 15-30 minutes) to ensure efficient extraction of the analyte.
-
Centrifugation: Centrifuge the sample to pellet any solid material.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
The following HPLC conditions are recommended for the analysis of Butyl-Δ9-THC. Due to its longer alkyl chain, Butyl-Δ9-THC is expected to have a longer retention time than Δ9-THC under the same reversed-phase conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Reversed-phase C18, 4.6 x 150 mm, 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 220 nm |
Method Validation
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Data (for Δ9-THC) |
| Linearity (R²) | > 0.999 | 0.9998[2] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.12 µg/mL[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.40 µg/mL[2] |
| Accuracy (% Recovery) | 80 - 120% | 98.3%[2] |
| Precision (% RSD) | < 5% | 0.20% - 2.55%[2] |
Results and Discussion
A typical chromatogram will show a well-resolved peak for Butyl-Δ9-THC. The retention time will be specific to the exact chromatographic conditions used. Quantification is achieved by integrating the peak area of Butyl-Δ9-THC and comparing it to a calibration curve generated from analytical standards of known concentrations. The calibration curve should be linear over the expected concentration range of the samples.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Factors influencing the chromatographic separation of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantification of this compound. Proper method validation is crucial to ensure the quality and consistency of the results. This protocol serves as a valuable resource for laboratories involved in the analysis of cannabinoids and the quality control of cannabis-based products.
References
Application Notes & Protocols for the Isolation of Butyl-delta(9)-tetrahydrocannabinol from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB) is a butyl homolog of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of Cannabis sativa.[1] As a naturally occurring cannabinoid, Δ9-THCB is of significant interest to the research and pharmaceutical communities for its potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of Δ9-THCB from cannabis plant material, drawing upon established methodologies for cannabinoid extraction and purification. The protocols described herein are intended to yield high-purity Δ9-THCB suitable for analytical and preclinical research.
Data Presentation
The following tables summarize quantitative data associated with the extraction and purification of cannabinoids, providing a comparative overview of different methodologies.
Table 1: Supercritical Fluid Extraction (SFE) Parameters and Yields for Cannabinoids
| Parameter | Value | Yield (%) | Cannabinoid Content in Extract (% w/w) | Reference |
| Pressure | 190-300 bar | 4.61 - 7.02 | Not specified | [2] |
| Temperature | 42-50 °C | 4.61 - 7.02 | Not specified | [2] |
| Co-solvent | 0-4% Ethanol | 4.61 - 7.02 | Not specified | [2] |
| Optimal Conditions | 250 bar, 50 °C, 1-2% Ethanol | Not specified | CBD: 14.53, CBN: 26.75, THC: 3.21 | [2] |
Table 2: Solvent Extraction Parameters and Purity for THC/THCA
| Extraction Solvent | Plant Material | Purity of Crude/Final Product | Yield | Reference |
| Heptane | 100g Cannabis flowers | 92-94% (Crude THC) | 10-15% (with respect to flower weight) | [3] |
| Pentane (post-decarboxylation) | Ethanolic solution of THCA | 92-94% (THC) | 10.3g from 100g flower | [3] |
| 96% Ethanol | Cannabis sativa 'Futura 75' | Not specified | Δ9-THC: 0.057% of extract | [4] |
| 80% Ethanol | Cannabis sativa 'Futura 75' | Not specified | Δ9-THC: 0.048% of extract | [4] |
Table 3: Flash Chromatography Purification of THCA
| Chromatography System | Sample Load (mg) | Yield of THCA (mg) | Purity of THCA (%) | THC Impurity (%) | Reference |
| System 1 (Normal Phase) | 1800 | 623 | 99.8 | 0.09 | [5][6][7] |
| System 2 (Reversed-Phase) | 300 | 51 | 98.8 | 0.67 | [5][6][7] |
Experimental Protocols
This section provides detailed methodologies for the isolation of Δ9-THCB from cannabis plant material. The overall workflow involves extraction, decarboxylation, and purification.
Protocol 1: Extraction of Cannabinoid Acids from Plant Material
This protocol describes the initial extraction of cannabinoid acids, including Δ9-THCBA (the acidic precursor to Δ9-THCB), from cannabis flowers.
Materials and Equipment:
-
Dried and ground cannabis flowers (from a strain known to contain Δ9-THCB)
-
Heptane
-
Celite
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 100g of whole cannabis flowers in an open vessel.
-
Suspend the flowers in 1.5 L of heptane.
-
Stir the mixture at room temperature for 60 minutes.[3]
-
Filter the mixture over a pad of Celite (50g) to remove solid plant material.[3]
-
Concentrate the filtrate using a rotary evaporator to obtain a crude extract.
Protocol 2: Decarboxylation of Cannabinoid Acids
This protocol converts the acidic cannabinoids (e.g., Δ9-THCBA) into their neutral, pharmacologically active forms (e.g., Δ9-THCB). In the cannabis plant, THC is present in its carboxylic acid form (THCA).[3][8] Decarboxylation is the process of removing the carboxyl group, which can be achieved through heating.[3][8]
Materials and Equipment:
-
Crude cannabinoid acid extract from Protocol 1
-
Ethanol
-
Heating apparatus with temperature control (e.g., heating mantle, oven)
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve the crude extract in ethanol.
-
Heat the solution to between 80 °C and 100 °C for at least 40 minutes to facilitate decarboxylation.[3]
-
After heating, allow the mixture to cool to room temperature. The resulting solution contains the neutral cannabinoids, including Δ9-THCB.
Protocol 3: Purification of Δ9-THCB using Flash Chromatography
This protocol describes the purification of Δ9-THCB from the decarboxylated crude extract using flash chromatography. This method is adapted from a procedure for isolating THCA and can be optimized for Δ9-THCB.[5][6][7] Two alternative systems are presented.
System 1: Normal Phase Flash Chromatography
Materials and Equipment:
-
Decarboxylated crude extract
-
Flash chromatography system
-
Normal phase silica column (e.g., 120 g)
-
Cyclohexane
-
Acetone
-
Pyridine (as a modifier)
-
Hydrochloric acid (0.5 M)
-
Rotary evaporator
Procedure:
-
Prepare the mobile phases: cyclohexane with pyridine and acetone with pyridine.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the silica column.
-
Perform gradient elution over approximately 15 minutes, gradually increasing the polarity of the mobile phase with acetone.[5][6][7]
-
Monitor the eluent using UV detection at 209 nm and 270 nm.[5][6][7]
-
Collect fractions containing the peak corresponding to Δ9-THCB.
-
Pool the collected fractions and extract three times with 0.5 M hydrochloric acid to remove the pyridine.[7]
-
Evaporate the organic phase to dryness using a rotary evaporator to yield purified Δ9-THCB.[5][6][7]
System 2: Reversed-Phase Flash Chromatography
Materials and Equipment:
-
Decarboxylated crude extract
-
Flash chromatography system
-
Reversed-phase C18 column (e.g., 150 g)
-
Methanol
-
Formic acid (0.55%)
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfate
-
Rotary evaporator
Procedure:
-
Prepare the mobile phases: 0.55% formic acid in water and methanol.
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the sample onto the C18 column.
-
Elute with a very flat gradient of methanol over approximately 20 minutes.[5][6][7]
-
Monitor the eluent using UV detection at 209 nm and 270 nm.[5][6][7]
-
Collect fractions containing the peak corresponding to Δ9-THCB.
-
Pool the collected fractions and remove the methanol using a rotary evaporator.[5][6][7]
-
Dry the organic phase with sodium sulfate and evaporate to dryness under high vacuum to yield purified Δ9-THCB.[5][6][7]
Protocol 4: Purity Analysis by HPLC-DAD
This protocol is for determining the purity of the isolated Δ9-THCB.
Materials and Equipment:
-
Purified Δ9-THCB sample
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)
-
Reversed-phase C18 column
-
Acetonitrile
-
Water with 0.1% formic acid
-
Reference standard for Δ9-THCB (if available)
Procedure:
-
Prepare the mobile phase: a suitable gradient of acetonitrile and water with 0.1% formic acid.
-
Dissolve a small amount of the purified Δ9-THCB in the mobile phase.
-
Inject the sample into the HPLC system.
-
Run the analysis and monitor the chromatogram at relevant wavelengths (e.g., 220 nm and 280 nm).
-
Determine the purity of the sample by calculating the peak area percentage of Δ9-THCB relative to all other peaks.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a representative signaling pathway for cannabinoids.
Caption: Experimental workflow for the isolation of Δ9-THCB.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. WO2016179247A1 - Process to extract and purify delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 4. Simple Extraction of Cannabinoids from Female Inflorescences of Hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. future4200.com [future4200.com]
- 8. wjbphs.com [wjbphs.com]
Application Notes and Protocols for In Vitro Assay Development of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC), also known as Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), is a homolog of delta(9)-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. Butyl-THC is distinguished by a butyl side chain instead of the pentyl side chain found in THC. Understanding the pharmacological profile of Butyl-THC is crucial for evaluating its potential therapeutic applications and for distinguishing its activity from that of other cannabinoids. In vitro assays are fundamental tools for characterizing the binding affinity and functional activity of Butyl-THC at its primary targets, the cannabinoid receptors CB1 and CB2. These assays provide essential data for structure-activity relationship (SAR) studies and for the initial stages of drug development.
Recent studies have shown that Butyl-THC exhibits a binding affinity for the human CB1 and CB2 receptors comparable to that of Δ⁹-THC.[1][2] Specifically, Butyl-THC has a binding affinity (Ki) of 15 nM for the human CB1 receptor and 51 nM for the human CB2 receptor.[1][2] In vivo studies in mice have indicated that Butyl-THC acts as a partial agonist at the CB1 receptor.[1][2]
This document provides detailed protocols for in vitro assays to determine the binding affinity and functional activity of Butyl-THC, enabling researchers to further elucidate its pharmacological properties.
Data Presentation
The following table summarizes the known quantitative data for Butyl-THC in comparison to Δ⁹-THC. This table can be expanded as more in vitro functional data for Butyl-THC becomes available.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |
| Butyl-THC | CB1 | 15[1][2] | To Be Determined | To Be Determined |
| CB2 | 51[1][2] | To Be Determined | To Be Determined | |
| Δ⁹-THC | CB1 | ~10-40 | ~30-100 | Partial Agonist |
| CB2 | ~3-50 | ~30-150 | Partial Agonist |
Note: EC50 and Emax values for Δ⁹-THC can vary depending on the specific assay and cell system used.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of Butyl-THC are provided below.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of Butyl-THC for the CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled cannabinoid agonist, [³H]CP55,940.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 1 mM DTT)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA)
-
[³H]CP55,940 (radioligand)
-
CP55,940 (unlabeled, for non-specific binding determination)
-
Butyl-THC (test compound)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-CB1 or HEK293-CB2 cells to ~80-90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM unlabeled CP55,940 (for non-specific binding).
-
50 µL of varying concentrations of Butyl-THC (for competitive binding).
-
-
Add 50 µL of [³H]CP55,940 (final concentration ~0.5-1.0 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ) to all wells.
-
Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Butyl-THC concentration.
-
Determine the IC50 value (the concentration of Butyl-THC that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the ability of Butyl-THC to activate G-proteins coupled to the CB1 and CB2 receptors, providing information on its agonistic activity.
Materials:
-
Membranes from HEK293 cells expressing CB1 or CB2 receptors (prepared as in the binding assay).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radioligand).
-
GTPγS (unlabeled, for non-specific binding).
-
Butyl-THC (test compound).
-
CP55,940 (positive control, full agonist).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
25 µL of assay buffer with GDP (final concentration 10-30 µM).
-
25 µL of varying concentrations of Butyl-THC or CP55,940.
-
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
GTPγS Binding:
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells.
-
For non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Terminate the reaction and filter the contents as described in the binding assay protocol.
-
Wash the filters with ice-cold Tris-HCl buffer.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the Butyl-THC concentration.
-
Determine the EC50 (the concentration of Butyl-THC that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
-
Compare the Emax of Butyl-THC to that of a full agonist (e.g., CP55,940) to determine its relative efficacy.
-
cAMP Accumulation Assay (Functional Assay)
This assay measures the inhibition of adenylyl cyclase activity upon activation of the Gi-coupled CB1 and CB2 receptors by Butyl-THC.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin (to stimulate adenylyl cyclase).
-
IBMX (phosphodiesterase inhibitor).
-
Butyl-THC (test compound).
-
CP55,940 (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
Protocol:
-
Cell Plating:
-
Seed the CHO-CB1 or CHO-CB2 cells into 96-well or 384-well plates at an appropriate density and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells with IBMX (final concentration ~500 µM) in assay buffer for 15-30 minutes at 37°C.
-
Add varying concentrations of Butyl-THC or the control agonist.
-
Immediately add forskolin (final concentration ~5-10 µM) to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of Butyl-THC.
-
Plot the percentage of inhibition against the logarithm of the Butyl-THC concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Visualization of Pathways and Workflows
Cannabinoid Receptor Signaling Pathway
Caption: Signaling pathway of Butyl-THC via cannabinoid receptors.
Experimental Workflow for Receptor Binding Assay
References
Application Notes and Protocols for Studying Butyl-delta(9)-tetrahydrocannabinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC) is a synthetic homolog of delta(9)-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. While research on Butyl-THC is less extensive than on its pentyl counterpart, understanding its effects is crucial for comprehensive cannabinoid research and drug development. These application notes provide an overview of the available knowledge and detailed protocols for studying the effects of Butyl-THC in animal models, primarily rodents. Methodologies are largely adapted from established protocols for Δ⁹-THC, with specific considerations for Butyl-THC where data is available.
Animal Models
Rodent models, particularly mice and rats, are the most commonly used systems for evaluating the in vivo effects of cannabinoids. The choice of species and strain can significantly impact experimental outcomes due to genetic differences in cannabinoid receptor expression and metabolism.[1]
Commonly Used Rodent Strains:
Data Presentation: Quantitative Effects of Cannabinoids in Rodents
The following tables summarize typical quantitative data obtained from studies on Δ⁹-THC, which can serve as a benchmark for designing and interpreting studies with Butyl-THC. Note that the potency and efficacy of Butyl-THC may differ.
Table 1: Pharmacokinetic Parameters of Δ⁹-THC in Rodents
| Parameter | Animal Model | Dose & Route | Cmax | Tmax | Reference |
| Plasma Δ⁹-THC | C57BL/6J Mice (Male) | 5 cannabis cigarettes (smoke) | 82.2 ng/mL | 10 min | [4] |
| Plasma Δ⁹-THC | C57BL/6J Mice (Female) | 5 cannabis cigarettes (smoke) | 47.9 ng/mL | 40 min | [4] |
| Brain Δ⁹-THC | C57BL/6J Mice (Male) | 5 cannabis cigarettes (smoke) | 21.2 ng/g | 20 min | [4] |
| Brain Δ⁹-THC | C57BL/6J Mice (Female) | 5 cannabis cigarettes (smoke) | 23.2 ng/g | 40 min | [4] |
| Plasma Δ⁹-THC | Adolescent Rats | 5 mg/kg (i.p.) | ~150 ng/mL | ~30 min | [3] |
| Brain Δ⁹-THC | Adolescent Rats | 5 mg/kg (i.p.) | ~250 pmol/g | ~60 min | [5] |
Table 2: Behavioral Effects of Δ⁹-THC in Rodents
| Behavioral Test | Animal Model | Dose & Route | Observed Effect | Reference |
| Locomotor Activity | Mice | 5 mg/kg (i.p.) | Decreased activity | [6] |
| Social Behavior | Mice | 5 mg/kg (i.p.) | Reduced social investigation | [6] |
| Anxiety (Elevated Plus Maze) | Rats | Low & High doses | Anxiolytic-like effects | [7] |
| Catalepsy | Mice | 10 mg/kg (i.p.) | Increased immobility | [2] |
| Antinociception (Hot Plate) | Mice | 10 mg/kg (i.p.) | Increased withdrawal latency | [8] |
Signaling Pathways
Butyl-THC, as a homolog of Δ⁹-THC, is expected to exert its effects primarily through the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects, while the CB2 receptor is mainly found in the periphery and is associated with immune function.[9]
Caption: Presumed signaling pathway of Butyl-delta(9)-THC via the CB1 receptor.
Experimental Protocols
Preparation and Administration of this compound
Objective: To prepare a stable formulation of Butyl-THC for in vivo administration.
Materials:
-
This compound
-
Vehicle solution (e.g., ethanol, Tween 80, and saline in a 1:1:18 ratio)
-
Vortex mixer
-
Syringes and needles for injection
Protocol:
-
Weigh the desired amount of Butyl-THC in a sterile microcentrifuge tube.
-
Add the vehicle components in the correct ratio. For example, for a 1 ml solution, use 50 µl ethanol, 50 µl Tween 80, and 900 µl sterile saline.
-
Vortex the mixture vigorously until the Butyl-THC is completely dissolved, creating a stable emulsion.
-
Administer the solution to the animals via the desired route, most commonly intraperitoneal (i.p.) injection.[6][10] The volume of injection should be adjusted based on the animal's weight (e.g., 10 ml/kg for mice).
Caption: Workflow for the preparation and administration of Butyl-THC.
In Vivo Metabolism Study of this compound
Objective: To identify the metabolites of Butyl-THC in an animal model.
Materials:
-
Butyl-THC
-
Anesthetic
-
Surgical tools for tissue collection
-
Homogenizer
-
Organic solvents (e.g., ethyl acetate)
-
Centrifuge
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Administer Butyl-THC to the animals as described in Protocol 1.[6][10]
-
At a predetermined time point (e.g., 1 hour post-injection), anesthetize the animal and collect the liver.[6][10]
-
Homogenize the liver tissue in a suitable buffer.
-
Extract the metabolites using an organic solvent such as ethyl acetate.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Collect the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Analyze the sample using GC-MS or LC-MS/MS to identify the metabolites. Major metabolic routes for n-butyl-THC include hydroxylations at various positions and subsequent oxidation to carboxylic acids.[6][10]
Caption: Workflow for an in vivo metabolism study of Butyl-THC.
Behavioral Assessment: Open Field Test
Objective: To assess the effect of Butyl-THC on locomotor activity and anxiety-like behavior.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
Animal model (e.g., mice or rats)
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer Butyl-THC or vehicle to the animals.
-
Place the animal in the center of the open field apparatus.
-
Record the animal's activity for a set period (e.g., 15-30 minutes) using video tracking software.
-
Analyze the data for parameters such as total distance moved, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in total distance moved would suggest hypoactivity, while a decrease in the time spent in the center can be indicative of anxiogenic-like effects.
Conclusion
The study of this compound in animal models is an emerging area of cannabinoid research. While specific data for this compound is limited, the extensive knowledge base for Δ⁹-THC provides a solid foundation for designing and conducting robust preclinical studies. The protocols and information provided herein offer a starting point for researchers to investigate the pharmacology, metabolism, and behavioral effects of Butyl-THC, contributing to a deeper understanding of its potential therapeutic and toxicological profile. Careful consideration of animal model selection, dose, and route of administration is critical for obtaining meaningful and reproducible results.
References
- 1. search.library.berkeley.edu [search.library.berkeley.edu]
- 2. Pharmacological effects of acute and repeated administration of Delta(9)-tetrahydrocannabinol in adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta 9-tetrahydrocannabinol discrimination in rats as a model for cannabis intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of cannabinoid reward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo metabolism of the n-butyl-homologues of delta 9-tetrahydrocannabinol and delta 8-tetrahydrocannabinol by the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC) in Cell Culture
A Note on the Current State of Research: As of late 2025, detailed in vitro studies focusing on the effects of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC or Δ⁹-THCB) on cell viability, cytotoxicity, and specific signaling pathways are limited in publicly available scientific literature. The primary available data pertains to its binding affinity for cannabinoid receptors. Therefore, the following application notes and protocols are largely based on established methodologies for the well-researched, structurally similar cannabinoid, delta-9-tetrahydrocannabinol (THC). These protocols are intended to serve as a comprehensive guide for researchers to initiate investigations into the cellular effects of Butyl-THC.
I. Introduction to this compound (Butyl-THC)
This compound is a homolog of delta-9-tetrahydrocannabinol (THC), distinguished by a butyl side chain instead of the pentyl chain found in THC. This structural difference may influence its pharmacological properties, including its affinity for cannabinoid receptors and subsequent downstream cellular effects. Preliminary research has focused on its receptor binding profile, indicating a significant interaction with both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).
II. Quantitative Data Summary
The primary quantitative data available for Butyl-THC is its binding affinity (Ki) for human cannabinoid receptors. This information is crucial for designing experiments to investigate its receptor-mediated effects.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | hCB1 | 15 nM | [1][2] |
| (Δ⁹-THCB) | hCB2 | 51 nM | [1][2] |
III. Recommended Cell Lines for Investigation
The choice of cell line is critical and should be guided by the research question. Based on studies with THC and the known expression of cannabinoid receptors, the following cell lines are recommended for initial investigations of Butyl-THC.
-
HEK293 Cells Stably Expressing Cannabinoid Receptors (hCB1 or hCB2): Ideal for studying receptor-specific effects and downstream signaling in a controlled system.
-
Cancer Cell Lines:
-
Human Glioblastoma Cell Lines (e.g., U87-MG, T98G): Cannabinoids have shown effects on glioma cell viability.
-
Human Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): To investigate effects on different breast cancer subtypes.
-
Human Colorectal Carcinoma Cell Lines (e.g., HT-29, SW480): THC has been shown to induce apoptosis in these cells.[2]
-
Human Lung Carcinoma Cell Lines (e.g., A549): To explore effects on lung cancer biology.[3]
-
Human Ovarian Cancer Cell Lines (e.g., Caov-3): To assess potential cytotoxic effects.
-
-
Immune Cell Lines (e.g., Jurkat, THP-1): Given the expression of CB2 receptors on immune cells, these are suitable for investigating immunomodulatory effects.
-
Neuronal Cell Lines (e.g., SH-SY5Y): For studying potential neuroprotective or neurotoxic effects.
-
Non-Cancerous Cell Lines (e.g., human dermal fibroblasts, mouse Sertoli cells TM4): To assess cytotoxicity and effects on normal cellular processes.[4]
IV. Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro effects of Butyl-THC.
Protocol 1: Determination of Cytotoxicity by MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of Butyl-THC on a selected cell line.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., ethanol or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of Butyl-THC. On the day of the experiment, prepare serial dilutions of Butyl-THC in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for Butyl-THC).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Butyl-THC or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of Butyl-THC that inhibits 50% of cell viability).
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis and necrosis by Butyl-THC.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with Butyl-THC at concentrations around the determined IC₅₀ value and a vehicle control.
-
Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: Add 400 µL of binding buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Analysis of Signaling Pathway Activation by Western Blotting
Objective: To investigate the effect of Butyl-THC on key signaling pathways, such as PI3K/Akt and MAPK/ERK, which are commonly modulated by cannabinoids.
Materials:
-
Selected cell line
-
Complete cell culture medium and serum-free medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Treat the cells with Butyl-THC at various concentrations for different time points (e.g., 15, 30, 60 minutes for phosphorylation events).
-
Protein Extraction: Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control like β-actin to ensure equal protein loading.
V. Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and the potential signaling pathways that Butyl-THC may modulate based on its structural similarity to THC and its known receptor affinities.
Caption: A generalized experimental workflow for characterizing the in vitro effects of Butyl-THC.
Caption: Proposed signaling pathways potentially modulated by Butyl-THC based on known cannabinoid signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Delta9-Tetrahydrocannabinol inhibits epithelial growth factor-induced lung cancer cell migration in vitro as well as its growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of Butyl-delta(9)-tetrahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) to human cannabinoid receptors CB1 and CB2. The described methodology is a competitive radioligand binding assay, a standard and reliable method for characterizing ligand-receptor interactions.
Introduction
This compound (Δ⁹-THCB) is a butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa.[1] Understanding the interaction of Δ⁹-THCB with its molecular targets is crucial for elucidating its pharmacological profile and potential therapeutic applications. The primary targets of Δ⁹-THCB are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes.[1] This document outlines a detailed protocol for a competitive receptor binding assay to quantify the binding affinity of Δ⁹-THCB for these receptors.
Principle of the Assay
The competitive binding assay measures the ability of an unlabeled test compound (Δ⁹-THCB) to compete with a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.
Data Presentation
The binding affinities of Δ⁹-THCB and the parent compound, (-)-trans-Δ⁹-THC, for human CB1 and CB2 receptors are summarized in the table below. This data is derived from published literature.[1]
| Compound | Receptor | Ki (nM) |
| This compound (Δ⁹-THCB) | Human CB1 | 15 [1] |
| Human CB2 | 51 [1] | |
| (-)-trans-Δ⁹-tetrahydrocannabinol (Δ⁹-THC) | Human CB1 | Comparable to Δ⁹-THCB[1] |
| Human CB2 | Comparable to Δ⁹-THCB[1] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for cannabinoid receptor binding assays.[2][3][4]
Materials and Reagents:
-
Cell Membranes: Cell membranes prepared from cell lines expressing human CB1 or CB2 receptors (e.g., HEK-293T, CHO cells).[5][6]
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid receptor agonist).[2][3][7]
-
Test Compound: this compound (Δ⁹-THCB).
-
Non-specific Binding Control: A high concentration of a known cannabinoid receptor agonist or antagonist (e.g., CP-55,940 or rimonabant).[2][5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA, pH 7.4.[3][4]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[4]
-
96-well Plates: Polypropylene plates.[8]
-
Glass Fiber Filters: Treated with polyethylenimine (PEI).[8]
-
Scintillation Cocktail.
-
Scintillation Counter.
-
Plate Shaker.
-
Incubator.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Δ⁹-THCB in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 1.5 nM.[2]
-
Prepare the non-specific binding control by diluting the control compound to a final concentration of 10 µM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane suspension (typically 5-10 µg of protein per well).[2][3]
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each Δ⁹-THCB dilution, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of Δ⁹-THCB.
-
Plot the percentage of specific binding against the logarithm of the Δ⁹-THCB concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Δ⁹-THCB that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Cannabinoid Receptors
Upon binding of an agonist like Δ⁹-THCB, CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o), initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Other downstream effects include modulation of ion channels and activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins, inhibiting adenylyl cyclase.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in the competitive receptor binding assay.
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Synthesis and pharmacological evaluation of ether and related analogues of delta 8-, delta 9-, and delta 9,11-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Butyl-delta(9)-tetrahydrocannabinol in Biological Matrices using LC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of Butyl-delta(9)-tetrahydrocannabinol (Butyl-delta(9)-THC) in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this synthetic cannabinoid analog.
Introduction
This compound is a synthetic cannabinoid and a homolog of delta(9)-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Due to its potential for abuse and the need to understand its pharmacokinetics and toxicological profile, a robust analytical method for its detection and quantification is essential. LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for analyzing complex biological samples. This document provides a detailed protocol for the analysis of Butyl-delta(9)-THC.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of Butyl-delta(9)-THC from biological matrices.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate
-
Internal Standard (IS) solution (e.g., Butyl-delta(9)-THC-d3, 100 ng/mL in methanol)
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add 10 µL of the internal standard solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Butyl-delta(9)-THC | 343.2 | 193.1 | 100 | 25 |
| Butyl-delta(9)-THC (Quantifier) | 343.2 | 135.1 | 100 | 35 |
| Butyl-delta(9)-THC-d3 (IS) | 346.2 | 196.1 | 100 | 25 |
Results and Discussion
This method provides excellent chromatographic separation and sensitive detection of Butyl-delta(9)-THC. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The lower limit of quantification (LLOQ) is expected to be in the low ng/mL range, making this method suitable for pharmacokinetic and forensic applications.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Butyl-delta(9)-THC.
Conclusion
The described LC-MS/MS method provides a reliable and robust protocol for the quantitative analysis of this compound in biological matrices. The detailed experimental procedures and optimized parameters ensure high sensitivity, specificity, and accuracy, making it a valuable tool for researchers and professionals in the fields of drug development, pharmacology, and toxicology.
Application Notes and Protocols: Utilizing Butyl-delta(9)-tetrahydrocannabinol as a Reference Standard in Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cannabinoid research is rapidly evolving, with a growing need for precise and reliable analytical standards to ensure the accuracy and reproducibility of experimental results. Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC or Δ⁹-THCB), a naturally occurring homolog of delta(9)-tetrahydrocannabinol (Δ⁹-THC), has emerged as a critical reference standard in this field. Its structural similarity to THC, coupled with distinct physicochemical properties, makes it an invaluable tool for the identification, quantification, and pharmacological characterization of cannabinoids.
These application notes provide detailed protocols and data for the use of Butyl-THC as a reference standard in key experimental workflows, including quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), cannabinoid receptor binding assays, and in vivo pharmacological assessments. The inclusion of standardized methodologies and comparative data aims to support researchers in achieving robust and consistent outcomes in their studies.
Data Presentation
Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki in nM)
| Cannabinoid | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference(s) |
| This compound (Butyl-THC) | 15 | 51 | [1][2] |
| delta(9)-tetrahydrocannabinol (Δ⁹-THC) | 10 - 42.6 | 24 - 35.2 | [3][4] |
| Cannabidiol (CBD) | >10,000 | >10,000 | |
| Cannabinol (CBN) | 211.2 | 126.4 | [4] |
| delta(9)-tetrahydrocannabivarin (Δ⁹-THCV) | 75.4 | 63.1 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Butyl-THC using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a method for the quantitative analysis of Butyl-THC in various matrices, such as plant extracts or formulated products, using HPLC with UV detection. Butyl-THC serves as the reference standard for calibration and quantification.
1. Materials and Reagents:
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Methanol (for sample preparation)
-
Sample matrix (e.g., cannabis extract, oil)
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and sonicator
3. Preparation of Standard Solutions: a. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Butyl-THC reference standard and dissolve it in 10 mL of methanol in a volumetric flask. b. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation: a. Accurately weigh a known amount of the sample matrix. b. Dissolve the sample in a known volume of methanol. c. Vortex and sonicate the sample to ensure complete dissolution of cannabinoids. d. Filter the sample extract through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC-UV Method:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. An example gradient is:
-
Start with 70% acetonitrile / 30% water.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 228 nm[4]
6. Data Analysis: a. Generate a calibration curve by plotting the peak area of the Butyl-THC standard injections against their known concentrations. b. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R² > 0.999 is desirable). c. Quantify the amount of Butyl-THC in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantitative Analysis of Butyl-THC using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of Butyl-THC using GC-MS, which often requires derivatization to improve the chromatographic properties of the analyte.
1. Materials and Reagents:
-
This compound certified reference standard
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (e.g., deuterated THC-d3)
-
Sample matrix
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for cannabinoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Heating block or oven for derivatization
3. Preparation of Standard and Sample Solutions: a. Prepare stock and working standard solutions of Butyl-THC and the internal standard in hexane or ethyl acetate. b. Prepare sample extracts as described in the HPLC protocol, using a suitable solvent for GC analysis.
4. Derivatization Procedure: a. To 100 µL of the standard solution or sample extract in a vial, add 100 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Allow the vial to cool to room temperature before injection.
5. GC-MS Method:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized Butyl-THC and the internal standard.
6. Data Analysis: a. Create a calibration curve by plotting the ratio of the peak area of the Butyl-THC derivative to the peak area of the internal standard against the concentration of the Butyl-THC standards. b. Quantify Butyl-THC in the samples using the calibration curve.
Protocol 3: Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 and CB2 receptors, using Butyl-THC as a reference standard.
1. Materials and Reagents:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940)
-
This compound reference standard
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist like WIN55,212-2)
-
96-well plates
-
Scintillation cocktail and liquid scintillation counter
2. Experimental Procedure: a. Prepare serial dilutions of Butyl-THC and any test compounds in the assay buffer. b. In a 96-well plate, add in the following order:
- Assay buffer
- Cell membranes (typically 10-20 µg of protein per well)
- Radioligand (at a concentration close to its Kd value)
- Either buffer (for total binding), non-specific binding control, or the serially diluted Butyl-THC/test compound. c. Incubate the plate at 30°C for 90 minutes with gentle agitation. d. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. e. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of Butyl-THC or the test compound. c. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: In Vivo Cannabinoid Tetrad Test in Mice
The tetrad test is a series of four behavioral assays used to assess the cannabimimetic activity of a compound in mice. Butyl-THC can be used as a reference compound to compare the potency and efficacy of novel cannabinoids. The four components of the tetrad are: hypomotility, catalepsy, analgesia, and hypothermia.
1. Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Drug Preparation and Administration:
-
Dissolve Butyl-THC and test compounds in a vehicle solution (e.g., ethanol, kolliphor, and saline in a 1:1:18 ratio).
-
Administer the compounds via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Include a vehicle control group.
3. Experimental Procedure (performed 30 minutes post-injection): a. Hypomotility (Open Field Test):
- Place the mouse in the center of an open field arena (e.g., 40 x 40 cm).
- Record the total distance traveled and the number of line crossings for 10 minutes using an automated tracking system. b. Catalepsy (Bar Test):
- Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter) elevated 3 cm above a surface.
- Measure the time the mouse remains immobile on the bar, up to a maximum of 60 seconds. c. Analgesia (Hot Plate Test):
- Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55 °C).
- Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
- Remove the mouse immediately after the response to prevent tissue damage. A cut-off time (e.g., 30 seconds) should be set. d. Hypothermia:
- Measure the rectal temperature of the mouse using a lubricated digital thermometer probe.
4. Data Analysis:
-
Compare the results from the Butyl-THC and test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Dose-response curves can be generated to compare the potency of the compounds.
Mandatory Visualizations
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Cannabinoid Research Experimental Workflow.
Caption: Logical Flow of the Cannabinoid Tetrad Test.
References
- 1. Tetrad test - Wikipedia [en.wikipedia.org]
- 2. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Butyl-delta(9)-tetrahydrocannabinol in neurological research.
Application Notes and Protocols
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) is a homolog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa. Distinguished by a butyl side chain instead of the pentyl chain found in Δ⁹-THC, Δ⁹-THCB has emerged as a compound of interest in neurological research. Its affinity for cannabinoid receptors suggests a potential role in modulating various physiological and pathological processes within the central nervous system. These application notes provide an overview of the current understanding of Δ⁹-THCB's neurological applications, supported by quantitative data and detailed experimental protocols.
Neurological Research Applications
Preliminary studies indicate that Δ⁹-THCB exhibits analgesic and anti-inflammatory properties, suggesting its potential application in the study and treatment of neuropathic pain and neuroinflammation.[1][2][3][4] Its partial agonistic activity at the CB1 receptor also makes it a valuable tool for investigating the endocannabinoid system's role in various neurological functions and disorders.[1][2][3][4][5][6][7] Early research suggests a potential for cannabinoids in the treatment of neurological conditions such as epilepsy, though more specific research on Δ⁹-THCB is required.[5]
Data Presentation
Table 1: Receptor Binding Affinities of Δ⁹-THCB
| Compound | Receptor | Kᵢ (nM) |
| Δ⁹-THCB | Human CB1 | 15 |
| Δ⁹-THCB | Human CB2 | 51 |
Data sourced from Linciano et al. (2019).[1][2][3][4][8]
Table 2: In Vivo Effects of Δ⁹-THCB in Mice
| Test | Dosage (mg/kg, i.p.) | Observation | Implication |
| Formalin Test (Late Phase) | 10 | Significant reduction in licking time | Analgesic and anti-inflammatory effects |
| Tetrad Test | 10, 20 | Induced hypomotility, catalepsy, analgesia, and hypothermia | Partial agonistic activity at the CB1 receptor |
Data interpretation based on findings from Linciano et al. (2019).[1][2][4]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for human cannabinoid receptors CB1 and CB2.
Materials:
-
Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP55940 (radioligand).
-
This compound (test compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well microplate, add 50 µL of the appropriate [³H]CP55940 solution (final concentration ~0.7 nM for CB1 and ~1.2 nM for CB2).
-
Add 50 µL of the this compound dilution or vehicle (for total binding). For non-specific binding, add a high concentration of a known cannabinoid receptor agonist (e.g., WIN55,212-2).
-
Add 100 µL of the cell membrane suspension (20 µg protein/well for CB1, 40 µg protein/well for CB2) to initiate the binding reaction.
-
Incubate the plates at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Formalin-Induced Nociception Assay in Mice
Objective: To assess the analgesic and anti-inflammatory effects of this compound.
Materials:
-
Adult male mice.
-
This compound.
-
Vehicle solution (e.g., ethanol, Kolliphor EL, and saline).
-
5% formalin solution.
-
Observation chambers with mirrors for clear viewing of paws.
Methodology:
-
Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
Compare the licking times between the this compound-treated group and the vehicle-treated group to determine the analgesic and anti-inflammatory effect.
Protocol 3: Tetrad Test for Cannabimimetic Activity in Mice
Objective: To evaluate the CB1 receptor-mediated effects of this compound.
Materials:
-
Adult male mice.
-
This compound.
-
Vehicle solution.
-
Apparatus for measuring locomotor activity (e.g., open field with photobeams), catalepsy (e.g., bar test), analgesia (e.g., tail-flick or hot plate test), and body temperature (rectal probe).
Methodology:
-
Administer this compound (e.g., 10 and 20 mg/kg, i.p.) or vehicle.
-
At set time points post-injection (e.g., 30, 60, 90 minutes), assess the following four parameters:
-
Spontaneous Locomotor Activity: Place the mouse in the open field arena and record activity for a set duration (e.g., 10 minutes).
-
Catalepsy: Gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position.
-
Analgesia (Tail-flick test): Apply a focused beam of heat to the mouse's tail and record the latency to flick the tail away from the heat source.
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
-
Compare the results between the this compound-treated groups and the vehicle-treated group for each of the four measures.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by agonists like this compound typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This G-protein coupled receptor also modulates ion channels, leading to the inhibition of presynaptic calcium channels and activation of inwardly rectifying potassium channels.[9][10] These actions collectively result in a reduction of neurotransmitter release.[11]
Caption: CB1 Receptor Signaling Cascade.
Experimental Workflow for Neurological Assessment
The following diagram illustrates a typical workflow for the preclinical assessment of a novel cannabinoid like this compound in neurological research.
Caption: Preclinical Neurological Assessment Workflow.
Conclusion
This compound is a promising phytocannabinoid for neurological research. Its significant affinity for cannabinoid receptors and demonstrated in vivo activity warrant further investigation into its therapeutic potential for a range of neurological disorders. The protocols and data presented here provide a foundational resource for researchers and drug development professionals interested in exploring the applications of this novel compound. As research progresses, a more comprehensive understanding of its mechanism of action and clinical utility is anticipated.
References
- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. What is THC-B? The Complete Cannabinoid Guide | NuggMD [nuggmd.com]
- 6. Tetrahydrocannabutol - Wikiwand [wikiwand.com]
- 7. Tetrahydrocannabutol - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synaptic Targets of Δ9-Tetrahydrocannabinol in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Investigation of Butyl-delta(9)-tetrahydrocannabinol's Analgesic Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical analgesic properties of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a butyl homolog of Δ⁹-tetrahydrocannabinol (THC). The following sections summarize the current understanding of its mechanism of action, present quantitative data from in vivo analgesic assays, and provide detailed experimental protocols for researchers interested in further investigating this compound.
Introduction
Δ⁹-Tetrahydrocannabutol (Δ⁹-THCB) is a naturally occurring phytocannabinoid and a structural analog of Δ⁹-THC, distinguished by a butyl side chain instead of the pentyl chain found in THC. Preclinical studies have begun to explore its pharmacological profile, including its potential analgesic effects. This document serves as a guide for researchers to understand and replicate key preclinical experiments to assess the analgesic and anti-inflammatory properties of Δ⁹-THCB.
Mechanism of Action
Δ⁹-THCB is a potent cannabinoid that exhibits high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2). Its analgesic effects are believed to be primarily mediated through the activation of these G-protein coupled receptors, which are key components of the endocannabinoid system involved in pain modulation. The binding affinities of Δ⁹-THCB have been determined as follows:
| Receptor | Binding Affinity (Ki) |
| Human CB1 | 15 nM |
| Human CB2 | 51 nM |
Activation of CB1 receptors, predominantly found in the central nervous system, can inhibit neurotransmitter release and reduce neuronal excitability, leading to analgesia. CB2 receptors, primarily located in immune cells, are implicated in modulating inflammatory pain. The comparable affinity of Δ⁹-THCB to that of Δ⁹-THC for these receptors suggests a similar, potent cannabimimetic activity.
Signaling Pathway
The analgesic effects of Δ⁹-THCB are initiated by its binding to and activation of CB1 and CB2 receptors. This interaction triggers a cascade of intracellular signaling events, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in reduced nociceptive transmission.
Application Notes and Protocols for Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB) in Cannabinoid Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB), a naturally occurring phytocannabinoid, is a butyl homolog of Δ9-tetrahydrocannabinol (Δ9-THC). Its distinct alkyl side chain length influences its pharmacological profile at the cannabinoid receptors, CB1 and CB2, making it a valuable tool for researchers studying the endocannabinoid system. These application notes provide a comprehensive overview of Δ9-THCB's pharmacological properties and detailed protocols for its use in key in vitro assays.
Pharmacological Profile of Δ9-THCB
Δ9-THCB has been characterized as a potent cannabinoid ligand with a notable affinity for both CB1 and CB2 receptors. In vivo studies in mice have demonstrated that Δ9-THCB exhibits partial agonist activity at the CB1 receptor.[1][2]
Quantitative Data Summary
For ease of comparison, the binding affinities of Δ9-THCB for human CB1 and CB2 receptors are summarized in the table below. This data is critical for designing experiments and interpreting results in the context of other cannabinoids.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Δ9-THCB | Human CB1 | 15 nM | [1][2] |
| Δ9-THCB | Human CB2 | 51 nM | [1][2] |
Note: Further in vitro functional data, such as EC50 and Emax values from signaling assays, are still being characterized in the scientific literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful application of Δ9-THCB in research. The following are standard protocols that can be adapted for the characterization of Δ9-THCB.
Radioligand Competition Binding Assay for CB1 and CB2 Receptors
This protocol is used to determine the binding affinity (Ki) of Δ9-THCB for cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)
-
[3H]CP-55,940 (radioligand)
-
Δ9-THCB (test compound)
-
WIN 55,212-2 (non-labeled competitor for non-specific binding)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Δ9-THCB in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]CP-55,940 solution (at a final concentration approximating its Kd), and 50 µL of the Δ9-THCB dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a saturating concentration of WIN 55,212-2.
-
Add 50 µL of the membrane preparation to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
[35S]GTPγS Binding Assay for Functional Activity
This assay determines the ability of Δ9-THCB to activate G-proteins coupled to the cannabinoid receptors, providing a measure of its functional efficacy.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Δ9-THCB (test compound)
-
CP-55,940 (full agonist control)
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Δ9-THCB in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of GDP solution (final concentration ~10 µM), and 25 µL of the Δ9-THCB dilution.
-
Add 25 µL of [35S]GTPγS solution (final concentration ~0.1 nM).
-
Initiate the reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values.
Visualizations
Signaling Pathway of Cannabinoid Receptor Activation
The following diagram illustrates the canonical signaling pathway initiated by the activation of CB1/CB2 receptors by an agonist like Δ9-THCB.
Caption: Canonical G-protein signaling pathway upon cannabinoid receptor activation.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in performing a radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Logical Relationship of Cannabinoid Receptor Pharmacology
This diagram illustrates the relationship between binding affinity and functional activity in cannabinoid receptor pharmacology.
Caption: Relationship between binding affinity and functional activity.
References
Application Note: Synthesis and Application of Labeled Butyl-Δ⁹-tetrahydrocannabinol for Metabolic Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) is a naturally occurring phytocannabinoid and a homolog of Δ⁹-THC, distinguished by a butyl side chain instead of the more common pentyl chain.[1] To accurately investigate its pharmacokinetics, metabolic fate, and clearance, stable isotope-labeled internal standards are essential. Isotopic labeling, for instance with Carbon-13 (¹³C) or Deuterium (²H), provides a powerful tool for quantitative analysis in complex biological matrices using mass spectrometry, minimizing ion suppression effects and improving accuracy.[2] This document outlines a detailed protocol for the synthesis of ¹³C-labeled Butyl-Δ⁹-THC and discusses its primary metabolic pathways.
Experimental Protocols
Protocol 1: Synthesis of [¹³C₄]-Butyl-Δ⁹-tetrahydrocannabinol
This protocol is adapted from the successful synthesis of ¹³C-labeled pentyl-Δ⁹-THC and involves the acid-catalyzed condensation of a labeled resorcinol with a chiral terpene derivative.[2][3] The key starting material is [¹³C₄]-labeled 5-butyl-1,3-dihydroxybenzene (also known as [¹³C₄]-divarinol or [¹³C₄]-5-butylresorcinol), which can be synthesized from 1-(bromomethyl)-3,5-dimethoxybenzene and [¹³C₄]-n-butylmagnesium bromide.[2]
Materials and Reagents:
-
[¹³C₄]-5-butyl-1,3-dihydroxybenzene ([¹³C₄]-Divarinol)
-
(+)-p-Menth-2-ene-1,8-diacetate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Argon gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa
Procedure:
-
Preparation: Oven-dry a 25 mL round-bottom flask, fit it with a septum, and allow it to cool under a stream of argon gas.
-
Reaction Setup: To the flask, add (+)-p-mentha-2-ene-1,8-diacetate (1.0 eq) and [¹³C₄]-5-butyl-1,3-dihydroxybenzene (1.02 eq).
-
Solvent Addition: Add anhydrous dichloromethane (approx. 15 mL) and stir the mixture under an argon atmosphere to dissolve the reactants.
-
Initiation: Cool the solution to -5 °C using an appropriate cooling bath.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (1.0 eq) to the cooled solution. The solution is expected to darken, typically to a red or dark brown color.
-
Reaction Monitoring: Allow the reaction to proceed at -5 °C for approximately 20-30 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding 10% aqueous Na₂CO₃ solution (approx. 5 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the final product as a colorless oil.[2][3]
Data Presentation
Table 1: Synthesis Yield and Purity
This table presents the expected quantitative data for the synthesis of labeled Butyl-Δ⁹-THC, based on analogous reactions reported in the literature for the pentyl homolog.[2][3]
| Parameter | Value | Method of Analysis | Reference |
| Yield | ~61% | Gravimetric | [2] |
| Purity | >99% | HPLC | [2] |
| Isotopic Purity | Typically >99% | Mass Spectrometry | [2] |
Table 2: Major Metabolic Pathways of Butyl-Δ⁹-THC
Metabolic studies in mice have identified the primary routes of biotransformation for Butyl-Δ⁹-THC.[4] These pathways are crucial for understanding the compound's clearance and identifying target metabolites in biological samples.
| Metabolic Reaction | Position(s) on Butyl-THC Molecule | Resulting Metabolite Type |
| Hydroxylation | 2' and 3' (on the butyl chain) | Hydroxylated Alcohols |
| Hydroxylation | 8 (allylic) | Hydroxylated Alcohols |
| Hydroxylation | 11 (allylic) | 11-hydroxy-Butyl-Δ⁹-THC |
| Oxidation | 11-hydroxy position | 11-nor-9-carboxy-Butyl-Δ⁹-THC |
Visualizations
Synthesis Workflow
The synthesis of labeled Butyl-Δ⁹-THC is achieved through an electrophilic aromatic substitution reaction where the labeled butyl-resorcinol is condensed with a terpene diacetate, catalyzed by a Lewis acid.
Metabolic Pathway of Butyl-Δ⁹-THC
The in vivo metabolism of Butyl-Δ⁹-THC is primarily driven by cytochrome P450 enzymes, leading to hydroxylated intermediates which are subsequently oxidized to more polar carboxylic acid metabolites for excretion.[4][5]
References
- 1. Tetrahydrocannabutol - Wikipedia [en.wikipedia.org]
- 2. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo metabolism of the n-butyl-homologues of delta 9-tetrahydrocannabinol and delta 8-tetrahydrocannabinol by the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the purification of Butyl-delta(9)-tetrahydrocannabinol.
Welcome to the technical support center for the purification of Butyl-delta(9)-tetrahydrocannabinol (Butyl-Δ9-THC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of Butyl-Δ9-THC?
A1: The most common impurities include isomeric forms, particularly Butyl-delta(8)-tetrahydrocannabinol (Butyl-Δ8-THC), other cannabinoids, unreacted precursors from synthesis (like 5-heptylresorcinol), and degradation products. The presence of these impurities is a significant challenge due to their structural similarity to Butyl-Δ9-THC.[1]
Q2: Why is the separation of Butyl-Δ9-THC from its isomers, like Butyl-Δ8-THC, so challenging?
A2: The isomers of Butyl-THC have very similar chemical and physical properties, including polarity and boiling point, which makes their separation by traditional chromatographic or distillation methods difficult.[1] Achieving baseline resolution often requires highly optimized chromatographic conditions.[2]
Q3: What are the primary purification techniques used for Butyl-Δ9-THC?
A3: The most common techniques are chromatographic methods, including flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.[3] The choice of technique depends on the scale of purification, required purity, and the nature of the impurities.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for cannabinoid purification?
A4: SFC is considered a "green" purification technique because it primarily uses supercritical CO2 as the mobile phase, which is non-toxic and easily removed.[4] It offers faster separations compared to HPLC due to the lower viscosity and higher diffusivity of the mobile phase.
Q5: Can I use distillation to purify Butyl-Δ9-THC?
A5: Distillation is generally not feasible for achieving high purity of Butyl-Δ9-THC due to its high boiling point and thermal instability.[1] High temperatures can lead to degradation and isomerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of Butyl-Δ9-THC.
Issue 1: Poor Resolution and Co-elution of Isomers (e.g., Butyl-Δ8-THC)
Symptoms:
-
Overlapping peaks for Butyl-Δ9-THC and its isomers in the chromatogram.
-
Inability to achieve baseline separation, leading to impure fractions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | For reverse-phase HPLC, a C18 column is common. For challenging isomer separations, consider a FluoroPhenyl phase, which can offer different selectivity.[5] |
| Suboptimal Mobile Phase Composition | Adjust the solvent strength and selectivity. For reverse-phase HPLC, modifying the ratio of water to organic solvent (e.g., acetonitrile or methanol) can improve separation. Adding a buffer can also influence selectivity.[2] |
| Inadequate Method Parameters | Optimize the flow rate, temperature, and gradient profile. A shallower gradient and lower flow rate can enhance resolution but will increase run time.[6] |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the sample concentration or injection volume.[7] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with polar analytes. Use an end-capped column or add a competing base like triethylamine to the mobile phase. Operating at a lower pH (around 3) can also suppress silanol ionization.[7][8][9] |
| Column Contamination or Degradation | A blocked column frit or a void at the column inlet can cause peak tailing.[10] Try back-flushing the column or replace it if necessary. Using a guard column can help protect the analytical column.[8] |
| Mismatched Solvent Strength | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent.[10] |
| Co-eluting Impurity | A small, unresolved peak on the tail of the main peak can appear as tailing. Altering the detection wavelength or using a more efficient column may reveal the hidden peak.[9] |
Issue 3: Low Recovery of Purified Product
Symptoms:
-
The amount of purified Butyl-Δ9-THC obtained is significantly lower than expected based on the amount in the crude extract.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Irreversible Adsorption on the Column | Highly active sites on the stationary phase can irreversibly bind the analyte. Deactivate the column or choose a different stationary phase. |
| Degradation During Purification | Butyl-Δ9-THC can be sensitive to acidic or basic conditions and prolonged exposure to certain solvents. Ensure the mobile phase pH is appropriate and minimize the purification time. |
| Incomplete Elution | The mobile phase may not be strong enough to elute all the product from the column. Increase the solvent strength at the end of the run or perform a column wash step. |
| Fraction Collection Errors | The fractionation window may be set too narrowly, cutting off parts of the product peak. Widen the collection window, but be mindful of collecting impurities. |
Quantitative Data Presentation
The following tables summarize quantitative data from various purification methods for THC and related cannabinoids. These values can serve as a starting point for the purification of Butyl-Δ9-THC.
Table 1: Purity and Recovery Data for Different Purification Techniques
| Purification Technique | Starting Material Purity | Final Purity | Recovery | Key Impurity Removed | Reference |
| Simulated Moving Bed (SMB) | 65-75% Δ9-THC | >99% | Not specified | Δ8-THC (20-30%) | [3] |
| Preparative SFC (chiral + achiral) | Not specified | >99% | Not specified | Enantiomers | [3] |
| Flash Chromatography (Normal Phase) | Crude Extract | 99.8% | 34.6% | THC | |
| Flash Chromatography (Reverse Phase) | Crude Extract | 98.8% | 17% | THC | |
| Twin-Column Recycling Chromatography | Not specified | Not specified | Not specified | THC from CBD extract | [11] |
Table 2: Exemplary Operating Parameters for Chromatographic Purification
| Technique | Stationary Phase | Mobile Phase | Flow Rate | Sample Loading | Reference |
| Preparative HPLC | C18 (10 µm) | Ethanol/Water | Not specified | 50 mL on 80x500mm column | [12] |
| Flash Chromatography (NP) | Silica gel | Cyclohexane/Acetone with Pyridine | Not specified | 1800 mg on 120 g column | |
| Flash Chromatography (RP) | C18 | Methanol/0.55% Formic Acid | Not specified | 300 mg on 150 g column | |
| Simulated Moving Bed (SMB) | C18 (10-100 µm) | Methanol/Tetrahydrofuran/Water (62:17:21) | Not specified | Continuous feed | [3] |
| Analytical HPLC for Isomer Separation | Raptor C18 (2.7 µm) | Water (0.1% H3PO4)/Acetonitrile (0.1% H3PO4) | 1.5 mL/min | 5 µL | [2] |
Experimental Protocols
Protocol 1: General Flash Chromatography for Butyl-Δ9-THC Purification (Reverse Phase)
This protocol is a general guideline for the purification of Butyl-Δ9-THC from a crude extract using reverse-phase flash chromatography.
-
Sample Preparation: Dissolve the crude Butyl-Δ9-THC extract in a minimal amount of a strong solvent like methanol or ethanol. The concentration should be high, but the sample should be fully dissolved.
-
Column Selection: Choose a C18 flash column. The size of the column depends on the amount of crude extract to be purified (e.g., a 150 g column for a 300 mg sample load).
-
Mobile Phase Preparation: Prepare two solvents:
-
Solvent A: Water with 0.1-0.55% formic acid.
-
Solvent B: Methanol or Ethanol.[13]
-
-
Chromatography Run:
-
Equilibrate the column with an initial mobile phase composition (e.g., 60% Solvent B).
-
Load the prepared sample onto the column.
-
Run a linear gradient, increasing the percentage of Solvent B over time. A very flat gradient is often necessary to resolve closely eluting compounds.
-
Monitor the elution of compounds using a UV detector (typically at 220 nm or 270 nm).[2]
-
-
Fraction Collection: Collect fractions as the peaks elute. Collect smaller fractions around the target peak to maximize purity.
-
Post-Purification Processing:
-
Combine the fractions containing pure Butyl-Δ9-THC based on analytical HPLC analysis of each fraction.
-
Remove the organic solvent using a rotary evaporator.
-
If formic acid was used, a liquid-liquid extraction may be necessary to remove it. For instance, re-extract the compound into a non-polar solvent like methyl tert-butyl ether from the remaining aqueous phase.
-
Evaporate the final solvent under high vacuum to yield the purified Butyl-Δ9-THC.
-
Protocol 2: General Preparative HPLC for Butyl-Δ9-THC Purification
This protocol provides a general workflow for purifying Butyl-Δ9-THC using preparative HPLC.
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system first to optimize selectivity and resolution.[4]
-
Screen different C18 columns and mobile phase combinations (e.g., water/acetonitrile vs. water/methanol).[4]
-
Optimize the gradient profile to achieve baseline separation of Butyl-Δ9-THC from its impurities.
-
-
Scale-Up:
-
Transfer the optimized method to a preparative HPLC system with a larger dimension column of the same stationary phase.
-
Adjust the flow rate and gradient times proportionally to the column volume.
-
-
Sample Preparation: Dissolve the crude extract in the mobile phase or a compatible solvent. The sample should be filtered to remove any particulates.
-
Overload Study: Perform an injection volume overload study to determine the maximum sample load the preparative column can handle without significant loss of resolution.[14]
-
Purification Run:
-
Inject the determined optimal volume of the sample.
-
Run the preparative HPLC method.
-
Use a fraction collector to automatically collect the eluting peaks.
-
-
Analysis and Processing:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent to obtain the purified product.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. EP3455213B1 - Method for purifying cannabinoid compounds via simulated moving bed chromatography - Google Patents [patents.google.com]
- 2. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Methods: 8/9 Isomer Co-elution - Analytical - Future4200 [future4200.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. support.cannabistestingsimplified.com [support.cannabistestingsimplified.com]
- 11. Sustainable cannabinoids purification through twin-column recycling chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zeochem.com [zeochem.com]
- 13. Using Flash Chromatography To Remove THC From CBD Oil | Apollo Sciences [apollosciences.com]
- 14. CBD Purification: Preparative HPLC Method Optimization [knauer.net]
Troubleshooting Butyl-delta(9)-tetrahydrocannabinol detection in biological matrices.
Welcome to the technical support center for the analysis of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC, THC-C4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection of Butyl-THC in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Butyl-THC) and why is its detection important?
This compound (Δ⁹-THCB) is a homolog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. It is characterized by a butyl side chain instead of the pentyl side chain found in THC.[1][2] The detection and differentiation of Butyl-THC from other THC analogs is crucial for forensic toxicology, clinical diagnostics, and in the analysis of cannabis products to ensure safety and compliance. Butyl-THC has shown affinity for CB1 and CB2 receptors, comparable to that of Δ⁹-THC, suggesting potential psychoactive effects.[1]
Q2: Which analytical techniques are most suitable for the detection of Butyl-THC?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the identification and quantification of cannabinoids, including Butyl-THC, in biological samples.[3][4] LC-MS/MS is often preferred as it typically does not require derivatization and can minimize the thermal degradation of cannabinoids that can occur during GC analysis.
Q3: What are the major challenges in analyzing Butyl-THC in biological matrices?
The primary challenges include:
-
Isobaric Interference: Butyl-THC is isobaric with other THC isomers and homologs, meaning they have the same nominal mass. This can lead to co-elution and misidentification if chromatographic separation is not adequate.[5][6]
-
Matrix Effects: Biological matrices such as blood and urine are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[7]
-
Low Concentrations: Butyl-THC may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods for detection and quantification.
-
Lack of Certified Reference Materials: The availability of certified reference materials for Butyl-THC and its metabolites may be limited, which can complicate method validation and quantification.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution / Co-elution of Butyl-THC with other Cannabinoids
Question: I am observing poor separation between Butyl-THC (THC-C4) and Δ⁹-THC (THC-C5) peaks in my LC-MS/MS analysis. How can I improve the resolution?
Answer: Co-elution of THC homologs is a common issue. Here are several strategies to improve chromatographic separation:
-
Optimize the HPLC Method:
-
Column Selection: Utilize a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer different interactions compared to standard C18 columns. A Raptor FluoroPhenyl column has been shown to be effective in resolving THC isomers.[8]
-
Mobile Phase Gradient: Adjust the gradient elution profile. A shallower gradient can increase the separation between closely eluting compounds.
-
Mobile Phase Additives: The use of additives like formic acid can improve peak shape and resolution.[8]
-
Temperature: Optimizing the column temperature can also influence selectivity and resolution.
-
-
Method Validation: Ensure your method is validated for selectivity against potential interferences, including other THC homologs and isomers.
Issue 2: Inaccurate Quantification due to Matrix Effects
Question: My quantitative results for Butyl-THC in whole blood show high variability. I suspect matrix effects are the cause. What can I do to mitigate this?
Answer: Matrix effects can significantly impact the accuracy of quantification. Here are some approaches to address this:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): A well-optimized SPE method can effectively remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex samples. A two-step LLE can provide a cleaner extract.
-
Supported Liquid Extraction (SLE): SLE offers a simplified workflow compared to traditional LLE and can provide excellent sample cleanup.
-
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) for Butyl-THC is the most effective way to compensate for matrix effects and variations in extraction recovery and instrument response. If a specific SIL-IS for Butyl-THC is unavailable, a closely related homolog could be used, but this requires careful validation.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
Issue 3: Low or No Signal Detected for Butyl-THC
Question: I am not detecting a signal for Butyl-THC in my samples, even though I expect it to be present. What are the possible reasons?
Answer: Several factors could lead to a lack of signal. Consider the following troubleshooting steps:
-
Check Instrument Sensitivity: Verify the mass spectrometer is tuned and operating at the expected sensitivity.
-
Optimize MS/MS Transitions: Ensure that the precursor and product ion transitions for Butyl-THC are correctly selected and optimized for your instrument.
-
Sample Preparation and Recovery: Evaluate your extraction efficiency. Butyl-THC may be lost during sample preparation. Perform recovery experiments by spiking a blank matrix with a known concentration of Butyl-THC.
-
Analyte Stability: Cannabinoids can be susceptible to degradation. Ensure proper sample storage and handling to prevent loss of the analyte.
-
Derivatization (for GC-MS): If using GC-MS, incomplete derivatization can lead to poor peak shape and low signal. Ensure your derivatization protocol is optimized.
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quantification of THC and its homologs in biological matrices. Note that specific values for Butyl-THC may vary and should be established during in-house method validation.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Δ⁹-THC | Whole Blood | GC-MS/MS | 0.15 | 0.3 | [4][9] |
| Δ⁹-THC | Urine | GC-MS/MS | 0.15 | 0.3 | [4][9] |
| 11-OH-Δ⁹-THC | Whole Blood | GC-MS/MS | 0.15 | 0.3 | [4][9] |
| 11-nor-9-carboxy-Δ⁹-THC | Whole Blood | GC-MS/MS | 1.0 | 3.0 | [4][9] |
| Synthetic Cannabinoids | Whole Blood | LC-HRMS | 0.675 - 3.375 | 0.675 - 3.375 | [10] |
| Synthetic Cannabinoids | Urine | LC-HRMS | 0.225 - 3.375 | 0.225 - 3.375 | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Butyl-THC from Whole Blood
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Preparation:
-
To 1 mL of whole blood, add 50 µL of an appropriate internal standard solution.
-
Add 2 mL of a pH 9.0 sodium carbonate buffer and vortex to mix.
-
-
Extraction:
-
Add 10 mL of an extraction solvent mixture (e.g., 1-chlorobutane:isopropanol, 90:10 v/v).[10]
-
Cap and mix thoroughly by vortexing or mechanical shaking for 15 minutes.
-
Centrifuge at 3000 x g for 15 minutes to separate the layers.
-
-
Solvent Transfer and Evaporation:
-
Freeze the aqueous (lower) layer in a dry ice/acetone bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Visualizations
Caption: A typical experimental workflow for the analysis of Butyl-THC in biological matrices.
Caption: A logical troubleshooting workflow for inaccurate Butyl-THC quantification.
References
- 1. Tetrahydrocannabutol - Wikipedia [en.wikipedia.org]
- 2. Characterization of the butyl homologues of delta1-tetrahydrocannabinol, cannabinol and cannabidiol in samples of cannabis by combined gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 4. Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on‐line solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.za [scielo.org.za]
Technical Support Center: Optimizing GC-MS Analysis of Butyl-delta(9)-tetrahydrocannabinol
Welcome to the technical support center for the GC-MS analysis of Butyl-delta(9)-tetrahydrocannabinol and other cannabinoids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of cannabinoids like this compound?
A1: Derivatization is crucial for several reasons. Primarily, it prevents the decarboxylation of acidic cannabinoids, such as delta-9-tetrahydrocannabinolic acid (THCA), which are thermally labile and would otherwise convert to their neutral forms (e.g., THC) in the high temperatures of the GC injector port.[1][2][3][4] This chemical modification increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and detection.[1][3][5] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique for cannabinoids.[2][3][6][7]
Q2: What are the most common derivatization reagents for cannabinoid analysis?
A2: The most frequently used derivatization reagents for cannabinoids are silylating agents. These include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalyst like 1% Trimethylchlorosilane (TMCS).[2]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , which can also be used with a catalyst.[3][4]
These reagents react with the polar functional groups of the cannabinoids, replacing active hydrogens with a trimethylsilyl (TMS) group, making the molecule more volatile and suitable for GC analysis.[3][6]
Q3: Can I analyze both acidic and neutral cannabinoids in a single GC-MS run?
A3: Yes, a significant advantage of derivatization is the ability to simultaneously quantify both acidic and neutral cannabinoids in a single chromatographic run.[7] Without derivatization, the acidic forms would decarboxylate, leading to an overestimation of the neutral cannabinoids.[1][4]
Troubleshooting Guide
Problem 1: I am seeing poor peak shape or tailing for my this compound peak.
-
Possible Cause 1: Incomplete Derivatization. The derivatization process may be incomplete, leaving polar sites on the analyte that can interact with active sites in the GC system.
-
Solution: Ensure that the derivatization reagent is fresh and has been stored properly to prevent degradation from moisture. Optimize the reaction time and temperature; for example, heating the sample with the silylating agent (e.g., BSTFA with 1% TMCS) at 60°C for 30 minutes is a common practice.[2][3] Also, ensure a sufficient excess of the derivatizing reagent is used.[2]
-
-
Possible Cause 2: Active Sites in the GC System. The GC liner, column, or injection port may have active sites that can cause peak tailing for polar compounds.
-
Solution: Use a deactivated liner and ensure the column is in good condition. If the column has been in use for a long time, it may need to be conditioned or replaced.
-
Problem 2: I am observing overlapping peaks, making quantification difficult.
-
Possible Cause 1: Inadequate Chromatographic Resolution. The GC temperature program may not be optimized to separate this compound from other cannabinoids or matrix components.
-
Solution: Adjust the temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve separation.[8] Using a longer GC column or a column with a different stationary phase can also enhance resolution.
-
-
Possible Cause 2: Isomerization. Some derivatization procedures or high injector temperatures can cause isomerization of cannabinoids, such as the conversion of delta-9-THC to delta-8-THC, leading to co-eluting peaks.[9]
-
Solution: Carefully select derivatization reagents and optimize the conditions to minimize isomerization. For example, using TFAA in chloroform has been shown to reduce isomerization compared to TFAA with hexafluoroisopropanol.[9] Lowering the injector temperature may also help, but a balance must be struck to ensure efficient volatilization.
-
Problem 3: My results show low sensitivity or I am unable to detect low concentrations of the analyte.
-
Possible Cause 1: Sub-optimal MS Parameters. The mass spectrometer settings may not be optimized for the target analyte.
-
Solution: Ensure that the MS is tuned and calibrated. Use Selected Ion Monitoring (SIM) mode for increased sensitivity by monitoring characteristic ions of the derivatized this compound.[10]
-
-
Possible Cause 2: Matrix Interference. Components in the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression.[11]
Experimental Protocols & Data
Sample Preparation and Derivatization Protocol
A generalized protocol for the silylation of cannabinoids in an oil matrix is as follows:
-
Accurately weigh a small amount of the oil sample (e.g., 10 µL) into a vial.[7]
-
Dissolve the sample in a suitable solvent, such as methanol or ethanol.
-
Add an internal standard to correct for variations in sample preparation and injection.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add the silylating reagent (e.g., 200 µL of 10% MSTFA in ethyl acetate).[3]
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to complete the derivatization.[2][3]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Method Validation Parameters
The following tables summarize typical validation parameters for the GC-MS analysis of cannabinoids, which can serve as a benchmark for your own method development.
Table 1: Linearity and Limits of Detection/Quantification
| Cannabinoid | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Δ9-THC | 0.02 - 37.50 | 0.996 - 0.999 | 0.11 - 1.92 | 0.33 - 5.83 | [6] |
| Multiple | 0.2 - 2.0 | > 0.99 | 0.01 | 0.2 | [7] |
| Δ9-THC (blood) | 25 - 300 ng/mL | > 0.989 | 15 ng/mL | 25 ng/mL | [10] |
| THCA-COOH (urine) | 50 - 300 ng/mL | > 0.989 | 25 ng/mL | 50 ng/mL | [10] |
| Multiple | 0.15 - 5.00 % (w/w) | > 0.990 | 0.075 % | - | [14][15][16] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% of Target) | Reference |
| THC, 11-OH-THC, THCCOOH | 7.5, 75, 300 | 0.1 - 4.3 | 2.6 - 7.4 | Within 15% | [12] |
| CBD, Δ9-THC, CBN | - | 3.9 - 13.8 | 4.7 - 14.1 | - | [14] |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) | Reference |
| THC, 11-OH-THC, THCCOOH | Urine | 57.0 - 79.7 | [12] |
| Δ9-THC | Blood | 79.74 - 90.58 | [10] |
| THC-COOH | Urine | 84.97 - 90.80 | [10] |
| Multiple Cannabinoids | Plant Material | > 70 | [14][15][16] |
Visualized Workflows
Caption: General experimental workflow for cannabinoid sample preparation and analysis.
Caption: A logical troubleshooting workflow for common GC-MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Preventing Mislabeling: A Comparative Chromatographic Analysis for Classifying Medical and Industrial Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hst-j.org [hst-j.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 12. Simultaneous GC–EI-MS Determination of Δ9-Tetrahydrocannabinol, 11-Hydroxy-Δ9-Tetrahydrocannabinol, and 11-nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Urine Following Tandem Enzyme-Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nmslabs.com [nmslabs.com]
- 16. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing matrix effects in LC-MS/MS analysis of Butyl-delta(9)-tetrahydrocannabinol.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the LC-MS/MS analysis of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Butyl-THC in a question-and-answer format.
Question: I am observing significant ion suppression for Butyl-THC. What are the potential causes and how can I mitigate this?
Answer: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to reduced signal intensity. For a lipophilic compound like Butyl-THC, phospholipids are often the primary cause of ion suppression in biological matrices like plasma or whole blood.[1][2]
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.
-
Solution: Enhance your sample preparation protocol. Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[3][4] For complex matrices, a two-dimensional LC system can also be employed to reduce matrix effects.[3]
-
-
Chromatographic Co-elution: The interfering matrix components may be co-eluting with Butyl-THC.
-
Solution: Optimize your chromatographic method. Adjust the gradient profile, mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl or biphenyl column instead of a standard C18) to improve the separation of Butyl-THC from matrix interferences.[5]
-
-
High Matrix Loading: Injecting too much of a "dirty" sample can overwhelm the ion source.
-
Solution: Dilute the final extract with the initial mobile phase. While this may decrease the on-column concentration of your analyte, it can significantly reduce the concentration of interfering components, leading to an overall improvement in signal-to-noise.[6]
-
Question: My Butyl-THC peak shape is poor (e.g., broad, tailing, or splitting). What should I investigate?
Answer: Poor peak shape can be caused by a variety of factors related to the sample, the LC system, or the column.
Potential Causes and Solutions:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. If a strong solvent is required for solubility, inject a smaller volume.[3]
-
-
Column Overload: Injecting too much analyte or matrix can lead to peak fronting.
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or metal surfaces in the LC system.
-
Column Degradation: The column may be nearing the end of its lifespan or have been contaminated.
-
Solution: Wash the column according to the manufacturer's instructions or replace it with a new one. Using a guard column can help extend the life of the analytical column.
-
Question: I am experiencing low recovery of Butyl-THC. What are the likely reasons?
Answer: Low recovery indicates that the analyte is being lost during the sample preparation process.
Potential Causes and Solutions:
-
Inefficient Extraction: The chosen extraction solvent or pH may not be optimal for the highly lipophilic Butyl-THC.
-
Adsorption to Surfaces: Butyl-THC can adsorb to plasticware or glassware.
-
Solution: Use silanized glassware or low-adsorption polypropylene tubes.[9] Adding a small amount of a non-ionic surfactant to the reconstitution solvent can sometimes help.
-
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely remove Butyl-THC from the SPE sorbent.
-
Solution: Increase the strength or volume of the elution solvent. Ensure the sorbent does not go dry before the elution step if critical for the method.
-
Frequently Asked Questions (FAQs)
What is a suitable internal standard for Butyl-THC analysis?
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as Butyl-THC-d3. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[11] If a SIL-IS for Butyl-THC is not available, a close structural analog that is not present in the samples could be considered, but this will require more rigorous validation to ensure it adequately tracks the analyte's behavior.
Which sample preparation technique is best for Butyl-THC in plasma?
The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a fast and simple method but often results in the least clean extract, which can lead to significant matrix effects.[4] It may be suitable for screening purposes or if the analyte concentration is high. Acetonitrile is a common precipitation solvent.[12]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT and is well-suited for lipophilic compounds like Butyl-THC.[5][9] A common approach involves extraction with a non-polar organic solvent like a hexane/ethyl acetate mixture.[10]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts, leading to the lowest matrix effects and highest sensitivity.[13] A reverse-phase (e.g., C8 or C18) sorbent is typically used for cannabinoids.
What are typical LC-MS/MS parameters for cannabinoid analysis?
-
Liquid Chromatography: A C18 or biphenyl analytical column is commonly used.[5] The mobile phase typically consists of water and methanol or acetonitrile with a small amount of an additive like formic acid or ammonium formate to improve ionization and peak shape.[7][14] A gradient elution is generally employed, starting with a higher aqueous composition and ramping up the organic solvent.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is common for cannabinoids. However, for some matrices, atmospheric pressure chemical ionization (APCI) may be less susceptible to ion suppression. Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions monitored for each analyte to ensure selectivity.[7]
Experimental Protocols
The following are general protocols that should be optimized and validated for the specific matrix and instrumentation used for Butyl-THC analysis.
1. Protein Precipitation (PPT)
-
To 100 µL of sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for injection.
2. Liquid-Liquid Extraction (LLE)
-
To 500 µL of sample in a glass tube, add the internal standard.
-
Add 500 µL of an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.0).[9]
-
Add 2.5 mL of an extraction solvent (e.g., 80:20 hexane:ethyl acetate).[5]
-
Cap and mix thoroughly (e.g., rotate for 15 minutes).
-
Centrifuge at >3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject.
3. Solid-Phase Extraction (SPE)
-
Precondition a reverse-phase SPE cartridge (e.g., C18, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the sample (pre-treated as necessary, e.g., by adding buffer and internal standard).
-
Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 40% methanol in water) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute Butyl-THC with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in the other methods.
Data Presentation
The following tables present illustrative data for THC and its metabolites from the literature. Note: These values are examples and the actual recovery and matrix effects for Butyl-THC must be determined experimentally during method validation.
Table 1: Example Recovery Data for Cannabinoids in Plasma
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| Δ9-THC | Protein Precipitation | >85% | [12] |
| 11-OH-THC | Protein Precipitation | >85% | [12] |
| THC-COOH | Protein Precipitation | >85% | [12] |
| Δ9-THC | Liquid-Liquid Extraction | 92.0% - 96.5% | [15] |
Table 2: Example Matrix Effect Data for Cannabinoids in Plasma
| Analyte | Sample Preparation Method | Matrix Effect (%) | Reference |
| Δ9-THC | Protein Precipitation | -10% to +5% | [12] |
| 11-OH-THC | Protein Precipitation | -8% to +3% | [12] |
| THC-COOH | Protein Precipitation | -12% to -2% | [12] |
Matrix Effect (%) is often calculated as ((Peak Area in post-extraction spiked sample / Peak Area in neat solution) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Visualizations
Caption: General experimental workflow for Butyl-THC analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Evaluation of different strategies to minimize the matrix effects on LC-MS/MS analysis of multiple lipophilic shellfish toxins in both acidic and alkaline chromatographic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing isomerization of Butyl-delta(9)-tetrahydrocannabinol during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Butyl-delta(9)-tetrahydrocannabinol (Butyl-Δ⁹-THC). The primary focus is on preventing its isomerization to Butyl-delta(8)-tetrahydrocannabinol (Butyl-Δ⁸-THC).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Butyl-Δ⁹-THC isomerization during synthesis?
A1: The primary cause of isomerization of Butyl-Δ⁹-THC to its more thermodynamically stable isomer, Butyl-Δ⁸-THC, is exposure to acidic conditions.[1][2][3] This can be initiated by both Lewis acids (e.g., boron trifluoride etherate, aluminum chloride) and protic acids (e.g., p-toluenesulfonic acid) which are often used as catalysts in the cyclization of the precursor, Cannabidibutol (CBDB), to form the tricyclic core of Butyl-Δ⁹-THC.[1][4][5]
Q2: How do reaction temperature and time affect isomerization?
A2: Higher reaction temperatures and longer reaction times generally favor the formation of the thermodynamically more stable Butyl-Δ⁸-THC.[1][5] The synthesis of Butyl-Δ⁹-THC is a kinetically controlled process. Therefore, to maximize the yield of the desired Δ⁹ isomer, it is crucial to employ lower temperatures and shorter reaction times.[5]
Q3: Can the choice of solvent influence the extent of isomerization?
A3: Yes, the solvent can influence the reaction's selectivity. For instance, in the acid-catalyzed cyclization of cannabidiol (the pentyl homolog of CBDB), dichloromethane (CH₂Cl₂) at low temperatures has been shown to favor the formation of Δ⁹-THC, while other solvents like toluene may lead to different isomer ratios.[1][4][5]
Q4: Are there specific catalysts that can minimize isomerization?
A4: Certain catalysts offer better selectivity for the formation of Δ⁹-THC. Organoaluminum-based Lewis acids, such as triisobutylaluminum (iBu₃Al), have been reported to yield high selectivity for Δ⁹-THC with minimal isomerization to Δ⁸-THC.[6] While common catalysts like boron trifluoride etherate (BF₃·OEt₂) can be effective, they often require carefully controlled conditions to prevent significant isomerization.[1][6]
Q5: How can I stabilize Butyl-Δ⁹-THC after synthesis to prevent post-synthetic isomerization?
A5: Post-synthetic isomerization can be minimized by removing any residual acid catalysts from the final product through careful purification. Additionally, a patented method suggests that immediate sulfonylation of Δ⁹-THC after its formation can impart stability and prevent isomerization.[7] Storage in a cool, dark, and inert environment is also recommended.
Q6: What analytical techniques are suitable for quantifying the ratio of Butyl-Δ⁹-THC to Butyl-Δ⁸-THC?
A6: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the quantitative analysis of THC isomers.[8][9][10] It is crucial to achieve good chromatographic separation of the isomers for accurate quantification.[8][11] Note that derivatization with certain reagents for GC-MS analysis, such as perfluoroacid anhydrides in combination with perfluoroalcohols, can induce isomerization of Δ⁹-THC to Δ⁸-THC.
Troubleshooting Guides
Problem 1: Low yield of Butyl-Δ⁹-THC with a significant amount of Butyl-Δ⁸-THC impurity.
| Potential Cause | Troubleshooting Step |
| Excessive Acid Catalyst | Reduce the molar equivalent of the acid catalyst. Titrate the catalyst to determine the optimal amount for cyclization without promoting excessive isomerization. |
| High Reaction Temperature | Perform the reaction at a lower temperature. For instance, if using BF₃·OEt₂, conduct the reaction at 0°C or below.[5] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material (CBDB) is consumed to prevent over-isomerization. |
| Inappropriate Catalyst | Consider using a more selective catalyst, such as triisobutylaluminum, which has been shown to favor the formation of Δ⁹-THC.[6] |
Problem 2: Formation of other isomeric impurities besides Butyl-Δ⁸-THC.
| Potential Cause | Troubleshooting Step |
| Non-selective cyclization | The acid-catalyzed cyclization of CBDB can also lead to the formation of iso-THC isomers.[1][5] The choice of catalyst and solvent system is critical. Refer to literature to identify conditions that minimize the formation of these byproducts.[1][5] |
| Complex reaction mixture | Simplify the reaction by using a milder catalyst or by exploring alternative synthetic routes that do not rely on strong acid catalysis. |
Quantitative Data on Isomerization
The following table summarizes the product distribution from the acid-catalyzed cyclization of cannabidiol (CBD), which is analogous to the cyclization of cannabidibutol (CBDB). This data illustrates how different reaction conditions can influence the ratio of Δ⁹-THC to its isomers.
| Catalyst | Solvent | Temperature (°C) | Time (h) | CBD (%) | Δ⁹-THC (%) | Δ⁸-THC (%) | Other Isomers (%) |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 6 | 25 | 52 | 23 | 0 |
| BF₃·OEt₂ | Toluene | 0 | 6 | 36 | 26 | 38 | 0 |
| TMSOTf | Toluene | -10 | 6 | 12 | 75 | 13 | 0 |
| pTSA | Toluene | 25 | 6 | 0 | 10 | 90 | 0 |
| CSA | Toluene | 25 | 6 | 39 | 61 | 0 | 0 |
Data adapted from a study on the cyclization of CBD.[1][4] The trends are expected to be similar for the butyl homolog.
Experimental Protocols
Protocol 1: Synthesis of Butyl-Δ⁹-THC via Acid-Catalyzed Cyclization of Cannabidibutol (CBDB)
This protocol is adapted from the synthesis of Δ⁹-THC from CBD.
Materials:
-
Cannabidibutol (CBDB)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve CBDB in anhydrous CH₂Cl₂ (e.g., 1 gram of CBDB in 15 mL of CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -5°C using an ice-salt bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (approximately 1 equivalent) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable chromatographic method. The reaction is typically complete within 20-30 minutes.
-
Once the CBDB is consumed, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using flash chromatography or preparative HPLC to isolate Butyl-Δ⁹-THC.
Protocol 2: Purification of Butyl-Δ⁹-THC using Preparative HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column suitable for preparative scale
-
Mobile phase: A mixture of methanol and water or acetonitrile and water
-
Crude Butyl-Δ⁹-THC dissolved in the mobile phase
Procedure:
-
Dissolve the crude Butyl-Δ⁹-THC in a minimal amount of the mobile phase.
-
Set up the preparative HPLC system with the C18 column and equilibrate the column with the mobile phase.
-
Inject the dissolved crude product onto the column.
-
Run a gradient or isocratic elution method to separate the different isomers. Monitor the separation at a suitable UV wavelength (e.g., 228 nm).
-
Collect the fractions corresponding to the Butyl-Δ⁹-THC peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Butyl-Δ⁹-THC.
-
Verify the purity of the final product using analytical HPLC or GC-MS.
Visualizations
Caption: Acid-catalyzed cyclization of CBDB to Butyl-Δ⁹-THC and subsequent isomerization.
Caption: General experimental workflow for Butyl-Δ⁹-THC synthesis and purification.
Caption: Troubleshooting decision tree for high Butyl-Δ⁸-THC isomerization.
References
- 1. Synthesis of (-)-Δ9-trans-Tetrahydrocannabinol - Stereocontrol via Mo-catalyzed Asymmetric Allylic Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US8106244B2 - Process for production of delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Butyl-delta(9)-tetrahydrocannabinol Research Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with Butyl-delta(9)-tetrahydrocannabinol (Butyl-d9-THC) research samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in synthetic Butyl-d9-THC samples?
A1: Synthetic Butyl-d9-THC samples can contain several types of contaminants arising from the synthesis process, degradation, or improper handling. These include:
-
Isomeric Impurities: Positional isomers such as Butyl-delta(8)-THC are common due to the thermodynamic stability of the delta-8 isomer, which can be formed under acidic conditions used in synthesis.[1][2] Other isomers, including cis/trans isomers and abnormal THC structures, can also be present as byproducts.
-
Unreacted Starting Materials and Reagents: Residual amounts of precursors like butyl-resorcinolic acid and the terpene reactant can remain in the final product if purification is incomplete. Catalysts, such as p-toluenesulfonic acid, may also be present.
-
Solvent Residues: Organic solvents used during synthesis and purification (e.g., heptane, ethanol, methanol, acetonitrile) can be retained in the final sample.[3]
-
Degradation Products: Exposure to heat, light, or air can cause Butyl-d9-THC to degrade.[1][4] The primary degradation products are the corresponding butyl-cannabinol (Butyl-CBN) through oxidation and Butyl-delta(8)-THC through isomerization.[1]
-
Microbial and Environmental Contaminants: While less common in synthetic samples compared to plant-derived cannabinoids, contamination with bacteria, fungi, heavy metals, and pesticides can occur through poor handling, contaminated reagents, or unclean laboratory environments.[5]
Q2: How can I detect contaminants in my Butyl-d9-THC sample?
A2: Several analytical techniques can be employed to detect and quantify contaminants in your Butyl-d9-THC sample. The choice of method depends on the suspected contaminant.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): This is a primary method for quantifying Butyl-d9-THC and its isomers. It has the advantage of not requiring derivatization and can separate thermally labile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts of contaminants, including residual starting materials, byproducts, and degradation products.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile contaminants, such as residual solvents and some synthesis byproducts. However, it often requires derivatization of cannabinoids to prevent thermal degradation in the injector port.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the primary compound and any significant impurities, helping to definitively identify isomeric byproducts.
Q3: What are the potential impacts of these contaminants on my research?
A3: Contaminants can have significant and varied impacts on your experimental results:
-
Altered Pharmacological Activity: Isomeric impurities like Butyl-delta(8)-THC may have different binding affinities for cannabinoid receptors, leading to unexpected or altered biological responses in your assays.[9]
-
Inaccurate Quantification: The presence of impurities can lead to an overestimation of the concentration of Butyl-d9-THC, resulting in incorrect dosing and inaccurate interpretation of dose-response relationships.
-
Reduced Stability: The presence of acidic or basic residues can accelerate the degradation of Butyl-d9-THC into other compounds.
Q4: How should I store my Butyl-d9-THC samples to minimize degradation?
A4: To minimize degradation, Butyl-d9-THC should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If in solution, use a high-purity, anhydrous solvent.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent biological activity in experiments.
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurities | 1. Analyze the sample using HPLC or LC-MS/MS to identify and quantify any isomeric impurities, such as Butyl-delta(8)-THC. 2. Compare the purity of different batches of your Butyl-d9-THC. 3. If significant isomer contamination is found, purify the sample using techniques like flash chromatography or preparative HPLC. |
| Presence of Other Psychoactive Contaminants | 1. Use a broad-spectrum analytical method like LC-MS/MS or GC-MS to screen for other unexpected cannabinoids or psychoactive compounds. |
| Degradation of the Sample | 1. Re-analyze the purity of your working stock solution to check for degradation products like Butyl-CBN. 2. Review your sample handling and storage procedures to ensure they minimize exposure to light, heat, and air. |
Problem 2: Poor reproducibility of results between different batches of Butyl-d9-THC.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability in Purity | 1. Obtain a Certificate of Analysis (CoA) for each batch and compare the purity and impurity profiles. 2. Independently verify the purity of each new batch using a validated analytical method (e.g., HPLC-UV) before use. |
| Contamination with Residual Solvents | 1. Analyze a sample of each batch using headspace GC-MS to identify and quantify residual solvents. 2. If high levels of solvents are present, consider removing them under high vacuum. |
Problem 3: Evidence of cytotoxicity or other off-target effects in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Heavy Metal Contamination | 1. If the synthesis route or starting materials suggest potential heavy metal contamination, analyze the sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). |
| Residual Acid or Base from Synthesis | 1. Check the pH of your stock solution. 2. If necessary, neutralize the sample or re-purify it to remove catalytic residues. |
Data Presentation
Table 1: Common Contaminants in Butyl-d9-THC and Recommended Analytical Methods
| Contaminant Type | Specific Examples | Recommended Analytical Method(s) |
| Isomeric Impurities | Butyl-delta(8)-THC, Butyl-delta(10)-THC, cis/trans isomers | HPLC-UV/DAD, LC-MS/MS, NMR |
| Synthesis-Related Impurities | Butyl-resorcinolic acid, terpene precursors, bisalkylated byproducts | LC-MS/MS, GC-MS |
| Residual Solvents | Heptane, Ethanol, Methanol, Acetonitrile | Headspace GC-MS |
| Degradation Products | Butyl-Cannabinol (Butyl-CBN) | HPLC-UV/DAD, LC-MS/MS |
| Heavy Metals | Lead, Mercury, Cadmium, Arsenic | ICP-MS |
| Pesticides | Varies depending on source of starting materials | LC-MS/MS, GC-MS/MS |
| Microbial Contaminants | Bacteria, Molds | Plating and culture, PCR |
Experimental Protocols
Protocol 1: Purity Assessment of Butyl-d9-THC by HPLC-UV
Objective: To determine the purity of a Butyl-d9-THC sample and identify the presence of major isomeric impurities.
Materials:
-
Butyl-d9-THC sample
-
Reference standards for Butyl-d9-THC and Butyl-delta(8)-THC
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the Butyl-d9-THC sample in a known volume of acetonitrile to a final concentration of approximately 1 mg/mL. Prepare a series of dilutions for a calibration curve using the reference standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 70% B), and run a gradient to increase the percentage of B over time to elute all compounds.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 228 nm
-
-
Analysis: Inject the prepared samples and standards. Identify the peaks based on the retention times of the reference standards.
-
Quantification: Calculate the purity of the sample by determining the peak area of Butyl-d9-THC as a percentage of the total peak area of all detected compounds. Quantify any identified impurities using their respective calibration curves.
Protocol 2: Screening for Residual Solvents by Headspace GC-MS
Objective: To identify and semi-quantify residual solvents in a Butyl-d9-THC sample.
Materials:
-
Butyl-d9-THC sample
-
Headspace vials
-
GC-MS system with a headspace autosampler
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the Butyl-d9-THC sample (e.g., 10-20 mg) directly into a headspace vial.
-
GC-MS Conditions:
-
Incubation: Incubate the vial at an elevated temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow volatile solvents to partition into the headspace.
-
Injection: Automatically inject a sample of the headspace gas into the GC inlet.
-
GC Column: A column suitable for volatile organic compounds (e.g., a wax or a low-polarity column).
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to separate the solvents.
-
MS Detection: Scan a wide mass range (e.g., m/z 35-350) to detect a variety of potential solvents.
-
-
Analysis: Identify the detected peaks by comparing their mass spectra to a reference library (e.g., NIST).
Visualizations
Caption: Workflow of Butyl-d9-THC synthesis and potential points of contamination.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Impact of an isomeric contaminant on a cannabinoid signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adulteration of low‐delta‐9‐tetrahydrocannabinol products with synthetic cannabinoids: Results from drug checking services - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unodc.org [unodc.org]
- 5. This compound | 60008-00-6 | Benchchem [benchchem.com]
- 6. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 8. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing poor solubility of Butyl-delta(9)-tetrahydrocannabinol in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC), also known as Δ9-tetrahydrocannabutol (Δ9-THCB). The focus is on addressing the challenges associated with its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (Butyl-THC or THCB) is a homologue of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa. It is characterized by a butyl side chain instead of the pentyl side chain found in THC.[1] Like other cannabinoids, Butyl-THC is a lipophilic molecule with very low solubility in aqueous solutions.[2][3] This poor water solubility presents significant challenges for in vitro and in vivo studies, as it can lead to precipitation in aqueous buffers, inaccurate dosing, and low bioavailability.[4]
Q2: What is the aqueous solubility of Butyl-THC?
Precise quantitative data for the aqueous solubility of Butyl-THC is limited in publicly available literature. However, its structural similarity to THC, which has an aqueous solubility of approximately 2.8 mg/L at 23°C, suggests that Butyl-THC also has very low water solubility.[5][6] Data from commercial suppliers indicates that while Butyl-THC is soluble in organic solvents like DMF and DMSO, its solubility in a mixture of DMF and phosphate-buffered saline (PBS) at pH 7.2 (1:3 ratio) is only 0.25 mg/mL, highlighting its poor aqueous compatibility.[7]
Q3: What are the most common strategies to improve the aqueous solubility of Butyl-THC?
Several formulation strategies can be employed to enhance the aqueous solubility and dispersibility of lipophilic cannabinoids like Butyl-THC. These include:
-
Co-solvents: Using water-miscible organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or polyethylene glycol (PEG) can increase the solubility of Butyl-THC in aqueous media. However, the concentration of these co-solvents must be carefully controlled to avoid cellular toxicity in biological assays.
-
Surfactant-based systems: Micelles and emulsions formed using surfactants can encapsulate Butyl-THC, improving its dispersion in aqueous solutions.
-
Lipid-based formulations: These include nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs) that encapsulate the cannabinoid in a lipid core, rendering it dispersible in aqueous environments.[8][9]
-
Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like Butyl-THC, thereby increasing their aqueous solubility.[5][10]
-
Solid dispersions: Dispersing Butyl-THC in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate in aqueous media.
Q4: Can I use the same formulation protocols for Butyl-THC as for THC or CBD?
While the general principles and formulation strategies are similar for most cannabinoids, direct application of protocols for THC or CBD to Butyl-THC may require optimization. Due to the difference in the alkyl side chain, there might be subtle differences in its interaction with excipients. It is recommended to start with established protocols for THC or CBD as a baseline and then systematically optimize parameters such as drug-to-excipient ratios, solvent selection, and processing conditions for Butyl-THC.
Troubleshooting Guides
Issue 1: Precipitation of Butyl-THC upon dilution of a stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| The concentration of Butyl-THC exceeds its solubility limit in the final aqueous buffer. | 1. Decrease the final concentration of Butyl-THC. 2. Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final solution, while being mindful of its potential effects on the experimental system. 3. Consider using a formulation approach such as cyclodextrin complexation or a nanoemulsion to increase the apparent solubility. |
| The stock solution was not properly mixed with the aqueous buffer. | 1. Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion. 2. Avoid adding the aqueous buffer directly to the concentrated stock solution. |
| The pH of the buffer affects the solubility. | Although cannabinoids are generally neutral, extreme pH values can affect their stability and solubility. Ensure the pH of your buffer is within a stable range for cannabinoids (typically around neutral pH). |
| The temperature of the solution has decreased, causing the compound to precipitate. | Some compounds are less soluble at lower temperatures. Ensure that the temperature of the solution is maintained, especially if stock solutions were stored at low temperatures. Allow the stock solution to come to room temperature before use. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution or precipitation of Butyl-THC leading to inaccurate dosing. | 1. Visually inspect the final solution for any signs of precipitation or cloudiness before each experiment. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Use a solubilization technique (e.g., nanoemulsion, cyclodextrin complex) to ensure a homogenous dispersion of Butyl-THC in the assay medium. |
| Adsorption of Butyl-THC to plasticware. | Cannabinoids are known to adsorb to plastic surfaces, which can reduce the effective concentration in your experiment. Whenever possible, use glass or low-binding plasticware. |
| Degradation of Butyl-THC in the formulation or assay medium. | Cannabinoids can be sensitive to light and oxidation. Prepare solutions fresh and protect them from light. Consider the use of antioxidants in your formulation if stability is a concern. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Concentration | Reference |
| DMF | 50 mg/mL | [7] |
| DMSO | 60 mg/mL | [7] |
| Ethanol | 35 mg/mL | [7] |
| Methanol | 30 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Butyl-THC Nanoemulsion (Adapted from CBD protocols)
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion to enhance the dispersibility of Butyl-THC in aqueous solutions.[11][12]
Materials:
-
This compound (Butyl-THC)
-
Medium-chain triglyceride (MCT) oil (or another suitable carrier oil)
-
Polysorbate 80 (Tween 80) or another non-ionic surfactant
-
Ethanol
-
Purified water
-
Magnetic stirrer with heating plate
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation:
-
Dissolve the desired amount of Butyl-THC in a minimal amount of ethanol.
-
Add the MCT oil to the Butyl-THC/ethanol solution.
-
Gently heat the mixture to 40-50°C while stirring to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, add the surfactant (e.g., Tween 80) to purified water.
-
Heat the aqueous phase to 40-50°C while stirring.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring.
-
Once the two phases are combined, subject the mixture to high-shear homogenization or ultrasonication. The duration and intensity will need to be optimized to achieve the desired droplet size (typically <200 nm for a nanoemulsion).
-
-
Characterization (Optional but Recommended):
-
Measure the particle size and polydispersity index (PDI) of the nanoemulsion using dynamic light scattering (DLS).
-
Assess the stability of the nanoemulsion over time by monitoring for any changes in particle size, PDI, or visual appearance (e.g., phase separation).
-
Protocol 2: Cyclodextrin Complexation of Butyl-THC (Adapted from THC protocols)
This protocol outlines a method for preparing a Butyl-THC/cyclodextrin inclusion complex to improve its aqueous solubility.[8]
Materials:
-
This compound (Butyl-THC)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin
-
Ethanol
-
Purified water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Cyclodextrin Solution:
-
Dissolve the HP-β-CD in purified water with stirring. The concentration will depend on the desired molar ratio of Butyl-THC to cyclodextrin.
-
-
Preparation of Butyl-THC Solution:
-
Dissolve the Butyl-THC in a minimal amount of ethanol.
-
-
Complexation:
-
Slowly add the Butyl-THC solution to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Solvent Removal (Optional):
-
If a solid powder is desired, the ethanol and water can be removed by freeze-drying (lyophilization).
-
-
Solubility Assessment:
-
The apparent solubility of the Butyl-THC in the final aqueous solution can be determined by filtering the solution and analyzing the filtrate for Butyl-THC concentration using a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: Workflow for enhancing the aqueous solubility of Butyl-THC.
Caption: Simplified signaling pathway of Butyl-THC via cannabinoid receptors.
References
- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. Are Cannabinoids Water-Soluble? - Synergy Life Science [synergylifescience.com]
- 3. Perspectives on Challenges in Cannabis Drug Delivery Systems: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrocannabinol | C21H30O2 | CID 16078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Preparation and Characterization of Lyophilized Cyclodextrin Complexes" by Sampada Bhaskar Upadhye [egrove.olemiss.edu]
- 8. Why “Water-Soluble THC” Isn’t Accurate and Why That Matters - Northern Diversified Solutions [northerndiversified.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Nanoemulsion Formulation to Improve Intestinal Absorption of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
Interference from other cannabinoids in Butyl-delta(9)-tetrahydrocannabinol analysis.
Welcome to the Technical Support Center for the analysis of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the analytical challenges posed by cannabinoid isomers and homologs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
The primary challenges in Butyl-THC analysis stem from its structural similarity to other cannabinoids, particularly its isomers and homologs. This can lead to co-elution in chromatographic separations and similar fragmentation patterns in mass spectrometry, making accurate identification and quantification difficult.[1][2] The increasing variety of synthetic and natural cannabinoids in various products further complicates analysis.
Q2: Which analytical techniques are most suitable for Butyl-THC analysis?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common and effective techniques.[3][4] LC-MS/MS is particularly powerful for resolving co-eluting compounds due to its ability to use specific precursor-to-product ion transitions for identification and quantification.[2][3] Ultra-performance convergence chromatography (UPC²) has also been shown to provide good separation of various cannabinoids.
Q3: How can I differentiate Butyl-THC from its isomers, like Delta-8-THC and Delta-10-THC?
Chromatographic separation is key. Method development should focus on optimizing the stationary phase, mobile phase composition, and gradient to achieve baseline separation of the isomers.[5] Tandem mass spectrometry (MS/MS) can further distinguish isomers by identifying unique fragment ions, even if they co-elute.[2]
Q4: Where can I find mass spectral data for Butyl-THC?
Public and commercial spectral libraries are valuable resources. For instance, the Cayman Spectral Library offers a free, searchable GC-MS spectral database for a wide range of forensic drug standards.[6] While specific spectra for Butyl-THC may be limited, the mass spectra of Butyl-THC and its related compounds (Butyl-CBD and Butyl-CBN) are analogous to their propyl and pentyl homologs, which can aid in preliminary identification.[1][7]
Q5: Is method validation necessary for Butyl-THC analysis?
Yes, comprehensive method validation is crucial to ensure the accuracy and reliability of your results, especially when dealing with complex matrices or when the analysis is for regulatory purposes.[8][9] Validation should assess parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during Butyl-THC analysis.
Issue 1: Poor Chromatographic Resolution or Co-elution of Peaks
Question: I am observing poor separation between Butyl-THC and other cannabinoids, leading to co-eluting peaks. How can I improve the resolution?
Answer:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Adjust the mobile phase composition and gradient. For reverse-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact selectivity.[5][10]
-
Stationary Phase: Experiment with different column chemistries. A C18 column is a common starting point, but other phases like phenyl-hexyl or biphenyl may offer different selectivity for cannabinoids.
-
Temperature: Column temperature can affect retention times and peak shapes. Experiment with different temperatures to improve separation.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase run time.
-
-
Consider Alternative Chromatographic Techniques: If HPLC is not providing adequate separation, consider using GC-MS, as the separation mechanism is different and may resolve the co-eluting compounds.[4] Ultra-performance convergence chromatography (UPC²) is another powerful technique for cannabinoid separation.
-
Utilize Tandem Mass Spectrometry (MS/MS): Even with co-elution, MS/MS can provide specificity by monitoring unique precursor-to-product ion transitions for each analyte.[2]
Issue 2: Inaccurate Quantification of Butyl-THC
Question: My quantitative results for Butyl-THC are inconsistent or seem inaccurate. What could be the cause?
Answer:
-
Matrix Effects: The sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.
-
Solution: Use an isotopically labeled internal standard (e.g., Butyl-THC-d3) to compensate for matrix effects. Perform a matrix effect study during method validation. Sample preparation techniques like solid-phase extraction (SPE) can also help to clean up the sample and reduce matrix interference.
-
-
Co-eluting Interferences: A co-eluting compound with a similar mass-to-charge ratio can contribute to the signal of your target analyte, leading to overestimation.
-
Solution: Improve chromatographic separation as described in "Issue 1". If separation is not possible, use high-resolution mass spectrometry (HRMS) to differentiate between the analyte and the interference based on their exact masses.
-
-
Calibration Issues: An improperly prepared or degraded calibration curve will lead to inaccurate quantification.
-
Solution: Prepare fresh calibration standards from a certified reference material. Ensure the calibration range covers the expected concentration of Butyl-THC in your samples.
-
Issue 3: Difficulty in Mass Spectral Interpretation and Compound Identification
Question: I am having trouble confirming the identity of Butyl-THC based on its mass spectrum. How can I be more confident in my identification?
Answer:
-
Compare with Reference Spectra: Whenever possible, compare the acquired mass spectrum with a known reference spectrum from a spectral library or a certified reference standard.[6]
-
Analyze Fragmentation Patterns: The fragmentation of cannabinoids often follows predictable pathways. The mass spectra of Butyl-THC are analogous to those of its corresponding propyl and pentyl homologs.[1][7] Look for characteristic fragment ions. For example, the fragmentation of many cannabinoids involves the loss of a methyl group and a retro-Diels-Alder reaction.[11][12]
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the precursor and fragment ions, which can be used to calculate the elemental composition and confirm the identity of the compound with high confidence.
-
Derivatization for GC-MS: For GC-MS analysis, derivatization of cannabinoids can improve their volatility and chromatographic behavior, and can also produce characteristic fragment ions that aid in identification.[13][14]
Quantitative Data Summary
The following table summarizes typical mass-to-charge ratios (m/z) for Δ9-THC and its homologs, which can be used as a reference for identifying Butyl-THC, as its fragmentation is analogous.
| Cannabinoid Homolog | Molecular Weight | Precursor Ion [M+H]+ | Common Fragment Ions (m/z) |
| Δ9-Tetrahydrocannabivarin (THCV) | 286.4 | 287.2 | 231, 193, 135 |
| Butyl-Δ9-tetrahydrocannabinol (Butyl-THC) | 300.4 | 301.2 | Analogous to others (e.g., 245, 207) |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | 314.5 | 315.2 | 259, 231, 193 |
| Δ9-Tetrahydrocannabiphorol (THCP) | 342.5 | 343.3 | 287, 259, 219 |
Note: Specific fragment ions for Butyl-THC may vary depending on the ionization technique and collision energy. The values for Butyl-THC are predicted based on the analogous fragmentation of its homologs.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Cannabinoids
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
For solid samples (e.g., plant material), perform an extraction using a suitable solvent like methanol or a mixture of methanol and chloroform.
-
For liquid samples (e.g., plasma, urine), a protein precipitation step with a solvent like acetonitrile may be necessary, followed by centrifugation.
-
Solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 70-80% B, increase to 95-100% B over several minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for cannabinoids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the optimal precursor ion (typically [M+H]+) and at least two product ions for each analyte. The most intense transition is used for quantification (quantifier), and the other(s) for confirmation (qualifier).
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
Visualizations
References
- 1. IDENTIFICATION OF BUTYL CANNABINOIDS IN MARIJUANA | Semantic Scholar [semanticscholar.org]
- 2. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of Butyl Cannabinoids in Marijuana [store.astm.org]
- 8. Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products | Labcompare.com [labcompare.com]
- 9. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the butyl homologues of delta1-tetrahydrocannabinol, cannabinol and cannabidiol in samples of cannabis by combined gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cannabissciencetech.com [cannabissciencetech.com]
Optimizing extraction efficiency of Butyl-delta(9)-tetrahydrocannabinol from complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC) from complex samples. Given that Butyl-THC is a less-studied homolog of Δ⁹-THC, the following guidance is based on established principles for cannabinoid extraction, which serve as a robust starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Butyl-THC from complex samples?
A1: The choice of extraction method depends heavily on the sample matrix, desired purity, and scale of the operation. The most common and effective methods include:
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂ as a solvent. It is highly tunable, safe, and efficient for extracting cannabinoids from plant material, leaving behind no toxic residual solvents.[1][2]
-
Solvent-Based Extraction: Methods like maceration, Soxhlet, and ultrasound-assisted extraction (UAE) use organic solvents such as ethanol, butane, or hexane.[3][4] Ethanol is a popular choice due to its efficiency in recovering both acidic and neutral cannabinoids.[3]
-
Solid-Phase Extraction (SPE): Ideal for cleaning up and concentrating Butyl-THC from complex biological matrices like blood, urine, or oral fluid prior to analysis.[5] It offers high recovery and cleaner extracts compared to liquid-liquid extraction.[6]
-
Liquid-Liquid Extraction (LLE): A conventional method used to separate cannabinoids from aqueous samples (like blood serum) into an immiscible organic solvent.[7][8]
Q2: What are the critical parameters to optimize for maximizing Butyl-THC extraction efficiency?
A2: Optimizing extraction requires careful control of several parameters. Key factors include the choice of solvent, temperature, pressure (for SFE), extraction time, and the sample-to-solvent ratio.[9][10] For SFE, tuning temperature and pressure alters the solvating power of CO₂, allowing for selective extraction.[1][11] For solvent-based methods, the polarity of the solvent is crucial; non-polar solvents are effective for neutral cannabinoids, while more polar solvents like ethanol are better for their acidic precursors.[12]
Q3: How does the sample matrix influence the choice of extraction method?
A3: The complexity of the sample matrix is a primary consideration.
-
Plant Material: For cannabis flower or biomass, SFE is highly effective at producing a high-purity extract.[13] Solvent-based methods like ethanol extraction are also widely used for large-scale processing.[14] Proper preparation, such as grinding the material, increases surface area and improves efficiency.[9]
-
Biological Fluids (Blood, Urine, Oral Fluid): These matrices require extensive cleanup to remove interferences. SPE is the preferred method for its ability to isolate and concentrate cannabinoids with high recovery rates.[6][15][16] LLE is also a viable, though often more labor-intensive, option.[7]
-
Edibles, Oils, and Waxes: These matrices often require a liquid-liquid extraction or a solvent extraction step followed by cleanup procedures like winterization to remove fats and waxes.[17]
Q4: What are the common challenges and pitfalls in Butyl-THC extraction?
A4: Researchers may encounter several issues:
-
Low Yield: Can result from non-optimized parameters, improper sample preparation, or using a solvent with poor solubility for Butyl-THC.[10]
-
Co-extraction of Impurities: Compounds like chlorophyll and plant waxes can be co-extracted, especially with polar solvents like ethanol at room temperature.[14] This necessitates post-extraction purification steps.
-
Analyte Degradation: Cannabinoids can degrade when exposed to high temperatures, light, or air.[3] For instance, heat can cause decarboxylation of acidic cannabinoids.[3]
-
Poor Reproducibility: Often caused by sample inhomogeneity or inconsistencies in the extraction protocol.[18]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | Ensure plant material is adequately dried and ground to a consistent, fine particle size to maximize surface area for solvent penetration.[9] For biological samples, ensure proper protein precipitation or hydrolysis. |
| Suboptimal Solvent Choice | The polarity of Butyl-THC is similar to THC. Use non-polar solvents for decarboxylated forms and more polar solvents like ethanol for acidic forms.[12] Consider using a mixture of polar and non-polar solvents to enhance yield.[3] |
| Incorrect SFE Parameters | For Supercritical Fluid Extraction (SFE), optimize pressure and temperature. Higher pressures generally increase solvent density and extraction yield.[1][13] Refer to the data tables for starting parameters from related cannabinoid studies. |
| Insufficient Extraction Time | Ensure the extraction time is long enough for the solvent to thoroughly penetrate the matrix. For SFE, an optimal time is often around 2-3 hours.[13][19] |
| Inadequate Sample-to-Solvent Ratio | A low solvent volume may lead to saturation and incomplete extraction. Increasing the sample-to-solvent ratio can significantly improve yields.[20] |
Issue 2: Extract Contamination (Chlorophyll, Waxes, Lipids)
| Potential Cause | Troubleshooting Steps |
| High Extraction Temperature | Higher temperatures can increase the extraction of undesirable compounds. For ethanol extraction, performing the process at cold temperatures (-20°C to -40°C) can minimize the co-extraction of waxes and chlorophyll.[14][20] |
| Inappropriate Solvent Polarity | Polar solvents like room-temperature ethanol will co-extract water-soluble compounds like chlorophyll.[14] Using a non-polar solvent (e.g., butane, hexane) or cold ethanol can prevent this. |
| Lack of Post-Extraction Cleanup | Implement post-extraction purification steps. Winterization (dissolving the extract in ethanol, freezing it, and filtering) is effective for removing fats and waxes. Chromatography can be used for further purification.[9] |
Issue 3: Poor Reproducibility and Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Sample Inhomogeneity | The distribution of cannabinoids in plant material can be highly variable.[18] Homogenize the entire sample batch thoroughly before taking aliquots for extraction. |
| Inconsistent Protocol Execution | Ensure all parameters (time, temperature, volumes, flow rates) are precisely controlled and documented for each run. Automation can help minimize human error.[7] |
| Matrix Effects in Analysis | Co-extracted matrix components can interfere with analytical quantification (e.g., LC-MS/MS). Use internal standards (deuterated analogs) and perform matrix effect studies.[21] Ensure SPE cleanup is sufficient to remove interfering substances. |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) from Plant Material
This protocol is adapted from methodologies for THC and other cannabinoids and serves as a starting point for Butyl-THC.[1][19]
-
Sample Preparation:
-
Dry cannabis plant material to a moisture content of <10%.
-
Grind the material to a fine, consistent particle size (e.g., 0.5 mm).
-
Accurately weigh 10-15 g of the ground material and place it into the SFE extraction vessel.[19]
-
-
SFE System Setup:
-
Extraction:
-
Pressurize the system with CO₂ to the setpoint.
-
Initiate the CO₂ (and co-solvent, if used) flow through the extraction vessel.
-
Run the extraction for a predetermined time (e.g., 2-3 hours).[13][19]
-
Collect the extract in a series of separators configured at decreasing pressures and temperatures to fractionate the extracted compounds.
-
-
Post-Extraction:
-
Depressurize the system safely.
-
Collect the raw extract from the separators.
-
Concentrate the extract using a rotary evaporator to remove any residual co-solvent.[19]
-
Protocol 2: Solid-Phase Extraction (SPE) from Blood
This protocol is based on established methods for THC and its metabolites in blood.[23]
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an internal standard solution (e.g., Butyl-THC-d3).
-
Perform protein precipitation by adding 2 mL of cold acetonitrile, vortexing, and centrifuging.[24]
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Dilute the supernatant from step 1 with the equilibration buffer.
-
Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash with a second, stronger solvent if necessary (e.g., 20% methanol in water) to remove moderately polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the Butyl-THC with a non-polar solvent mixture. A common eluent is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v), sometimes with a small amount of acid like acetic acid.[24]
-
Collect the eluate in a clean tube.
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.[15]
-
Quantitative Data Summary
Note: The following data were obtained from studies on THC, CBD, and other major cannabinoids. They should be used as a validated starting point for developing and optimizing Butyl-THC extraction methods.
Table 1: Optimal Supercritical Fluid Extraction (SFE) Parameters for Cannabinoids
| Parameter | Optimized Value | Source(s) |
| Pressure | 235 - 250 bar | [1][13] |
| Temperature | 55 - 60 °C | [11][13] |
| Extraction Time | 2 - 3 hours | [13][19] |
| CO₂ Flow Rate | 15 g/min (pilot scale) | [13] |
| Co-Solvent (Ethanol) | 2 - 5% | [22] |
Table 2: Extraction Efficiency & Recovery Rates for Different Methods
| Method | Analyte(s) | Matrix | Recovery / Efficiency | Source(s) |
| SFE | THC, CBG | Plant Material | Yield of 64.3 g THC/100g raw material | [13][22] |
| Cold Ethanol (-40°C) | THCA | Plant Material | 97.7% efficiency | [20] |
| SPE (Fluorinated Phase) | THC, Carboxy-THC | Whole Blood | > 85% | [24][25] |
| SPE (Oasis PRiME HLB) | THC & metabolites | Oral Fluid | > 75% | [15] |
| Liquid-Liquid Extraction | THC & metabolites | Blood Serum | ~110% (automated system) | [7] |
| Liquid-Liquid Extraction | THC & metabolites | Post-mortem Blood | > 73% | [8] |
Visualized Workflows
Caption: Logical workflow for selecting an appropriate extraction method for Butyl-THC.
Caption: Experimental workflow for Supercritical Fluid Extraction (SFE).
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
References
- 1. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabiscommunitycollege.com [cannabiscommunitycollege.com]
- 3. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pnrjournal.com [pnrjournal.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. floraflex.com [floraflex.com]
- 10. mediabros.store [mediabros.store]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Cannabis Extraction Processes: CO2, Ethanol, and More | Technology Networks [technologynetworks.com]
- 15. waters.com [waters.com]
- 16. biotage.com [biotage.com]
- 17. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cannabissciencetech.com [cannabissciencetech.com]
- 19. Supercritical fluid extraction of cannabinoids [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. waters.com [waters.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Butyl-delta(9)-tetrahydrocannabinol Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the long-term storage of Butyl-delta(9)-tetrahydrocannabinol (Butyl-Δ9-THC) analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
I. Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of Butyl-Δ9-THC standards.
Issue 1: Decreasing Purity of Butyl-Δ9-THC Standard Over Time
Question: My Butyl-Δ9-THC standard, dissolved in methanol, shows decreasing purity in my HPLC-UV analysis even when stored at -20°C. What could be the cause?
Answer: Several factors can contribute to the degradation of Butyl-Δ9-THC standards, even under recommended storage conditions. The primary culprits are exposure to light, temperature fluctuations, and air oxidation. While -20°C is the generally recommended storage temperature, repeated freeze-thaw cycles can accelerate degradation. Additionally, the headspace in your vial contains oxygen, which can lead to oxidative degradation over time. Cannabinol (CBN) is a common oxidative degradation product of Δ9-THC and its analogs.
To troubleshoot this issue, consider the following workflow:
Caption: Troubleshooting workflow for decreasing Butyl-Δ9-THC purity.
Corrective Actions:
-
Minimize Light Exposure: Store standards in amber vials or wrap clear vials in aluminum foil.
-
Reduce Headspace: Aliquot larger volumes of the standard into smaller, appropriately sized vials to minimize the oxygen-to-sample ratio.
-
Inert Gas Overlay: Before sealing, flush the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Limit Freeze-Thaw Cycles: Prepare multiple smaller aliquots from a stock solution to avoid repeatedly warming and cooling the entire standard.
-
Solvent Quality: Ensure the use of high-purity, HPLC-grade solvents. Older or lower-grade solvents may contain impurities that can accelerate degradation.
Issue 2: Appearance of Ghost Peaks in Chromatograms
Question: I am observing unexpected "ghost" peaks in my HPLC chromatograms when analyzing Butyl-Δ9-THC standards, particularly during gradient elution. What are the potential sources?
Answer: Ghost peaks are spurious peaks that can originate from various sources within your HPLC system or sample preparation process. They are a common issue in gradient analysis as impurities can accumulate on the column during the initial, weaker mobile phase and then elute as the solvent strength increases.
Here is a logical approach to identifying the source of ghost peaks:
Caption: A systematic approach to troubleshooting ghost peaks in HPLC.
Troubleshooting Steps:
-
Blank Gradient Run: Run your gradient method without any injection. If ghost peaks are still present, the contamination is likely in your mobile phase or the HPLC system itself.
-
Solvent Purity Check: Inject each of your mobile phase components and the sample diluent separately. This can help identify a contaminated solvent. Always use fresh, HPLC-grade solvents.
-
Sample Preparation Contamination: Be wary of contamination from sample preparation steps. Impurities can be introduced from solvents, buffers, or internal standards.
-
System Contamination: If the above steps do not reveal the source, the contamination may be within the HPLC system (e.g., autosampler, pump, or tubing). A systematic flush with a strong solvent, such as isopropanol, may be necessary.
Issue 3: Peak Tailing or Fronting in Butyl-Δ9-THC Analysis
Question: The chromatographic peak for my Butyl-Δ9-THC standard is exhibiting significant tailing (or fronting). How can I improve the peak shape?
Answer: Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your quantification. These issues can arise from a variety of chemical and physical factors within your chromatographic system.
Common Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Basic analytes can interact with acidic silanol groups on the surface of C18 columns, leading to tailing.
-
Solution: Lower the pH of your mobile phase (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination: A blocked column frit or contamination at the head of the column can distort peak shape.
-
Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column.
-
Common Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning of the separation.
-
Solution: Whenever possible, dissolve your standard in the initial mobile phase.
-
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute your sample.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Butyl-Δ9-THC standards?
A1: For optimal long-term stability, Butyl-Δ9-THC standards should be stored at -20°C or colder in a tightly sealed, amber glass vial to protect from light. To minimize degradation from oxygen and repeated freeze-thaw cycles, it is recommended to aliquot the standard into smaller, single-use vials and overlay the headspace with an inert gas like argon or nitrogen before sealing.
Q2: Which solvent is best for storing Butyl-Δ9-THC standards?
A2: High-purity methanol and acetonitrile are the most common and suitable solvents for storing Butyl-Δ9-THC standards. Both are compatible with reversed-phase HPLC analysis. The choice may depend on the specific analytical method and the solubility of the standard. Always use HPLC-grade or higher purity solvents to avoid introducing contaminants that could accelerate degradation.
Q3: What are the expected degradation products of Butyl-Δ9-THC?
A3: The primary degradation pathways for Δ9-THC and its analogs are oxidation and isomerization. The most common degradation products include:
-
Cannabinol (CBN) analog: Formed through oxidation.
-
Delta-8-THC analog: Formed through isomerization under acidic conditions.
-
Hydroxylated and epoxidized intermediates: May also be formed during the oxidation process.
Identification of these degradation products typically requires mass spectrometry (MS) in addition to UV detection.
Q4: How can I perform a simple stability study on my Butyl-Δ9-THC standard?
A4: A basic stability study can be conducted by storing aliquots of your standard under different conditions (e.g., -20°C protected from light, 4°C protected from light, and room temperature with light exposure). Analyze the purity of each aliquot at regular intervals (e.g., 1 week, 1 month, 3 months) using a validated stability-indicating HPLC-UV method. A stability-indicating method is one that can separate the intact analyte from its degradation products.
III. Data Presentation
The following tables summarize the expected stability of cannabinoid standards under various conditions, based on available literature for related compounds. Note: Specific quantitative data for Butyl-Δ9-THC is limited; this information is provided as a general guideline.
Table 1: Influence of Temperature on Cannabinoid Stability in Solution
| Temperature | Expected Stability | Common Observations |
| -80°C | High | Generally considered the most stable condition for long-term storage. |
| -20°C | Good | Recommended for routine long-term storage; minimal degradation expected over months if protected from light and air.[1][2] |
| 4°C (Refrigerated) | Moderate | Significant degradation can occur over weeks to months.[3] |
| Room Temperature (~22°C) | Low | Rapid degradation can occur, especially with exposure to light and air. |
Table 2: Influence of Light and Air on Δ9-THC Degradation
| Condition | Degradation Pathway | Primary Degradant |
| Exposure to Light | Photo-oxidation | Cannabinol (CBN) analog |
| Exposure to Air (Oxygen) | Oxidation | Cannabinol (CBN) analog |
| Acidic Conditions | Isomerization | Delta-8-THC analog |
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Cannabinoid Analysis
This protocol provides a general framework for a stability-indicating HPLC-UV method suitable for assessing the purity of Butyl-Δ9-THC standards. Method optimization will be required for specific instrumentation and columns.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 70% B
-
1-8 min: 70% to 95% B
-
8-9 min: 95% B
-
9-10 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 5 µL.
Procedure:
-
Prepare a stock solution of Butyl-Δ9-THC in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Inject the working standard and monitor the chromatogram for the main analyte peak and any potential degradation product peaks.
-
To confirm the method is stability-indicating, a forced degradation study should be performed by subjecting the standard to stress conditions (e.g., acid, base, heat, light, oxidation) and demonstrating that the degradation product peaks are resolved from the main analyte peak.
V. Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
Butyl-Δ9-THC, as an analog of Δ9-THC, is expected to exert its biological effects primarily through interaction with cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabis shelf-life: Novel ATR-FTIR solid-state analysis for accelerated aging and stability testing - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Butyl-delta(9)-tetrahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Butyl-delta(9)-tetrahydrocannabinol (Butyl-Δ9-THC). The information presented is based on established and validated methods for the closely related and well-studied compound, delta-9-tetrahydrocannabinol (Δ9-THC), and is intended to serve as a robust starting point for the validation of methods for its butyl analog. The guide details experimental protocols, presents key validation parameters in comparative tables, and includes workflow diagrams to aid in the selection and implementation of the most suitable analytical technique.
Comparison of Analytical Methods
The two most prevalent and reliable techniques for the analysis of cannabinoids, including Butyl-Δ9-THC, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited to different analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For cannabinoid analysis, derivatization is often required to increase the volatility of the analytes.[1][2]
Advantages:
-
High chromatographic resolution.
-
Robust and widely available technology.
-
Well-established derivatization protocols for cannabinoids.
Disadvantages:
-
Derivatization step can add complexity and introduce variability.
-
High temperatures in the GC inlet can lead to the decarboxylation of acidic cannabinoids, potentially altering the analyte profile.[2]
-
Potential for thermal degradation of sensitive analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of THC and its metabolites in biological matrices due to its high selectivity and sensitivity.[3] It allows for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.
Advantages:
-
High sensitivity and selectivity, enabling the detection of low concentrations.[3]
-
No derivatization required, simplifying sample preparation.
-
Suitable for the analysis of both neutral and acidic cannabinoids without degradation.
-
Amenable to high-throughput analysis.
Disadvantages:
-
Matrix effects, such as ion suppression or enhancement, can affect accuracy and require careful management.[4]
-
Higher initial instrument cost compared to GC-MS.
Data Presentation: Performance Comparison
The following tables summarize typical performance characteristics for GC-MS and LC-MS/MS methods based on validated assays for Δ9-THC. These values can be considered as target validation parameters for Butyl-Δ9-THC methods.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.990[5] | > 0.99[6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL - 2.5 ng/mL[7] | 0.5 ng/mL - 2.5 ng/mL[8][9] |
| Accuracy (% Recovery) | 83.5% - 118%[1] | 82.9% - 109%[9] |
| Precision (%RSD) | < 15% | < 15% |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for GC-MS and LC-MS/MS analysis of cannabinoids.
GC-MS Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Perform protein precipitation with an appropriate solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Extract the supernatant with a non-polar solvent (e.g., hexane:ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Heat the mixture to facilitate the reaction.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Column: DB-1 MS (30 m, 0.25 mm id, 0.1 µm film thickness) or similar.[1]
-
Carrier Gas: Helium.[1]
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of cannabinoids.
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Reaction Monitoring (SRM).[1]
LC-MS/MS Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add an internal standard.
-
Condition an SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.[4]
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).[6]
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid.[6]
-
Flow Rate: Optimized for the column dimensions.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method.
Sample Preparation Workflow: Solid-Phase Extraction (SPE)
Caption: A typical solid-phase extraction workflow for biological samples.
References
- 1. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis Method for Tetrahydrocannabinol Isomers in Biological Matrices | National Institute of Justice [nij.ojp.gov]
- 5. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Pharmacological Guide: Butyl-delta(9)-tetrahydrocannabinol vs. Delta-9-tetrahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Butyl-delta(9)-tetrahydrocannabinol (THC-C4) and its well-characterized homolog, Delta-9-tetrahydrocannabinol (THC). The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their interactions with the endocannabinoid system, supported by available experimental data.
Introduction
Delta-9-tetrahydrocannabinol (THC) is the primary psychoactive constituent of Cannabis sativa and has been the subject of extensive pharmacological research.[1] this compound (THC-C4), also known as Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), is a naturally occurring homolog of THC, distinguished by a butyl side chain instead of the pentyl chain found in THC.[2] This structural difference has been shown to influence its pharmacological profile, particularly its binding affinity for cannabinoid receptors. This guide will delve into a comparative analysis of their receptor binding, signal transduction, and physiological effects.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative pharmacological data for THC-C4 and THC, focusing on their binding affinities for the human cannabinoid receptors CB1 and CB2.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| This compound (THC-C4) | 15 | 51 | [2] |
| Delta-9-tetrahydrocannabinol (THC) | 25.1 - 40.7 | 36 | [3] |
Note: Ki values for THC can vary between studies. The range provided reflects data from a meta-analysis and other cited sources.
Pharmacological Effects: A Head-to-Head Comparison
Both THC-C4 and THC are partial agonists at cannabinoid receptors, meaning they bind to and activate the receptors but elicit a submaximal response compared to a full agonist.[2][3]
This compound (THC-C4):
In-vivo studies in mice have demonstrated that THC-C4 exhibits partial agonistic activity towards the CB1 receptor.[2] This interaction is believed to underlie its observed analgesic and anti-inflammatory properties.[2] The metabolism of THC-C4 is similar to that of THC, with major routes including hydroxylation and oxidation to carboxylic acids. However, studies in mice suggest a greater proportion of acidic metabolites are produced from THC-C4 compared to THC.
Delta-9-tetrahydrocannabinol (THC):
THC's pharmacological effects are primarily mediated through its partial agonist activity at both CB1 and CB2 receptors.[1] Its binding to the CB1 receptor in the central nervous system is responsible for its well-known psychoactive effects.[1] THC also exhibits a range of therapeutic properties, including antiemetic, appetite-stimulating, and analgesic effects.[1] In vitro studies have characterized THC as a partial agonist with lower efficacy compared to many synthetic cannabinoids.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for characterizing cannabinoid compounds.
Cannabinoid Receptor Signaling Pathway
Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins, leading to inhibition of adenylate cyclase and activation of the MAPK pathway.
Experimental Workflow for Cannabinoid Characterization
References
- 1. Delta-9-tetrahydrocannabinol and cannabidiol: Separating the chemicals from the “weed,” a pharmacodynamic discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrocannabutol - Wikipedia [en.wikipedia.org]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butyl-delta(9)-tetrahydrocannabinol and Other THC Homologs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Butyl-delta(9)-tetrahydrocannabinol (THC-C4) and other key homologs of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This analysis is based on available experimental data to delineate differences in receptor binding, physiological effects, and underlying cellular mechanisms.
This guide synthesizes data on THC-C4 (also known as THCB), the well-characterized THC, and the emerging homolog Tetrahydrocannabiphorol (THCP), with additional context provided by Tetrahydrocannabivarin (THCV). The information presented is intended to facilitate further research and development in the field of cannabinoid pharmacology.
Receptor Binding Affinity: A Quantitative Comparison
The interaction of THC homologs with cannabinoid receptors, primarily CB1 and CB2, is a key determinant of their physiological activity. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The length of the alkyl side chain on the cannabinoid molecule is a critical factor influencing CB1 receptor activity, with a minimum of three carbons generally required for agonist activity. As the following table illustrates, variations in this chain length among THC homologs lead to significant differences in their affinity for cannabinoid receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Alkyl Side Chain Length |
| Δ⁹-THC | 40[1] | 36[2] | 5 carbons (pentyl) |
| Δ⁹-THC-C4 (THCB) | 15[1] | 51 | 4 carbons (butyl) |
| Δ⁹-THCP | 1.2[1] | - | 7 carbons (heptyl) |
| Δ⁹-THCV | 75.4 | - | 3 carbons (propyl) |
Pharmacokinetic Profiles: An Area for Further Research
A comprehensive understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for drug development. While extensive pharmacokinetic data exists for Δ⁹-THC, there is a notable lack of publicly available, detailed pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) for its butyl (THCB) and phorol (THCP) homologs in preclinical models.
For Δ⁹-THC, oral bioavailability is low and variable (6-20%), with peak plasma concentrations (Tmax) occurring 1-6 hours after administration.[3] It is highly lipophilic, leading to extensive distribution into adipose tissue and a long terminal half-life that can range from 20 to 30 hours.[3] Metabolism is primarily hepatic, mediated by cytochrome P450 enzymes (CYP2C9, CYP3A4), producing the active metabolite 11-hydroxy-THC and the inactive metabolite 11-nor-9-carboxy-THC.[4]
The absence of specific pharmacokinetic data for THCB and THCP represents a significant knowledge gap and a critical area for future investigation. Understanding how the differing alkyl side chains of these homologs affect their ADME properties will be essential for predicting their in vivo behavior and therapeutic potential.
Physiological Effects: Insights from the Mouse Tetrad Test
The mouse tetrad test is a standard preclinical model used to assess the cannabimimetic activity of compounds.[3] This battery of tests measures four key physiological and behavioral responses: hypomotility (reduced spontaneous movement), catalepsy (a state of immobility), hypothermia (decreased body temperature), and analgesia (pain relief).[3] These effects are primarily mediated by the activation of CB1 receptors in the central nervous system.[5]
In vivo studies have demonstrated that both THCB and THCP exhibit a pharmacological profile similar to THC in the mouse tetrad test, indicating that they act as CB1 receptor agonists. Notably, Δ⁹-THCP was found to be active at lower doses than THC in inducing hypomotility, analgesia, and catalepsy, which aligns with its higher in vitro binding affinity for the CB1 receptor.[6]
While direct comparative dose-response data for all homologs in the tetrad test is not available in a single study, the existing evidence suggests a correlation between CB1 receptor affinity and in vivo potency.
Signaling Pathways
The physiological effects of THC and its homologs are initiated by their binding to and activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for both CB1 and CB2 receptors involves coupling to Gi/o proteins.[7]
Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This is a key mechanism through which cannabinoids modulate neuronal excitability and neurotransmitter release.
Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38 MAPK.[7][8] The MAPK pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The specific downstream effects can vary depending on the cell type and the specific cannabinoid ligand.
CB1 receptor activation also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[7] These actions contribute to the overall inhibitory effect of cannabinoids on neuronal activity.
Figure 1. Simplified signaling pathway of THC homologs via cannabinoid receptors.
Experimental Protocols
For researchers seeking to replicate or build upon the findings presented, detailed methodologies for key experiments are provided below.
Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
Test compounds (THC homologs)
-
Incubation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.[9]
-
Unlabeled CP-55,940 (for determining non-specific binding)
-
96-well plates
-
Unifilter GF/B filter plates
-
Cell harvester
-
Scintillation counter
-
GraphPad Prism or similar software for data analysis
Procedure:
-
Dilute the test compounds and unlabeled CP-55,940 in incubation buffer.
-
In a 96-well plate, add 5 µg of cell membranes expressing either CB1 or CB2 receptors to each well.[9]
-
Add varying concentrations of the test compound to the wells.
-
For determining non-specific binding, add a high concentration of unlabeled CP-55,940 (e.g., 5,000 nM).[9]
-
Add the radioligand [³H]CP-55,940 at a concentration near its Kd value.
-
The total reaction volume in each well should be 200 µL.[9]
-
Incubate the plates at 30°C for 1 hour with gentle shaking.[9]
-
Terminate the reaction by rapid filtration through Unifilter GF/B filter plates using a cell harvester.
-
Wash the filters with ice-cold incubation buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression in software like GraphPad Prism to calculate the Ki values for the test compounds.[9]
Figure 2. Workflow for the cannabinoid receptor binding assay.
Mouse Tetrad Test
This series of behavioral assays is used to evaluate the in vivo cannabinoid-like activity of a compound.
Animals:
-
Male mice (e.g., C57BL/6 or CD-1 strains) are commonly used.
Procedure: The following four tests are typically performed sequentially after administration of the test compound.
-
Hypomotility (Spontaneous Activity):
-
Place the mouse in an open-field arena with a grid-lined floor.
-
Count the number of line crossings for a defined period (e.g., 5-10 minutes).[3]
-
A decrease in the number of crossings compared to vehicle-treated controls indicates hypomotility.
-
-
Catalepsy (Bar Test):
-
Hypothermia:
-
Measure the mouse's rectal temperature using a rectal probe before and at set time points after drug administration.[3]
-
A significant decrease in body temperature compared to baseline and vehicle-treated controls indicates hypothermia.
-
-
Analgesia (Hot Plate Test):
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 54-58°C).[3]
-
Measure the latency to a nociceptive response (e.g., paw licking, jumping).
-
An increase in the response latency compared to vehicle-treated controls indicates analgesia.
-
Figure 3. Experimental workflow for the mouse tetrad test.
Conclusion
The available data clearly indicate that the length of the alkyl side chain in THC homologs plays a pivotal role in their interaction with cannabinoid receptors, consequently influencing their physiological effects. THCP, with its seven-carbon chain, exhibits the highest affinity for the CB1 receptor and potent in vivo activity. THCB, with a four-carbon chain, has a higher affinity for the CB1 receptor than THC. In contrast, THCV, with a three-carbon chain, displays lower affinity and acts as a CB1 antagonist.
A significant gap in the current understanding of these novel phytocannabinoids is the lack of comprehensive pharmacokinetic data for THCB and THCP. Future research should prioritize elucidating the absorption, distribution, metabolism, and excretion of these compounds to better predict their in vivo behavior and therapeutic potential. Such studies will be instrumental for the rational design and development of new cannabinoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and Preclinical Evidence for Functional Interactions of Cannabidiol and Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Non-Psychotropic Phytocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrocannabiphorol - Wikipedia [en.wikipedia.org]
- 6. Cannabidiol - Wikipedia [en.wikipedia.org]
- 7. crxmag.com [crxmag.com]
- 8. mdpi.com [mdpi.com]
- 9. Human Pharmacokinetic Parameters of Orally Administered Δ9-Tetrahydrocannabinol Capsules Are Altered by Fed Versus Fasted Conditions and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Butyl-delta(9)-tetrahydrocannabinol from its Isomers using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of various cannabinoid isomers presents a significant analytical challenge in research and drug development. Accurate differentiation of these isomers is critical for understanding their unique pharmacological profiles and for ensuring the safety and efficacy of cannabinoid-based therapeutics. This guide provides a comparative overview of mass spectrometry-based methods for distinguishing Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB) from its structural isomers, primarily focusing on Butyl-delta(8)-tetrahydrocannabinol (Δ8-THCB).
While the chromatographic and mass spectrometric behaviors of Δ9-THCB and its isomers are not as extensively documented as their pentyl homologs (Δ9-THC), the principles of separation and fragmentation are analogous. This guide leverages established data for THC isomers as a predictive framework for their butyl counterparts, supplemented with available information specific to THCB.
Quantitative Data Comparison
The primary challenge in differentiating cannabinoid isomers by mass spectrometry lies in their identical molecular weight and often similar fragmentation patterns. Therefore, chromatographic separation prior to mass analysis is essential. The following table summarizes the key mass spectrometric properties for Δ9-THCB and its common isomer, Δ8-THCB.
| Parameter | This compound (Δ9-THCB) | Butyl-delta(8)-tetrahydrocannabinol (Δ8-THCB) |
| Molecular Weight | 300.47 g/mol | 300.47 g/mol |
| Precursor Ion (ESI+) | m/z 301.2 | m/z 301.2 |
| Key Diagnostic Ions (GC-MS) | Differentiation relies on relative abundance of fragments. Expected key fragments analogous to Δ9-THC include m/z 285, 257, 217, and 203. A prominent [M-CH3]+ fragment at m/z 285 is characteristic. | Differentiation relies on relative abundance of fragments. Expected key fragments analogous to Δ8-THC include m/z 285, 257, 217, and 203. A significant fragment from retro-Diels-Alder reaction at m/z 217 is more prominent than in Δ9-THC. |
| MRM Transitions (LC-MS/MS) | Specific transitions need to be optimized. Based on THC data, transitions from m/z 301.2 to daughter ions would be monitored. | Specific transitions need to be optimized. Similar precursor ion (m/z 301.2) with potentially similar daughter ions as Δ9-THCB, requiring chromatographic separation for definitive identification. |
| Chromatographic Behavior | Typically elutes slightly later than Δ8-THCB on reverse-phase columns. | Typically elutes slightly earlier than Δ9-THCB on reverse-phase columns. |
Experimental Protocols
Effective differentiation of Butyl-THC isomers relies on high-resolution chromatographic techniques coupled with sensitive mass spectrometric detection. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Protocol for Butyl-THC Isomer Analysis
This protocol is adapted from established methods for THC isomer analysis and requires derivatization.
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the cannabinoid standard or sample.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 20°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
LC-MS/MS Protocol for Butyl-THC Isomer Analysis
This protocol is based on methods developed for the separation of various THC isomers and homologs, including THCB.[1][2][3]
1. Sample Preparation:
-
Accurately weigh 1 mg of the cannabinoid standard or sample.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare working solutions by serial dilution in methanol.
-
For biological matrices, a liquid-liquid or solid-phase extraction is required.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).
-
Column: Restek Raptor C18 (100 mm x 2.1 mm, 2.7 µm) or equivalent high-resolution reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient Program:
-
Initial: 75% B.
-
0.0-5.0 min: Linear gradient to 95% B.
-
5.0-6.0 min: Hold at 95% B.
-
6.1-8.0 min: Return to 75% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500+ QTRAP (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Ion Source Parameters:
-
Curtain Gas: 35 psi.
-
Collision Gas: Medium.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Ion Source Gas 1: 55 psi.
-
Ion Source Gas 2: 65 psi.
-
-
Multiple Reaction Monitoring (MRM): Specific transitions for Δ9-THCB and its isomers need to be determined by infusing pure standards. The precursor ion will be m/z 301.2.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the differentiation of Butyl-THC isomers using LC-MS/MS.
Cannabinoid Signaling Pathway
Butyl-tetrahydrocannabinols, like other THC analogs, are expected to exert their effects primarily through the cannabinoid receptors CB1 and CB2. The diagram below provides a simplified overview of the canonical cannabinoid receptor signaling pathway.
References
The Enigmatic Homologue: Understanding Butyl-delta(9)-tetrahydrocannabinol Cross-reactivity in Cannabinoid Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of various synthetic and natural cannabinoid analogues presents a significant challenge to traditional cannabinoid detection methods. Among these, Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC), a homologue of delta-9-tetrahydrocannabinol (Δ9-THC) with a butyl side chain instead of a pentyl chain, raises questions about its detectability in standard cannabinoid immunoassays. This guide provides a comprehensive comparison of the potential cross-reactivity of Butyl-THC in commonly used immunoassays, supported by experimental data on structurally similar compounds and detailed methodologies.
Executive Summary
Direct experimental data on the cross-reactivity of Butyl-THC in commercial cannabinoid immunoassays is not widely available in published literature. However, based on the established principles of immunoassay technology and data from closely related THC analogues, a high degree of cross-reactivity is anticipated. Immunoassays primarily target the metabolite 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). Given that Butyl-THC is metabolized in a similar manner to Δ9-THC, its corresponding carboxylic acid metabolite, 11-nor-9-carboxy-butyl-THC, is expected to be the major urinary metabolite[1]. The structural similarity between this metabolite and THC-COOH strongly suggests it will be recognized by the antibodies used in these assays. This guide will leverage data from other THC isomers and homologues to infer the likely performance of immunoassays in detecting Butyl-THC.
Data Presentation: Cross-reactivity of THC Analogues in Cannabinoid Immunoassays
The following table summarizes the cross-reactivity of various THC analogues in several common cannabinoid immunoassay kits. This data, while not specific to Butyl-THC, provides a crucial reference point for predicting its behavior. The cross-reactivity is typically calculated as:
(Concentration of THC-COOH required to produce a positive result / Concentration of the analogue required to produce a positive result) x 100%
| Cannabinoid Analogue | Immunoassay Kit | Cutoff Concentration (ng/mL) | Reported Cross-reactivity (%) | Reference |
| Delta-8-THC-COOH | DRI Cannabinoid Assay | 20 | 92 | [2] |
| 50 | 90 | [2] | ||
| 100 | 105 | [2] | ||
| Delta-8-THC-COOH | Siemens EMIT II Plus | 20 | 105 | [2] |
| 50 | 112 | [2] | ||
| 100 | 119 | [2] | ||
| Delta-8-THC-COOH | Roche KIMS | 50 | 98 | [2] |
| Delta-10-THC | Abbott Cannabinoids | 50 | Variable, detected | [1] |
| LZI Cannabinoids (cTHC) | 50 | Variable, detected | [1] | |
| DRI® Cannabinoid Assay | 50 | Variable, detected | [1] | |
| 11-OH-delta-8-THC | Abbott Cannabinoids | 50 | Variable, detected | [1] |
| LZI Cannabinoids (cTHC) | 50 | Variable, detected | [1] | |
| DRI® Cannabinoid Assay | 50 | Variable, detected | [1] |
Note: "Variable, detected" indicates that the substance was found to cross-react and produce a positive result, but a precise percentage of cross-reactivity was not provided in the cited source. The significant cross-reactivity of delta-8-THC-COOH, a close structural isomer of THC-COOH, strongly suggests that 11-nor-9-carboxy-butyl-THC would also exhibit high cross-reactivity.
Experimental Protocols
The determination of cannabinoid cross-reactivity in immunoassays generally follows a standardized protocol. Below is a detailed methodology based on protocols described in the scientific literature[1][2].
Objective: To determine the concentration of a cannabinoid analogue that produces a positive result in a specific immunoassay and calculate its cross-reactivity relative to the target analyte (e.g., THC-COOH).
Materials:
-
Cannabinoid-free urine
-
Certified reference standards of the target analyte (e.g., 11-nor-9-carboxy-Δ9-THC)
-
Certified reference standards of the test analogue (e.g., Butyl-THC and its metabolites)
-
The cannabinoid immunoassay kit being evaluated (e.g., ELISA, EMIT, KIMS)
-
Automated immunoassay analyzer (e.g., Abbott Architect, Siemens Advia)
-
Pipettes, vials, and other standard laboratory equipment
Procedure:
-
Preparation of Calibrators and Controls: Prepare a series of calibrators and controls using the certified reference standard of the target analyte (THC-COOH) in cannabinoid-free urine at concentrations spanning the assay's cutoff (e.g., 0, 25, 50, 100 ng/mL).
-
Preparation of Analogue Solutions: Prepare a range of concentrations of the test analogue (e.g., 11-nor-9-carboxy-butyl-THC) in cannabinoid-free urine. The concentration range should be sufficient to determine the concentration that produces a positive result relative to the assay's cutoff.
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer using the prepared THC-COOH calibrators according to the manufacturer's instructions.
-
Run the THC-COOH controls to ensure the assay is performing within specifications.
-
Analyze the prepared solutions of the test analogue.
-
-
Data Analysis:
-
Determine the lowest concentration of the test analogue that produces a positive result, as defined by the assay's cutoff.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Mandatory Visualizations
Cannabinoid Immunoassay Workflow
Caption: A generalized workflow for determining cannabinoid immunoassay cross-reactivity.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of cannabinoid receptors upon activation.
Logical Relationship of Immunoassay Cross-reactivity
Caption: Logical diagram illustrating the principle of immunoassay cross-reactivity.
References
Inter-laboratory comparison of Butyl-delta(9)-tetrahydrocannabinol quantification.
An Inter-laboratory Perspective on the Quantification of Butyl-delta(9)-tetrahydrocannabinol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of emerging cannabinoids is paramount. This guide provides a comparative overview of analytical methodologies for this compound (Butyl-THC), a less prevalent homolog of delta(9)-tetrahydrocannabinol (THC). Given the scarcity of direct inter-laboratory comparison studies for Butyl-THC, this document compiles and compares available data on its quantification, supplemented with performance data from well-established methods for THC to provide a comprehensive analytical perspective.
Data Presentation: A Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of various analytical methods for the quantification of cannabinoids. Due to limited specific data for Butyl-THC, data for THC is included to serve as a benchmark for analytical performance.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte | Matrix | LLoQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| THC and its isomers | Whole Blood | 0.5 - 2 | 0.5 - 50 | Within ±15% | <15% | [1] |
| THC, 11-OH-THC | Whole Blood | 0.3 | 0.3 - 100 | Not Reported | Not Reported | [2] |
| THC-COOH | Whole Blood | 3.0 | 3.0 - 100 | Not Reported | Not Reported | [2] |
| THC and metabolites | Oral Fluid | 0.4 - 1 | 0.4 - 2000 | Within ±20% | <20% | |
| THC and metabolites | Plasma | ≤1 µg/L | 1 - 100 µg/L | Not Reported | Not Reported |
Table 2: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte | Matrix | LoD (ng/mL) | LoQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| THC | Whole Blood | 0.2 | 0.5 | 0.5 - 10 | High | <10% | [3] |
| THC-COOH | Whole Blood | Not Reported | 2.5 | 2.5 - 50 | High | <10% | [3] |
| THC | Whole Blood | 0.5 | Not Reported | Not Reported | 95 - 97% | 3.1 - 9.5% | [4] |
| THC and metabolites | Hair | 4.8 - 6.4 pg/mg | 16 pg/mg | 16 - 400 pg/mg | Within ±20% | <20% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the quantification of Butyl-THC and similar cannabinoids using LC-MS/MS and GC-MS.
Protocol 1: Quantification of Butyl-THC in Biological Matrices by LC-MS/MS
This protocol is a generalized procedure based on methods developed for THC and its analogs.
-
Sample Preparation:
-
Protein Precipitation: To 1 mL of biological matrix (e.g., blood, plasma), add 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is loaded onto a conditioned SPE cartridge. The cartridge is washed with a low-organic solvent, and the analytes are eluted with a high-organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile or methanol, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-product ion transitions for Butyl-THC and an internal standard are monitored.
-
Protocol 2: Quantification of Butyl-THC in Biological Matrices by GC-MS
This protocol outlines a general procedure for cannabinoid analysis using GC-MS, which often requires derivatization.
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To 1 mL of the biological sample, an appropriate buffer and an organic solvent (e.g., hexane:ethyl acetate) are added. The mixture is vortexed and centrifuged. The organic layer is collected.
-
Derivatization: The extracted sample is dried and a derivatizing agent (e.g., BSTFA with 1% TMCS) is added to improve the volatility and thermal stability of the cannabinoids.
-
Evaporation and Reconstitution: The derivatized sample is evaporated and reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatographic Separation: A capillary column with a non-polar stationary phase is used. The oven temperature is programmed to achieve optimal separation of the cannabinoids.
-
Mass Spectrometric Detection: A mass spectrometer operating in electron ionization (EI) mode is used. The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Mandatory Visualizations
Cannabinoid Signaling Pathway
The following diagram illustrates the general signaling pathway for cannabinoids like Butyl-THC, which primarily interact with the CB1 and CB2 receptors.[6][7] These receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events.
Caption: General cannabinoid signaling cascade via CB1/CB2 receptors.
Experimental Workflow for Butyl-THC Quantification
The diagram below outlines a typical experimental workflow for the quantification of Butyl-THC in a research or clinical laboratory setting, from sample receipt to data analysis.
Caption: A typical laboratory workflow for Butyl-THC quantification.
References
- 1. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on‐line solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Reference Standards for Butyl-delta(9)-tetrahydrocannabinol and its Metabolites
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB) and its metabolites are critical for metabolism, pharmacokinetic, and toxicology studies. This guide provides a comparative overview of available reference standards for Δ9-THCB and outlines strategies for obtaining and utilizing standards for its key metabolites.
Understanding Butyl-THC Metabolism
The metabolism of this compound (Δ9-THCB) is analogous to that of its pentyl homolog, Δ9-tetrahydrocannabinol (Δ9-THC).[1] The primary metabolic pathways involve hydroxylation and subsequent oxidation. The major routes of biotransformation are hydroxylation at the 11-position to form 11-hydroxy-butyl-THC (11-OH-Butyl-THC), which is an active metabolite. This is followed by oxidation to the inactive 11-nor-9-carboxy-butyl-THC (Butyl-THC-COOH).[1][2]
Caption: Metabolic pathway of this compound.
Commercially Available Reference Standards for Butyl-Δ9-THC
Several suppliers offer analytical reference standards for Butyl-Δ9-THC. These are available in various formats, including neat powders, solutions in organic solvents, and as Certified Reference Materials (CRMs).
| Supplier | Product Name | Catalog Number | Format | Purity | CAS Number |
| Cayman Chemical | Δ9-THCB | 29306 | Solution in Acetonitrile | ≥98% | 60008-00-6 |
| Cayman Chemical | Δ9-THCB (CRM) | 33078 | 1 mg/ml in Acetonitrile | ISO/IEC 17025 & ISO 17034 | 60008-00-6 |
| Sigma-Aldrich | (-)-trans-Δ⁹-Tetrahydrocannabutol solution | T-143 | 1.0 mg/mL in Methanol | Certified Reference Material | 60008-00-6 |
| LGC Standards | (-)-trans-delta9-Tetrahydrocannabutol (THCB) | LGCFOR1088.90 | 10 mg | ≥98% | 60008-00-6 |
Reference Standards for Butyl-THC Metabolites: A Challenge
As of late 2025, commercially available, pre-made reference standards for the primary metabolites of Butyl-THC, namely 11-hydroxy-butyl-THC and 11-nor-9-carboxy-butyl-THC, are not readily found in major supplier catalogs. This presents a significant challenge for researchers. However, two primary alternatives exist:
-
Custom Synthesis: Many chemical synthesis companies offer custom synthesis services. Researchers can provide the chemical structure and desired purity of the Butyl-THC metabolites, and the company will synthesize the compounds on a fee-for-service basis.
-
In-house Synthesis: For laboratories with organic synthesis capabilities, the synthesis of these metabolites can be undertaken in-house. The scientific literature provides established methods for the synthesis of THC metabolites, which can be adapted for their butyl homologs.[3][4]
Experimental Protocols: Analysis of Butyl-THC and its Metabolites
The analysis of Butyl-THC and its metabolites in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental workflow and protocol based on established methods for cannabinoid analysis.[5][6][7]
Caption: Generalized workflow for the analysis of Butyl-THC and its metabolites.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Internal Standard Spiking: To 1 mL of plasma, add an appropriate deuterated internal standard (e.g., Δ9-THC-D3, if a specific Butyl-THC-D3 is unavailable).
-
Hydrolysis (for conjugated metabolites): For the analysis of total metabolite concentrations, enzymatic or alkaline hydrolysis is required to cleave glucuronide conjugates.
-
Extraction:
-
Add 2 mL of a non-polar organic solvent (e.g., hexane:ethyl acetate 9:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of methanol:water 1:1 v/v).
-
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of cannabinoids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for Butyl-THC and its metabolites need to be determined by infusing the synthesized standards.
Performance Comparison of Reference Standards
While specific comparative data for Butyl-THC metabolite standards is not available due to their limited commercial availability, the choice between different forms of the parent compound standard (e.g., neat vs. solution, analytical standard vs. CRM) depends on the application.
| Standard Type | Advantages | Disadvantages | Best For |
| Neat Powder | High concentration, flexibility in solvent choice and concentration preparation. | Requires accurate weighing, potential for handling errors. | Preparing stock solutions and custom concentrations. |
| Solution | Pre-dissolved for ease of use, reduces handling errors. | Fixed solvent and concentration, may not be suitable for all applications. | Routine analysis and quality control checks. |
| Certified Reference Material (CRM) | Comes with a certificate of analysis detailing its metrological traceability and uncertainty, ensuring the highest level of accuracy and comparability of results.[8][9] | Higher cost compared to analytical standards. | Method validation, calibration, and applications requiring the highest level of accuracy and regulatory compliance. |
Conclusion
The availability of high-quality reference standards is fundamental for accurate research on this compound and its metabolites. While certified reference materials for the parent compound, Δ9-THCB, are commercially available, researchers currently need to rely on custom or in-house synthesis for its hydroxylated and carboxylated metabolites. The analytical methods established for THC and its metabolites provide a strong foundation for developing robust and reliable quantification assays for Butyl-THC and its derivatives. Careful consideration of the type of reference standard and meticulous application of analytical protocols are essential for generating high-quality, reproducible data in this emerging area of cannabinoid research.
References
- 1. cerilliant.com [cerilliant.com]
- 2. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. restek.com [restek.com]
- 7. waters.com [waters.com]
- 8. caymanchem.com [caymanchem.com]
- 9. (-)-11-nor-9-Carboxy-d9-THC 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 56354-06-4 [sigmaaldrich.com]
Comparing the in vitro potency of Butyl-delta(9)-tetrahydrocannabinol to other cannabinoids.
A detailed guide for researchers and drug development professionals on the in vitro potency of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC or Δ⁹-THCB) in comparison to other notable cannabinoids.
The landscape of cannabinoid research is in a perpetual state of expansion, with novel derivatives and homologs of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) continuously being identified and synthesized. Among these, this compound, a homolog of Δ⁹-THC with a butyl side chain instead of the typical pentyl chain, has garnered significant interest due to its distinct pharmacological profile. This guide provides a comprehensive in vitro comparison of the potency of Butyl-THC against other key cannabinoids, supported by experimental data and detailed methodologies.
Comparative In Vitro Potency at Cannabinoid Receptors
The primary targets of cannabinoids in the endocannabinoid system are the G protein-coupled cannabinoid receptors type 1 (CB1) and type 2 (CB2). The affinity of a cannabinoid for these receptors, often expressed as the inhibition constant (Ki), is a crucial determinant of its potency. The following table summarizes the reported in vitro binding affinities of Butyl-THC and other cannabinoids for human CB1 and CB2 receptors.
| Cannabinoid | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| Butyl-Δ⁹-THC (Δ⁹-THCB) | 15 [1][2] | 51 [1][2] |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 10 - 40.7 | 24 - 55.3 |
| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | ~40 | ~36 |
| Tetrahydrocannabivarin (THCV) | 179 | 63.1 |
| Cannabidiol (CBD) | >1000 | >1000 |
| Cannabinol (CBN) | 96.4 | 62.5 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a synthesis of reported values for comparative purposes.
As evidenced by the data, Butyl-THC exhibits a high affinity for the CB1 receptor, comparable to that of Δ⁹-THC, and a notable affinity for the CB2 receptor.[1][2] The length of the alkyl side chain in THC homologs has been shown to influence cannabinoid receptor affinity, with longer chains sometimes leading to increased potency.[3]
Experimental Protocols: Unveiling the Methodology
The determination of cannabinoid potency relies on precise and reproducible experimental assays. The most common in vitro method for assessing binding affinity is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., Butyl-THC) for a specific receptor (e.g., CB1 or CB2) by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Workflow of a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Key Steps:
-
Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are isolated and prepared.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., Butyl-THC).
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Cannabinoid Receptor Signaling Pathway
Upon binding of an agonist, such as Butyl-THC, cannabinoid receptors activate intracellular signaling cascades. As G protein-coupled receptors, they primarily couple to Gi/o proteins.
Simplified CB1/CB2 Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade.
Activation of the Gi/o protein by the cannabinoid-receptor complex leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to the modulation of various cellular processes, including neurotransmitter release and ion channel activity.
References
Head-to-head comparison of Butyl-delta(9)-tetrahydrocannabinol and Cannabidiol (CBD).
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) and Cannabidiol (CBD), two prominent cannabinoids. The following sections detail their pharmacological profiles, supported by quantitative data from experimental studies, and outline the methodologies employed in these investigations.
Pharmacological Profile: A Tale of Two Cannabinoids
Δ⁹-THCB and CBD, while both derived from the cannabis plant, exhibit distinct pharmacological properties. Their primary difference lies in their interaction with the cannabinoid receptors, CB1 and CB2.
This compound (Δ⁹-THCB) is a butyl homolog of Δ⁹-tetrahydrocannabinol (THC). Structurally similar to THC, it demonstrates a notable affinity for both CB1 and CB2 receptors.[1] Its binding to the CB1 receptor, which is predominantly expressed in the central nervous system, is responsible for its psychoactive effects.[1] In vivo studies in mice have confirmed that Δ⁹-THCB acts as a partial agonist at the CB1 receptor, eliciting effects indicative of cannabinoid activity.[1][2]
Cannabidiol (CBD) , in contrast, has a low binding affinity for both CB1 and CB2 receptors.[3] Instead of directly activating these receptors, CBD is known to act as a negative allosteric modulator of the CB1 receptor, meaning it can alter the receptor's shape and reduce the binding and signaling of other cannabinoids like THC.[4] CBD's therapeutic effects are thought to be mediated through a variety of other receptor systems, including serotonin and vanilloid receptors.[5][6] This fundamental difference in receptor interaction underpins the non-psychoactive nature of CBD.
Quantitative Data Summary
The following tables summarize the available quantitative data for Δ⁹-THCB and CBD, providing a direct comparison of their key pharmacological parameters.
Table 1: Receptor Binding Affinities (Ki) in nM
| Compound | CB1 Receptor (Ki in nM) | CB2 Receptor (Ki in nM) |
| This compound (Δ⁹-THCB) | 15[1] | 51[1] |
| Cannabidiol (CBD) | Low Affinity | Low Affinity |
Note: Specific Ki values for CBD at CB1 and CB2 receptors are not consistently reported due to its low affinity and allosteric modulatory action.
Table 2: In Vivo Pharmacological Effects (Mouse Tetrad Test)
| Compound | Dose (mg/kg, i.p.) | Motor Activity (% of Control) | Body Temperature (Change in °C) | Catalepsy (Time in seconds) |
| This compound (Δ⁹-THCB) | 10 | ~50% | ~ -1.5°C | ~ 20 sec |
| 20 | ~25% | ~ -2.5°C | ~ 40 sec | |
| Cannabidiol (CBD) | N/A | No significant effect | No significant effect | No significant effect |
*Data estimated from graphical representations in Linciano et al. (2020).[2] N/A indicates that CBD does not typically induce tetrad effects.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for understanding the presented data.
Cannabinoid Receptor Binding Assay (Ki Determination)
Objective: To determine the binding affinity of a ligand (e.g., Δ⁹-THCB) for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 cells).[7][8] The cells are harvested and homogenized, and the membrane fraction is isolated through centrifugation.[7][8]
-
Competitive Binding Assay: A radiolabeled cannabinoid ligand with known high affinity for the target receptor (e.g., [³H]CP55,940) is incubated with the prepared cell membranes.[9]
-
Incubation: Increasing concentrations of the unlabeled test compound (e.g., Δ⁹-THCB) are added to the mixture. The test compound competes with the radiolabeled ligand for binding to the receptors.[9]
-
Separation and Quantification: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Mouse Tetrad Test
Objective: To assess the in vivo cannabimimetic activity of a compound, which is indicative of CB1 receptor agonism.
Methodology:
-
Animal Subjects: Male mice are typically used for this assay.[2]
-
Drug Administration: The test compound (e.g., Δ⁹-THCB) is administered to the mice, usually via intraperitoneal (i.p.) injection. A vehicle control group is also included.[2]
-
Behavioral Assessments: A series of four behavioral tests are conducted at a specific time point after drug administration (e.g., 30 minutes):[2]
-
Motor Activity: Spontaneous locomotor activity is measured in an open field arena. The distance traveled or the number of line crossings is recorded.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
Catalepsy: The mouse is placed with its forepaws on an elevated bar. The time it remains immobile in this position is recorded.
-
Analgesia: Nociceptive response is assessed using a hot plate or tail-flick test. The latency to a pain response (e.g., licking a paw or flicking the tail) is measured.
-
-
Data Analysis: The results from the drug-treated groups are compared to the vehicle control group to determine if the compound induces the characteristic tetrad of effects: hypomotility, hypothermia, catalepsy, and analgesia.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparison of Δ⁹-THCB and CBD.
Caption: CB1 Receptor Signaling Pathway for Δ⁹-THCB.
Caption: CBD's Negative Allosteric Modulation of the CB1 Receptor.
Caption: Experimental Workflow for the Mouse Tetrad Test.
Conclusion
This compound and Cannabidiol represent two cannabinoids with fundamentally different pharmacological profiles. Δ⁹-THCB acts as a direct agonist at CB1 and CB2 receptors, leading to psychoactive and other cannabinoid-like effects. In contrast, CBD exhibits low affinity for these receptors and primarily functions as a negative allosteric modulator of the CB1 receptor, contributing to its non-psychoactive nature. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to understand and further investigate the distinct therapeutic potentials of these two compounds. Further head-to-head comparative studies are warranted to fully elucidate their relative pharmacological and pharmacokinetic properties.
References
- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]
- 4. THC and CBD: Villain versus Hero? Insights into Adolescent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beyond the CB1 Receptor: Is Cannabidiol the Answer for Disorders of Motivation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Butyl-delta(9)-tetrahydrocannabinol Detection Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the detection of Butyl-delta(9)-tetrahydrocannabinol (Δ9-THC-C4), a homolog of the main psychoactive component of cannabis, delta-9-tetrahydrocannabinol (Δ9-THC). As the landscape of cannabinoids diversifies, the need for specific and validated detection methods is paramount for research, clinical, and forensic applications. This document outlines the performance of common analytical techniques, presents supporting data where available, and provides detailed experimental protocols to aid in the validation of detection methods for this specific analyte.
Method Performance Comparison
The detection and quantification of this compound, as with other cannabinoids, primarily relies on chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity, selectivity, and the matrix in which the analyte is being measured. While specific validation data for Butyl-delta(9)-THC is limited in publicly available literature, performance can be extrapolated from validated methods for Δ9-THC and its isomers.
Table 1: Comparison of Analytical Methods for Cannabinoid Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Separation based on polarity, followed by precursor and product ion detection. | Antibody-based detection of specific molecular structures. |
| Specificity | High. Can distinguish between many isomers with appropriate chromatography and derivatization. | Very High. Can differentiate isomers and provide structural information. | Variable. Prone to cross-reactivity with structurally similar compounds. |
| Sensitivity (Typical LOQ for Δ9-THC) | 0.5 - 2 ng/mL in whole blood[1][2] | 0.1 - 1 ng/mL in whole blood | ~1 - 10 ng/mL (screening cut-off) |
| Quantitative Accuracy | High | Very High | Semi-quantitative to qualitative |
| Sample Derivatization | Often required to improve volatility and chromatographic peak shape. | Not typically required. | Not required. |
| Throughput | Moderate | High | Very High |
Experimental Data
A critical aspect of validating a detection method is determining its performance characteristics. The following tables summarize typical validation parameters for the analysis of cannabinoids in whole blood using LC-MS/MS, which is considered a gold-standard technique. It is important to note that these values are for Δ9-THC and serve as a benchmark. Rigorous validation would be required to establish these parameters specifically for Butyl-delta(9)-THC.
Table 2: LC-MS/MS Method Validation Parameters for Δ9-THC in Whole Blood
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data (for Δ9-THC) |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10; acceptable precision and accuracy | 0.1 - 1.0 ng/mL[3] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | 85 - 110% |
| Matrix Effect | Minimal ion suppression or enhancement | < 15% |
| Specificity | No interference from endogenous or exogenous compounds | No significant interfering peaks at the retention time of the analyte. |
Cross-Reactivity Considerations
Immunoassays are widely used for initial drug screening due to their high throughput and ease of use. However, their specificity is a significant concern, particularly with the emergence of various THC isomers and homologs. The antibodies used in these assays may cross-react with molecules that are structurally similar to the target analyte, leading to false-positive results.
Experimental Protocols
The following are detailed methodologies for key experiments in validating a this compound detection method, primarily focusing on LC-MS/MS in a whole blood matrix.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot: Pipette 1 mL of whole blood calibrator, control, or unknown sample into a 10 mL glass tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., Δ9-THC-d3, if a deuterated analog of Butyl-delta(9)-THC is unavailable) to all tubes.
-
Alkalinization: Add 1 mL of saturated sodium borate buffer (pH 9.2) and vortex for 10 seconds.
-
Extraction: Add 5 mL of a hexane/ethyl acetate (9:1, v/v) extraction solvent.
-
Mixing: Cap and gently rock or rotate the tubes for 15 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate Butyl-delta(9)-THC from other cannabinoids and matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for Butyl-delta(9)-THC and the internal standard. The most intense transition is used for quantification (quantifier), and the second is used for confirmation (qualifier).
Method Validation Experiments
-
Linearity: Prepare a series of calibrators in blank whole blood at a minimum of five different concentrations spanning the expected range of sample concentrations. Analyze each calibrator in triplicate and perform a linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Prepare and analyze a series of decreasingly concentrated samples. The LOD is the lowest concentration at which the analyte can be reliably detected (typically a signal-to-noise ratio of 3:1). The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1).[6][7]
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range. Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to assess for endogenous interferences. Also, analyze samples spiked with potentially cross-reacting substances (e.g., Δ9-THC, Δ8-THC, CBD, CBN) to evaluate for interferences.
-
Recovery and Matrix Effect: Determine the extraction recovery by comparing the peak area of an analyte in a pre-extraction spiked sample to a post-extraction spiked sample. Evaluate the matrix effect by comparing the peak area of an analyte in a post-extraction spiked sample to a neat standard solution.
Visualizations
Signaling Pathway of this compound
This compound, similar to Δ9-THC, is expected to exert its effects primarily through the cannabinoid receptors CB1 and CB2. A study has shown that Butyl-delta(9)-THC has a binding affinity (Ki) of 15 nM for the human CB1 receptor and 51 nM for the CB2 receptor, which is comparable to that of Δ9-THC.[8][9]
Caption: Signaling pathway of Butyl-delta(9)-THC via CB1 and CB2 receptors.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for validating the specificity of a Butyl-delta(9)-THC detection method.
Caption: A typical workflow for analytical method validation.
References
- 1. Direct Quantification of Cannabinoids and Cannabinoid Glucuronides in Whole Blood by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. encorelabs.com [encorelabs.com]
- 7. What Do LOD, LOQ, and ND Mean on a Hemp COA? — New Bloom Labs — New Bloom Labs [newbloomlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Establishing a Certified Reference Material for Butyl-delta(9)-tetrahydrocannabinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB) with other relevant cannabinoids, focusing on the critical aspects of establishing a certified reference material (CRM). The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their analytical and drug development endeavors.
Introduction to this compound (Δ9-THCB)
Δ9-Tetrahydrocannabutol (Δ9-THCB) is a butyl homolog of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of Cannabis sativa.[1][2] Its distinct alkyl side chain influences its pharmacological profile, making it a compound of significant interest for both medicinal and research applications. The availability of a well-characterized CRM for Δ9-THCB is paramount for ensuring the accuracy and comparability of analytical results across different laboratories and studies.
Comparative Analysis of Cannabinoid Receptor Affinity
The primary molecular targets for many cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The binding affinity of a cannabinoid to these receptors is a key determinant of its potency and pharmacological effects.
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |
| Δ9-THCB | 15[1][2] | 51[1][2] |
| Δ9-THC | 40.7[3] | 36[3] |
Table 1: Comparative Binding Affinities of Δ9-THCB and Δ9-THC to Human Cannabinoid Receptors. This table summarizes the inhibition constant (Ki) values, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
Establishing a Certified Reference Material for Δ9-THCB
The establishment of a single-component CRM for Δ9-THCB should follow the principles outlined in ISO 17034 and ISO/IEC 17025 to ensure the material is sufficiently homogeneous, stable, and characterized using metrologically valid procedures.[[“]][5][6] The following protocol is adapted from established methods for the certification of pure cannabinoid reference materials.[7][8]
1. Material Synthesis and Purification:
-
Synthesize Δ9-THCB using established chemical methods.
-
Purify the synthesized compound using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve a high level of purity.[1][7]
2. Qualitative Analysis for Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure and confirm the identity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide additional structural information and a characteristic spectral fingerprint.
3. Purity Assessment (Quantitative Analysis):
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Employ a validated HPLC-DAD method to determine the purity of the material. The principle of mass balance is often used, where the purity is calculated by subtracting the sum of all impurities from 100%.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): As an orthogonal method to confirm the purity results obtained by HPLC.
-
Thermogravimetric Analysis (TGA): To determine the content of non-volatile impurities.
-
Karl Fischer Titration: To quantify the water content.
4. Homogeneity Study:
-
Dispense the purified Δ9-THCB into a batch of suitable containers.
-
Select a statistically relevant number of units from across the batch.
-
Analyze the content of Δ9-THCB in each selected unit using a validated analytical method (e.g., HPLC-DAD).
-
Perform statistical analysis (e.g., ANOVA) to ensure that there are no significant differences in the concentration of Δ9-THCB between units.
5. Stability Study:
-
Short-term stability: Store samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C) for a defined period to assess the impact of short-term exposure to different conditions, simulating transport.
-
Long-term stability: Store samples at the recommended storage temperature (e.g., -20°C) and analyze at regular intervals over an extended period to determine the shelf-life of the CRM.
-
Analyze the data for any degradation trends.
6. Assignment of Certified Value and Uncertainty:
-
The certified value for the purity of the Δ9-THCB CRM is typically determined from the results of the purity assessment.
-
The uncertainty of the certified value is calculated by combining the uncertainties associated with characterization (purity analysis), homogeneity, and stability, following the guidelines in the "Guide to the Expression of Uncertainty in Measurement" (GUM).[9] The expanded uncertainty is reported, typically with a coverage factor of k=2, providing a level of confidence of approximately 95%.[7][8]
7. Certificate of Analysis (CoA):
-
Prepare a comprehensive CoA that includes the certified value and its uncertainty, a statement of metrological traceability, details of the analytical methods used for characterization, and instructions for proper use and storage.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
The binding of cannabinoids like Δ9-THCB to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[10][11][12]
Caption: Cannabinoid receptor signaling cascade.
Experimental Workflow for CRM Certification
The process of certifying a reference material involves a structured workflow to ensure all ISO 17034 requirements are met.
Caption: Workflow for Δ9-THCB CRM certification.
Conclusion
The establishment of a Certified Reference Material for Δ9-THCB is a critical step in advancing research and development in the field of cannabinoids. By providing a well-characterized and reliable standard, researchers can ensure the accuracy, consistency, and comparability of their analytical data. This guide has outlined the key comparative data, detailed experimental protocols for CRM certification, and visual representations of the underlying biological pathways and experimental workflows. The availability of a Δ9-THCB CRM will undoubtedly facilitate a deeper understanding of its pharmacological properties and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. consensus.app [consensus.app]
- 5. Cannabinoid CRMs: Testing Accuracy & Traceability [sigmaaldrich.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of Pure Certified Reference Material of Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoid CRMs: Testing Accuracy & Traceability [sigmaaldrich.com]
- 10. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alchimiaweb.com [alchimiaweb.com]
Comparative binding studies of Butyl-delta(9)-tetrahydrocannabinol at CB1 and CB2 receptors.
This guide provides a comparative analysis of the binding affinity of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) for the human cannabinoid receptors CB1 and CB2. Data is presented in comparison to other prominent phytocannabinoids, offering researchers and drug development professionals a clear perspective on its receptor interaction profile. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development.
Binding Affinity Profile
Recent studies have successfully isolated and characterized Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), the butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Competitive binding assays reveal that Δ⁹-THCB demonstrates a notable affinity for both human CB1 and CB2 receptors. Specifically, it exhibits a binding affinity (Ki) of 15 nM for the CB1 receptor and 51 nM for the CB2 receptor.[1][2][3][4][5] This profile indicates a moderate preference for the CB1 receptor over the CB2 receptor.
The binding affinity of Δ⁹-THCB is comparable to that of Δ⁹-THC, the primary psychoactive component of cannabis.[1][2][3][4] For comparison, Δ⁹-THC exhibits a Ki of approximately 10 nM at CB1 receptors and 24 nM at CB2 receptors.[6] The extension of the pentyl side chain in Δ⁹-THC to a butyl chain in Δ⁹-THCB appears to maintain a high-affinity interaction with the CB1 receptor while slightly decreasing affinity for the CB2 receptor. This structural modification is a key factor influencing the pharmacological activity of cannabinoids.
For a broader context, the binding affinities of other phytocannabinoids are also presented. Δ⁹-tetrahydrocannabivarin (Δ⁹-THCV), with its propyl side chain, shows a lower affinity for the CB1 receptor. In contrast, Cannabidiol (CBD) displays significantly lower affinity for both cannabinoid receptors, with Ki values typically in the micromolar range.[1][4]
Comparative Binding Affinity Data
The following table summarizes the quantitative binding data for Δ⁹-THCB and other key cannabinoids at human CB1 and CB2 receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| Butyl-Δ⁹-THC (Δ⁹-THCB) | 15 [1][3] | 51 [1][3] |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 10[6] | 24[6] |
| Δ⁹-Tetrahydrocannabivarin (Δ⁹-THCV) | 75.4 | Data Not Available |
| Cannabidiol (CBD) | ~1300-4300 | ~2100-2200 |
Note: Ki values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Cannabinoid Receptor Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of a test compound (e.g., Butyl-Δ⁹-THC) by measuring its ability to displace a radiolabeled cannabinoid agonist from CB1 and CB2 receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist labeled with a radioisotope, typically [³H]CP-55,940.
-
Test Compounds: Butyl-Δ⁹-THC, Δ⁹-THC, and other cannabinoids of interest, dissolved in a suitable solvent like DMSO.
-
Incubation Buffer: Typically composed of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free bovine serum albumin (BSA).[6]
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of an unlabeled potent cannabinoid agonist (e.g., "cold" CP-55,940) to determine background radioactivity.
-
Filtration Apparatus: A cell harvester and glass fiber filter plates (e.g., Unifilter GF/B).
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the incubation buffer to a specific protein concentration (e.g., 5 µg per well).[6]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.5-2.5 nM [³H]CP-55,940), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess cold ligand).
-
Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle shaking to allow the binding reaction to reach equilibrium.[6]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold washing buffer (e.g., 50 mM Tris-HCl with 1% BSA) to remove any remaining unbound radioactivity.
-
Quantification: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Canonical CB1/CB2 Signaling Pathway
Caption: Simplified Gi-coupled signaling pathway for CB1/CB2 receptors.
References
- 1. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 Receptor Ligand Specificity and the Devel...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Butyl-delta(9)-tetrahydrocannabinol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel cannabinoids, ensuring the purity of the final compound is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC), a synthetic homolog of delta-9-tetrahydrocannabinol (THC). We present a comparative overview of common analytical techniques, detailed experimental protocols, and potential impurities to aid in the rigorous characterization of this compound.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique is critical for the accurate determination of Butyl-THC purity. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for detecting different types of impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Applications for Butyl-THC |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1][2][3][4] | Excellent for separating non-volatile and thermally labile compounds.[2] High resolution and sensitivity. Well-suited for quantifying isomers.[5] | May require longer analysis times. Mobile phase selection can be complex. | Quantification of Butyl-THC, separation and quantification of isomers (e.g., delta-8-Butyl-THC), and detection of non-volatile synthesis byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.[6][7][8] | High sensitivity and specificity. Provides structural information for impurity identification.[7] Can detect residual solvents and other volatile impurities. | Requires derivatization for non-volatile cannabinoids, which can introduce artifacts.[9][10] High temperatures can cause degradation of thermally labile compounds.[9] | Identification and quantification of Butyl-THC, detection of volatile impurities, residual solvents, and certain synthesis byproducts. Particularly useful for identifying isomers when coupled with appropriate derivatization.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[11][12][13][14][15] | Provides unambiguous structural elucidation of the main compound and impurities. Quantitative NMR (qNMR) can determine purity without the need for a specific reference standard for each impurity.[11] Non-destructive technique. | Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures. | Absolute purity determination of Butyl-THC, structural confirmation, and identification and quantification of major impurities and isomers. |
Potential Impurities in Synthesized Butyl-THC
The synthesis of Butyl-THC can result in a variety of impurities, including isomers, degradation products, and residual starting materials or reagents. Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.[16][17][18]
| Impurity Class | Specific Examples | Origin | Recommended Analytical Technique(s) |
| Positional Isomers | Butyl-delta(8)-tetrahydrocannabinol | Acid-catalyzed isomerization during synthesis or storage.[19] | HPLC, GC-MS |
| Stereoisomers | cis-Butyl-delta(9)-tetrahydrocannabinol | Incomplete stereochemical control during synthesis. | Chiral HPLC, GC-MS (with chiral derivatization) |
| Degradation Products | Butyl-cannabinol (CBN-C4) | Oxidation of Butyl-THC. | HPLC, GC-MS |
| Synthesis Precursors | Olivetol, Butylresorcinol | Incomplete reaction of starting materials.[16][17][18] | HPLC, GC-MS |
| Byproducts | Bisalkylated compounds, iso-cannabinoids | Side reactions during the condensation step of synthesis.[16][17][18] | HPLC, GC-MS, NMR |
| Residual Solvents | Heptane, Dichloromethane, Toluene | Incomplete removal after synthesis and purification. | Headspace GC-MS |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of Butyl-THC using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed for the quantification of Butyl-THC and the separation of its common isomers.
1. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid)
-
Butyl-THC reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid
-
Gradient: 70% B to 85% B over 7 minutes, then to 95% B for 1 minute, hold for 1 minute, then return to 70% B.[1]
-
Flow Rate: 1.5 mL/min[5]
-
Column Temperature: 45 °C[5]
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized Butyl-THC in methanol or ethanol to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Quantification:
-
Prepare a calibration curve using the Butyl-THC reference standard at a minimum of five concentration levels.
-
Calculate the purity of the synthesized sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of Butyl-THC and volatile impurities. Derivatization is included to improve the chromatographic properties of the analyte.
1. Instrumentation:
-
GC-MS system with an electron ionization (EI) source
2. Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Butyl-THC reference standard
3. Derivatization Procedure:
-
Dissolve 1 mg of the synthesized Butyl-THC in 1 mL of anhydrous acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS to 100 µL of the sample solution in a sealed vial.[10]
-
Heat the mixture at 60 °C for 30 minutes.[10]
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-500 m/z
5. Data Analysis:
-
Identify the Butyl-THC peak by its retention time and mass spectrum compared to the derivatized reference standard.
-
Identify impurities by searching their mass spectra against a library (e.g., NIST).
-
Quantify purity based on the relative peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for determining the absolute purity of Butyl-THC without the need for a specific reference standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Reagents:
-
Deuterated chloroform (CDCl3)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized Butyl-THC and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of CDCl3 (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
4. NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
5. Data Analysis:
-
Integrate a well-resolved signal of Butyl-THC that does not overlap with impurity or solvent signals.
-
Integrate a signal from the internal standard.
-
Calculate the purity of Butyl-THC using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
- 1. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabis Analysis by HPLC | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. um.edu.mt [um.edu.mt]
- 5. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the butyl homologues of delta1-tetrahydrocannabinol, cannabinol and cannabidiol in samples of cannabis by combined gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. azom.com [azom.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy: Producing a chemical fingerprint of cannabis | Technology Networks [technologynetworks.com]
- 13. nmr-spectroscopy-applied-to-the-metabolic-analysis-of-natural-extracts-of-cannabis-sativa - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 18. The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry [boris-portal.unibe.ch]
- 19. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability: Butyl-Δ⁹-tetrahydrocannabinol vs. Δ⁹-tetrahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery and development, influencing a compound's pharmacokinetic profile, duration of action, and potential for drug-drug interactions. It is primarily determined by the rate at which a compound is biotransformed by metabolic enzymes, predominantly the cytochrome P450 (CYP) superfamily located in the liver.
Comparison of Metabolic Profiles
THC is extensively metabolized in the human body, primarily by CYP2C9 and CYP3A4 enzymes.[1][2] The major metabolic pathway involves hydroxylation of the C11 methyl group to form the psychoactive metabolite 11-hydroxy-THC (11-OH-THC), which is further oxidized to the inactive 11-nor-9-carboxy-THC (THC-COOH).[2][3] Other minor metabolic routes include hydroxylation at the 8α and 8β positions.[3]
Given the structural similarity, Butyl-THC is anticipated to follow a similar metabolic trajectory. The primary sites of metabolism are likely to be the allylic C11 position and the butyl side chain. The shorter butyl side chain, as compared to THC's pentyl chain, may influence the rate and regioselectivity of metabolism. It is hypothesized that the shorter chain might result in a slightly altered affinity for the active sites of metabolizing enzymes, potentially leading to differences in metabolic stability. However, without direct experimental evidence, this remains speculative.
Data Presentation: Known vs. Predicted Metabolic Parameters
| Parameter | Δ⁹-tetrahydrocannabinol (THC) | Butyl-Δ⁹-tetrahydrocannabinol (Butyl-THC) (Predicted) |
| Primary Metabolizing Enzymes | CYP2C9, CYP3A4, CYP2C19[1][2][4] | Likely similar to THC: CYP2C9, CYP3A4, and other CYPs |
| Major Metabolic Pathway | Allylic hydroxylation at C11 to form 11-OH-THC, followed by oxidation to THC-COOH[2][3] | Expected to be similar: Allylic hydroxylation at C11 |
| Other Metabolic Pathways | Hydroxylation of the pentyl side chain, hydroxylation at C8[3][5] | Expected to include hydroxylation of the butyl side chain and C8 |
| Key Metabolites | 11-OH-THC (active), THC-COOH (inactive)[2] | Predicted to form 11-OH-Butyl-THC and subsequently Butyl-THC-COOH |
| Metabolic Stability | Considered to have moderate to high clearance[1] | Unknown, requires experimental determination. May differ slightly from THC due to the altered side chain length. |
Experimental Protocols
To definitively determine the metabolic stability of Butyl-THC, a standardized in vitro assay using human liver microsomes would be employed. Below is a representative protocol.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of Butyl-THC in human liver microsomes.
2. Materials:
- Butyl-THC
- Δ⁹-tetrahydrocannabinol (THC) as a comparator
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching
- LC-MS/MS system for analysis
3. Procedure:
- Prepare a stock solution of Butyl-THC and THC in a suitable solvent (e.g., methanol or DMSO).
- Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM).
- Pre-incubate the mixtures at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Metabolic Pathway of THC
Caption: Primary metabolic pathway of Δ⁹-tetrahydrocannabinol (THC).
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The metabolic stability of Butyl-Δ⁹-tetrahydrocannabinol is a crucial parameter that requires experimental determination. Based on the well-established metabolism of THC, it is reasonable to predict that Butyl-THC will undergo similar biotransformations, primarily mediated by CYP450 enzymes. However, the influence of the shorter butyl side chain on the rate and profile of metabolism remains to be elucidated through dedicated in vitro and in vivo studies. The provided experimental protocol offers a standard methodology for generating the necessary data to make a definitive comparison.
References
- 1. CYP2C9, CYP3A and CYP2C19 metabolize Δ9-tetrahydrocannabinol to multiple metabolites but metabolism is affected by human liver fatty acid binding protein (FABP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of delta 9-tetrahydrocannabinol and related cannabinoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]
- 5. Comparative in vitro metabolism of the cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Butyl-delta(9)-tetrahydrocannabinol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel cannabinoid compounds like Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Butyl-THC, ensuring the protection of personnel and the environment.
The disposal of Butyl-THC, as with other cannabinoid compounds, is governed by stringent regulations for hazardous waste. Under no circumstances should this chemical be disposed of in traditional trash receptacles or flushed down the drain.[1] All chemical waste must be managed in accordance with national and local regulations, and laboratories are responsible for ensuring that their procedures are compliant.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Butyl-THC with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably a chemical fume hood.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., butyl rubber) should be worn. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] |
| Eye Protection | Safety glasses or goggles are mandatory to protect against splashes. |
| Lab Coat | A flame-resistant lab coat should be worn to protect from spills. |
| Respiratory Protection | If working outside of a fume hood, a respirator may be necessary depending on the concentration and form of the compound. |
Disposal Workflow: A Two-Stage Process
The recommended disposal procedure for this compound involves a two-stage process: chemical inactivation to render the compound unrecognizable and unusable, followed by collection and disposal as hazardous waste . This dual approach aligns with best practices for managing potent psychoactive compounds and complies with hazardous waste regulations.
Experimental Protocol: Chemical Inactivation
Cannabinoids like THC are susceptible to degradation through oxidation, particularly when exposed to heat and light.[3] This protocol utilizes a common laboratory oxidizing agent, potassium permanganate, to break down the Butyl-THC molecule.
Materials:
-
This compound waste (in a suitable solvent)
-
Potassium permanganate (KMnO₄) solution (5% w/v in water)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Appropriate glass reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the Butyl-THC waste in a suitable reaction vessel. If the waste is in a non-polar organic solvent, it may be necessary to evaporate the solvent under a stream of nitrogen and redissolve the residue in a water-miscible solvent like ethanol or acetone to facilitate the reaction with the aqueous permanganate solution.
-
Acidification: Slowly and with stirring, add a small amount of concentrated sulfuric acid to the Butyl-THC solution to create an acidic environment. This will enhance the oxidative power of the permanganate.
-
Oxidation: While stirring vigorously, slowly add the 5% potassium permanganate solution to the acidified Butyl-THC solution. The purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the Butyl-THC has been completely oxidized.
-
Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by adding a small amount of sodium bisulfite or sodium metabisulfite solution until the purple color disappears and a clear or slightly brown solution is obtained.
-
Neutralization: Check the pH of the final solution. If it is acidic, neutralize it by slowly adding a suitable base, such as sodium bicarbonate, until the pH is between 6 and 8.
Collection and Disposal as Hazardous Waste
Following chemical inactivation, the resulting solution must be disposed of as hazardous waste.
| Waste Classification | EPA Hazardous Waste Code (Example) |
| Toxicity | D001 (Ignitable waste if solvent is present), D002 (Corrosive waste if not neutralized), or specific codes based on the original solvent and reactants. |
Procedure:
-
Containerization: Transfer the neutralized solution into a designated, properly labeled hazardous waste container. The container must be compatible with the chemical composition of the waste.
-
Labeling: The hazardous waste label must include the words "Hazardous Waste," the name and address of the generating laboratory, the chemical composition of the waste (including all reactants and degradation products), and the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[4] The SAA should be in a secondary containment tray to prevent spills.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Regulatory Compliance
It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations. This includes maintaining accurate records of waste generation and disposal. For transportation of hazardous waste off-site, Department of Transportation (DOT) regulations regarding packaging, labeling, and shipping papers must be followed.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Butyl-delta(9)-tetrahydrocannabinol
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Butyl-delta(9)-tetrahydrocannabinol (Butyl-Δ9-THC). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Essential Personal Protective Equipment (PPE)
When handling Butyl-Δ9-THC, especially when in solution with solvents like acetonitrile, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required PPE |
| Handling neat compound or preparing solutions | Chemical splash goggles, lab coat, and appropriate chemical-resistant gloves (see Glove Selection Table below). |
| Working with solutions (e.g., dilutions, transfers) | Chemical splash goggles, lab coat, and appropriate chemical-resistant gloves. |
| Weighing neat compound | Enclosure with local exhaust ventilation (e.g., fume hood), chemical splash goggles, lab coat, and appropriate chemical-resistant gloves. |
| Potential for aerosol generation | Use of a certified chemical fume hood is required. A NIOSH-approved respirator may be necessary based on risk assessment. |
Glove Selection for Handling Butyl-Δ9-THC in Acetonitrile
As Butyl-Δ9-THC is often supplied in an acetonitrile solution, selecting gloves with adequate chemical resistance is paramount.[1] The following table provides a quantitative comparison of common laboratory gloves when exposed to acetonitrile.
| Glove Material | Breakthrough Time (minutes) | Permeation Rating |
| Nitrile Rubber | Fair (breakthrough can occur) | Limited Use |
| Butyl Rubber | > 480 | Excellent |
| Latex | Fair | Limited Use |
Recommendation: For extended contact or when handling larger quantities of Butyl-Δ9-THC in acetonitrile, Butyl rubber gloves are strongly recommended .[2] For incidental contact with dilute solutions, nitrile gloves may be acceptable, but they should be changed immediately upon any sign of contamination.
Operational Plan: Safe Handling Procedures
A systematic approach to handling Butyl-Δ9-THC is crucial to minimize exposure risk.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for Butyl-Δ9-THC and any solvents being used.[3][4]
-
Don Appropriate PPE: As outlined in the PPE table, ensure all required protective equipment is worn correctly.
-
Prepare Work Area: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure easy access to safety equipment such as an eyewash station and safety shower.
-
Handling:
-
Use only non-sparking tools.[3]
-
Avoid inhalation of any vapors or aerosols.
-
Prevent contact with skin and eyes.
-
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all work surfaces and equipment.
-
Disposal Plan: Managing Butyl-Δ9-THC Waste
Proper disposal of Butyl-Δ9-THC and associated contaminated materials is a legal and ethical responsibility. All waste must be handled in accordance with federal, state, and local regulations.[5][6][7][8][9]
Waste Segregation and Disposal Pathway:
Caption: A clear pathway for the segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Render Unrecognizable and Unusable: Before disposal, cannabis-derived waste must often be rendered "unrecognizable and unusable."[5][7] This can be achieved by mixing the waste with at least 50% non-cannabis waste, such as soil, cat litter, or food waste.[5][7]
-
Segregate Waste: All materials that have come into contact with Butyl-Δ9-THC, including unused compound, contaminated gloves, pipette tips, and vials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department should be consulted to ensure compliance with all disposal regulations.
-
Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the steps for accurately preparing a 1 mg/mL stock solution of Butyl-Δ9-THC in methanol, a common procedure for creating analytical standards.
Materials:
-
This compound (neat compound)
-
HPLC-grade methanol
-
Class A volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Pipettes and appropriate tips
-
Vortex mixer
Procedure:
-
Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh approximately 10 mg of Butyl-Δ9-THC onto the tared weighing paper. Record the exact weight.
-
Transfer to Volumetric Flask: Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Rinse Weighing Paper: Use a small amount of methanol to rinse any residual compound from the weighing paper into the volumetric flask.
-
Dissolve the Compound: Add a few milliliters of methanol to the volumetric flask and gently swirl to dissolve the Butyl-Δ9-THC completely. A vortex mixer can be used to aid dissolution.
-
Bring to Volume: Once the compound is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Mix Thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under appropriate conditions as specified in the SDS (typically in a cool, dark place).
References
- 1. caymanchem.com [caymanchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Cannabis Waste | AK Dept. of Environmental Conservation [dec.alaska.gov]
- 7. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 8. mass-cannabis-control.com [mass-cannabis-control.com]
- 9. masscannabiscontrol.com [masscannabiscontrol.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
